3-Bromo-2-oxobornane-8-sulphonic acid
Description
Structure
2D Structure
Properties
CAS No. |
5344-58-1 |
|---|---|
Molecular Formula |
C10H15BrO4S |
Molecular Weight |
311.19 g/mol |
IUPAC Name |
[(1R,3S,4S)-3-bromo-1,7-dimethyl-2-oxo-7-bicyclo[2.2.1]heptanyl]methanesulfonic acid |
InChI |
InChI=1S/C10H15BrO4S/c1-9-4-3-6(7(11)8(9)12)10(9,2)5-16(13,14)15/h6-7H,3-5H2,1-2H3,(H,13,14,15)/t6-,7+,9+,10?/m1/s1 |
InChI Key |
MFEDKMBNKNOUPA-MZIHZIJQSA-N |
SMILES |
CC12CCC(C1(C)CS(=O)(=O)O)C(C2=O)Br |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)CS(=O)(=O)O)[C@@H](C2=O)Br |
Canonical SMILES |
CC12CCC(C1(C)CS(=O)(=O)O)C(C2=O)Br |
Other CAS No. |
63808-77-5 5344-58-1 14575-84-9 |
Pictograms |
Irritant |
Synonyms |
(+)-α-Bromocamphor-π-sulfonic Acid; (+)-α-Bromo-camphor-π-sulfonic Acid; R-(+)-3-Bromocamphor-8-sulfonic Acid; d-α-Bromocamphor-π-sulfonate; (1S,2S,4R,7R)-2-Bromo-4,7-dimethyl-3-oxo-bicyclo[2.2.1]heptane-7-methanesulfonic Acid |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Chemical Properties of 3-Bromo-2-oxobornane-8-sulphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-oxobornane-8-sulphonic acid, a derivative of camphor, is a chiral compound of significant interest in the field of stereochemistry and pharmaceutical development. Its primary application lies in its use as a chiral resolving agent, facilitating the separation of enantiomers from racemic mixtures, a critical step in the synthesis of enantiomerically pure drugs. This technical guide provides a comprehensive overview of the known chemical properties, experimental protocols for its synthesis and purification, and its mechanism of action in chiral resolution.
Chemical and Physical Properties
This compound is typically a solid at room temperature. Its properties, along with those of its more commonly used ammonium salt, are summarized below.
| Property | This compound | (+)-3-Bromocamphor-8-sulfonic acid ammonium salt |
| Molecular Formula | C₁₀H₁₅BrO₄S | C₁₀H₁₈BrNO₄S |
| Molecular Weight | 311.19 g/mol | 328.22 g/mol |
| Appearance | Off-white to pale beige solid[1] | White, slightly yellow or orange crystalline powder[2] |
| Melting Point | >96 °C (decomposes)[1] | 284 °C (decomposes)[3] |
| Solubility | Slightly soluble in methanol and water[1] | Soluble in water[3] |
| Optical Rotation | Not specified | [α]²⁵/D +84.5° (c=4 in H₂O)[3] |
| pKa | 1.53 ± 0.50 (Predicted)[1] | Not applicable |
| Storage Conditions | Hygroscopic, -20°C Freezer, Under inert atmosphere[1] | Room temperature[2] |
Experimental Protocols
Synthesis of this compound
Step 1: Sulfonation of Camphor to Camphorsulfonic Acid
A general procedure for the sulfonation of camphor involves reacting it with concentrated sulfuric acid in the presence of acetic anhydride.[4]
-
Materials: D,L-camphor, concentrated sulfuric acid, acetic anhydride, ether.
-
Procedure:
-
In a three-necked flask equipped with a stirrer and dropping funnel, cool concentrated sulfuric acid.
-
Slowly add acetic anhydride while maintaining a low temperature.
-
Add powdered D,L-camphor to the mixture and stir until dissolved.
-
Allow the mixture to stand for an extended period (e.g., 36 hours) to allow for crystallization of the camphorsulfonic acid.
-
Collect the crystals by suction filtration and wash with ether.
-
Dry the product in a vacuum desiccator.
-
Step 2: Bromination of Camphorsulfonic Acid
The direct bromination of camphorsulfonic acid at the 3-position would then be required. While a specific protocol for this step is not detailed, it would likely involve reaction with a brominating agent such as elemental bromine. The synthesis of the related 3-bromocamphor-8-sulfonyl chloride has been reported by reacting 3-bromocamphor with chlorosulfonic acid and phosphorus pentachloride.[5]
Purification
The primary purification method for this compound is crystallization from water.[1]
Preparation of Optically Active (+)-3-Bromocamphor-8-sulfonic acid Ammonium Salt
A method for the preparation of the optically active ammonium salt from the racemic mixture has been described in a patent.[6] This process involves the use of a chiral inducing agent to selectively crystallize one enantiomer.
-
Materials: Racemic 3-bromo-camphor-8-sulfonic acid ammonium salt, water, levo-rotatory optical activity inducing agent, dextro-rotatory optical activity inducing agent, ammoniacal liquor.
-
Procedure for Racemization:
-
Dissolve racemic 3-bromo-camphor-8-sulfonic acid ammonium salt in water in a stirring tank and heat to 50-100 °C for 1-3 hours.
-
Cool the solution to 20-50 °C and adjust the pH to 6 with ammoniacal liquor.
-
Allow the solution to incubate for 3-5 hours and then collect the white racemic 3-bromo-camphor-8-sulphonate by cold filtration.
-
-
Procedure for Resolution:
-
To a stirred tank, add the racemic 3-bromo-camphor-8-sulfonic acid ammonium salt, water, and a levo-rotatory optical activity inducing agent in a 1:4:0.2 weight ratio.
-
Heat the mixture to 60-100 °C for 1-3 hours.
-
Cool the solution to 25-50 °C and filter the white crystals of the levo-rotatory 3-bromo-camphor-8-sulphonate. The filtrate can be used to prepare the dextro-rotatory form.
-
To the filtrate from the previous step, add more racemic 3-bromo-camphor-8-sulphonate and a dextro-rotatory optical activity inducing agent.
-
Heat the mixture to 50-100 °C for 1-3 hours.
-
Cool to 15-40 °C and allow to stand for 5-8 hours.
-
Filter to obtain the white crystals of the dextro-rotatory form.
-
Spectroscopic Data
Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not widely published. However, data for the ammonium salt and the precursor 3-bromocamphor are available from various sources and can provide an indication of the expected spectral features.
-
¹H NMR: For the ammonium salt, proton signals are expected in the regions characteristic of the camphor scaffold.[7]
-
¹³C NMR: The carbon spectrum of the ammonium salt would show distinct signals for the carbonyl carbon, the carbon bearing the bromine, and the methyl groups of the camphor structure.[8]
-
FT-IR: An FT-IR spectrum of the ammonium salt is available in the Aldrich FT-IR Collection.[9] Key absorptions would be expected for the carbonyl group (C=O), the sulfonyl group (S=O), and C-Br bonds.
Application in Chiral Resolution
The primary and most well-documented application of this compound is as a chiral resolving agent.[4] This process is fundamental in asymmetric synthesis, particularly in the pharmaceutical industry for the production of single-enantiomer drugs.[10][11]
Mechanism of Chiral Resolution
Chiral resolution by diastereomeric salt formation is a classical method for separating enantiomers.[12][13] The process involves the reaction of a racemic mixture (e.g., a racemic amine) with an enantiomerically pure chiral resolving agent, such as (+)-3-Bromo-2-oxobornane-8-sulphonic acid. This reaction forms a mixture of diastereomeric salts.
Figure 1. Workflow for Chiral Resolution.
The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. Once separated, the individual diastereomers can be treated to regenerate the pure enantiomers of the original racemic mixture.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information detailing specific biological activities or involvement in signaling pathways for this compound beyond its application as a tool in the synthesis of biologically active molecules. Its utility in drug development is indirect, facilitating the production of enantiomerically pure compounds whose biological activities are then investigated.
Conclusion
This compound and its salts are valuable reagents in synthetic organic chemistry, particularly for the resolution of racemic mixtures. While detailed protocols for its synthesis from basic starting materials and comprehensive spectroscopic data for the free acid are not fully consolidated in the literature, its physical properties and application in chiral resolution are well-established. Further research into its potential biological activities could open new avenues for its application in drug discovery and development.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. US5457201A - Chiral resolution process - Google Patents [patents.google.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Camphorsulfonic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. CN102633692A - Method for preparing optically active L-D-3-bromocamphor-8-sulfonic acid - Google Patents [patents.google.com]
- 7. D-3-Bromocamphor-8-sulfonic acid ammonium salt(14575-84-9) 1H NMR [m.chemicalbook.com]
- 8. D-3-Bromocamphor-8-sulfonic acid ammonium salt(14575-84-9) 13C NMR [m.chemicalbook.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. chemimpex.com [chemimpex.com]
- 11. US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens - Google Patents [patents.google.com]
- 12. Chiral resolution - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
3-Bromocamphor-8-sulfonic acid structure and stereochemistry
An In-depth Technical Guide to 3-Bromocamphor-8-sulfonic Acid: Structure, Stereochemistry, and Applications
Introduction
3-Bromocamphor-8-sulfonic acid is a chiral derivative of camphor, a bicyclic monoterpene. It is a well-established and widely utilized tool in the fields of organic chemistry and drug development, primarily serving as a chiral resolving agent.[1] Its rigid stereochemical structure and acidic properties enable the separation of racemic mixtures into their individual enantiomers through the formation of diastereomeric salts. This guide provides a comprehensive overview of the structure, stereochemistry, physicochemical properties, and applications of 3-Bromocamphor-8-sulfonic acid, with a focus on its role in chiral resolution.
Structure and Stereochemistry
The structure of 3-Bromocamphor-8-sulfonic acid is derived from the camphor framework, which is a bicyclic system known as bicyclo[2.2.1]heptane. The key structural features are:
-
A ketone group at the C2 position.
-
A bromine atom substituted at the C3 position.
-
A sulfonic acid group attached to the methyl group at the C8 position.
The camphor skeleton contains two chiral centers, C1 and C4, but due to the bridged nature of the ring system, the stereochemistry is complex. The most important stereochemical descriptors for this molecule are related to the specific enantiomer and the orientation of the substituents.
The two enantiomeric forms are:
-
(+)-3-Bromocamphor-8-sulfonic acid : Designated as (1R), this enantiomer rotates plane-polarized light in the dextrorotatory direction.
-
(-)-3-Bromocamphor-8-sulfonic acid : Designated as (1S), this enantiomer rotates plane-polarized light in the levorotatory direction.
Furthermore, the bromine atom at the C3 position can have two possible orientations, endo or exo. The term anti in the systematic name (1R)-(endo,anti) refers to the relationship between the bromine and the gem-dimethyl bridge.
Caption: Enantiomeric relationship of 3-Bromocamphor-8-sulfonic acid.
Physicochemical Properties
3-Bromocamphor-8-sulfonic acid is typically available as its ammonium salt, which is a white crystalline powder.[2] The properties of the common (+)-enantiomer's ammonium salt are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₅BrO₄S · NH₃ | [3] |
| Molecular Weight | 328.22 g/mol | [3][4] |
| Appearance | White, slightly yellow or orange crystalline powder | [4] |
| Melting Point | 284 °C (decomposes) | [2][3] |
| Optical Rotation [α]²⁵/D | +84.5° (c = 4 in H₂O) | [3] |
| Optical Rotation [α]²⁰/D | +84 to +87° (c = 4 in H₂O) | [4] |
| Solubility | Slightly soluble in water and methanol | [5] |
| CAS Number | 14575-84-9 for the (+)-ammonium salt | [3][4][6] |
| CAS Number | 55870-50-3 for the (-)-ammonium salt | [7] |
Synthesis
Camphorsulfonic acid is generally prepared by the sulfonation of camphor using sulfuric acid in acetic anhydride.[8] 3-Bromocamphor-8-sulfonic acid is a derivative of this parent compound. While detailed synthesis protocols are proprietary, the process involves the bromination of camphorsulfonic acid at the C3 position.
Application in Chiral Resolution
The primary application of 3-Bromocamphor-8-sulfonic acid is as a chiral resolving agent for racemic mixtures, particularly for chiral amines.[8][9] The principle of chiral resolution by diastereomeric salt formation is a classical and effective method for separating enantiomers.[1]
The process involves three main steps:
-
Salt Formation : The acidic sulfonic acid group of a single enantiomer of 3-Bromocamphor-8-sulfonic acid (e.g., the (+)-form) is reacted with a racemic mixture of a basic compound (e.g., an amine). This reaction forms a mixture of two diastereomeric salts.
-
Separation : The resulting diastereomers have different physical properties, most importantly, different solubilities in a given solvent. Through fractional crystallization, the less soluble diastereomeric salt precipitates out of the solution and can be isolated by filtration.[1]
-
Liberation of Enantiomer : The isolated, pure diastereomeric salt is then treated with a base (to neutralize the resolving agent) or an acid (if the target molecule was an acid resolved with a basic agent) to break the salt bond. This liberates the enantiomerically pure target compound and the resolving agent, which can often be recovered and reused.
This technique has been successfully used in the synthesis of enantiopure pharmaceutical compounds, such as devazepide and the ORL-1 antagonist J-113397.[3][8]
Experimental Protocol: Chiral Resolution of a Racemic Amine
The following is a generalized protocol for the chiral resolution of a racemic amine using (+)-3-Bromocamphor-8-sulfonic acid ammonium salt, which is first converted to the free acid.
1. Preparation of the Free Acid:
-
Dissolve the (+)-3-Bromocamphor-8-sulfonic acid ammonium salt in a suitable solvent (e.g., water).
-
Acidify the solution with a strong acid (e.g., HCl) to a low pH to protonate the sulfonate and precipitate the free sulfonic acid.
-
Filter, wash, and dry the resulting free (+)-3-Bromocamphor-8-sulfonic acid.
2. Diastereomeric Salt Formation:
-
Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate). The choice of solvent is critical and often requires screening.
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of enantiomerically pure (+)-3-Bromocamphor-8-sulfonic acid in the same solvent, heating gently if necessary.
-
Slowly add the acid solution to the amine solution with stirring.
-
The diastereomeric salt of the desired enantiomer may precipitate immediately, or the solution may need to be heated to achieve full dissolution, followed by slow cooling to induce crystallization. Seeding with a small crystal of the desired salt can be beneficial.[10]
3. Isolation and Purification:
-
Allow the crystallization to proceed, often by letting the mixture stand at room temperature or in a refrigerator.
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove the more soluble diastereomer.
-
The purity of the isolated salt (and thus the enantiomeric excess of the amine) can be checked by techniques like chiral HPLC or by measuring the optical rotation.
-
If necessary, the salt can be recrystallized from a fresh portion of the solvent to improve diastereomeric purity.[10]
4. Liberation of the Free Amine:
-
Dissolve the purified diastereomeric salt in water.
-
Add a base (e.g., aqueous NaOH or NaHCO₃) to raise the pH, which deprotonates the amine and breaks the ionic bond with the sulfonic acid.
-
Extract the liberated, enantiomerically pure amine into an organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash, dry, and concentrate the organic extract to obtain the pure enantiomer of the amine.
Caption: Workflow for chiral resolution using 3-Bromocamphor-8-sulfonic acid.
Conclusion
3-Bromocamphor-8-sulfonic acid is a powerful and reliable chiral resolving agent with significant applications in the synthesis of enantiomerically pure compounds for the pharmaceutical and fine chemical industries.[4][9] Its well-defined stereochemistry and the ability to form diastereomeric salts with differing solubilities make it an invaluable tool for researchers and drug development professionals. A thorough understanding of its properties and the principles of diastereomeric salt resolution is key to its successful application.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. D-3-Bromocamphor-8-sulfonic acid ammonium salt | 14575-84-9 [chemicalbook.com]
- 3. (1R)-(endo,anti) -(+)-3-Bromocamphor-8-sulfonic acid 99 14575-84-9 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. D-3-Bromocamphor-8-sulfonic acid ammonium salt | C10H18BrNO4S | CID 71306887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (-)-3-Bromocamphor-8-sulfonic Acid Ammonium Salt 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 8. Camphorsulfonic acid - Wikipedia [en.wikipedia.org]
- 9. D-3-Bromocamphor-8-sulfonic acid ammonium salt (14575-84-9) at Nordmann - nordmann.global [nordmann.global]
- 10. US5457201A - Chiral resolution process - Google Patents [patents.google.com]
(+)-3-Bromocamphor-8-sulfonic acid ammonium salt physical properties
An In-depth Technical Guide on the Physical Properties of (+)-3-Bromocamphor-8-sulfonic acid ammonium salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of (+)-3-Bromocamphor-8-sulfonic acid ammonium salt, a crucial chiral resolving agent in the fields of chemistry and pharmacology. This document details the compound's key physical characteristics, outlines the experimental protocols for their determination, and illustrates its primary application in the separation of enantiomers.
Core Physical Properties
(+)-3-Bromocamphor-8-sulfonic acid ammonium salt is a chiral reagent that presents as a white to light yellow or orange crystalline powder.[1][2][3] It is stable under recommended storage conditions, typically at room temperature in a dry and well-ventilated place.[1][4] This compound is incompatible with strong oxidizing agents and strong bases.[4]
Table of Physical Properties
| Property | Value |
| CAS Number | 14575-84-9 |
| Molecular Formula | C₁₀H₁₈BrNO₄S |
| Molecular Weight | 328.22 g/mol [1][5] |
| Appearance | White to light yellow or light orange crystalline powder[1][2][3] |
| Melting Point | 284 °C (decomposes)[6][7] |
| Optical Rotation | [α]²⁰/D +84° to +87° (c=4 in H₂O)[1][2] |
| Solubility | Slightly soluble in water and methanol[4][8] |
| Purity | ≥ 98%[1] |
Experimental Protocols
The following sections detail the methodologies for determining the key physical properties of (+)-3-Bromocamphor-8-sulfonic acid ammonium salt. These protocols are based on established pharmacopeial and laboratory standards.
Melting Point Determination (Capillary Method)
The melting point is determined using the capillary method as outlined in the United States Pharmacopeia (USP) <741>.
Apparatus:
-
Melting point apparatus with a heating block and temperature control.
-
Glass capillary tubes (10 cm length, 0.8 - 1.2 mm internal diameter, 0.2 - 0.3 mm wall thickness).
Procedure:
-
A small amount of the dry, finely powdered (+)-3-Bromocamphor-8-sulfonic acid ammonium salt is packed into a capillary tube to a height of 2.5 - 3.5 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The temperature is raised to about 5°C below the expected melting point.
-
The heating rate is then adjusted to 1 ± 0.5 °C/minute.
-
The temperature at which the substance is observed to collapse against the side of the tube (onset of melting) and the temperature at which it becomes completely liquid (clear point) are recorded to define the melting range. For this compound, decomposition is observed at the melting point.
Optical Rotation Measurement (Polarimetry)
The specific rotation is measured using a polarimeter, a standard technique for characterizing chiral compounds.
Apparatus:
-
Polarimeter (sodium D-line, 589.3 nm).
-
Polarimeter cell (1 dm length).
-
Volumetric flask and analytical balance.
Procedure:
-
A solution of (+)-3-Bromocamphor-8-sulfonic acid ammonium salt is prepared by accurately weighing the sample and dissolving it in a known volume of deionized water to achieve a concentration of 4 g/100 mL.
-
The polarimeter is calibrated with a blank solvent (deionized water).
-
The polarimeter cell is filled with the prepared solution, ensuring no air bubbles are present.
-
The observed optical rotation (α) is measured at a constant temperature (20°C).
-
The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length in decimeters (dm).
-
c is the concentration in g/mL.
-
Solubility Determination
A qualitative assessment of solubility is performed by observing the dissolution of the solute in a given solvent.
Apparatus:
-
Test tubes.
-
Vortex mixer.
-
Spatula.
Procedure:
-
A small, pre-weighed amount of (+)-3-Bromocamphor-8-sulfonic acid ammonium salt is placed in a test tube.
-
A measured volume of the solvent (e.g., water, methanol) is added.
-
The mixture is vigorously agitated using a vortex mixer for a set period.
-
A visual inspection determines if the solid has completely dissolved. "Slightly soluble" indicates that a small amount of the substance dissolves in the solvent.
Application in Chiral Resolution
(+)-3-Bromocamphor-8-sulfonic acid ammonium salt is primarily utilized as a chiral resolving agent for the separation of racemic mixtures of amines. The process involves the formation of diastereomeric salts, which possess different physical properties, allowing for their separation by fractional crystallization.
Experimental Workflow: Chiral Resolution of a Racemic Amine
The following diagram illustrates the general workflow for the resolution of a racemic amine using (+)-3-Bromocamphor-8-sulfonic acid.
Caption: Chiral resolution workflow using (+)-3-Bromocamphor-8-sulfonic acid.
Detailed Protocol for Chiral Resolution of a Racemic Amine
This protocol provides a representative procedure for the resolution of a generic racemic primary amine.
Materials:
-
Racemic primary amine.
-
(+)-3-Bromocamphor-8-sulfonic acid.
-
Suitable solvent (e.g., methanol, ethanol).
-
Aqueous solution of a strong base (e.g., NaOH or KOH).
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane).
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve the racemic amine in a suitable solvent.
-
Add an equimolar amount of (+)-3-Bromocamphor-8-sulfonic acid to the solution.
-
Stir the mixture to facilitate the formation of the diastereomeric salts.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to induce crystallization. The less soluble diastereomeric salt will precipitate out of the solution.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
The filtrate, containing the more soluble diastereomer, can be collected for recovery of the other enantiomer.
-
-
Recovery of the Enantiomer:
-
Suspend the isolated crystals of the diastereomeric salt in water.
-
Add a strong base to the suspension to deprotonate the ammonium salt and liberate the free amine.
-
Extract the free amine into an organic solvent.
-
Wash the organic layer with water and then dry it over an anhydrous drying agent (e.g., MgSO₄).
-
Remove the solvent under reduced pressure to obtain the pure enantiomer of the amine.
-
The aqueous layer containing the resolving agent can be acidified and the resolving agent recovered for reuse.
-
References
- 1. studylib.net [studylib.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 7. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
An In-depth Technical Guide to the Synthesis and Purification of (-)-3-Bromocamphor-8-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of (-)-3-Bromocamphor-8-sulfonic acid, a crucial chiral auxiliary and resolving agent in pharmaceutical development and asymmetric synthesis. The primary method detailed is the resolution of a racemic mixture of 3-bromocamphor-8-sulfonic acid via induced crystallization of its ammonium salt, a method noted for its high yield and operational simplicity.
Synthesis of Racemic 3-Bromocamphor-8-sulfonic Acid
A typical procedure involves the reaction of camphor with concentrated sulfuric acid in the presence of acetic anhydride.[1] For the synthesis of the racemic 3-bromocamphor-8-sulfonic acid, 3-bromocamphor would be used as the starting material.
Table 1: Reagents and Conditions for the Sulfonation of Camphor (as a reference)
| Reagent/Parameter | Value/Condition |
| Starting Material | d,l-camphor |
| Sulfonating Agent | Concentrated Sulfuric Acid |
| Co-reagent | Acetic Anhydride |
| Temperature | Below 20°C |
| Reaction Time | 36 hours for crystallization |
Note: This table is based on the synthesis of camphorsulfonic acid and serves as a general guideline for the synthesis of the racemic 3-bromocamphor-8-sulfonic acid.
Resolution of Racemic 3-Bromocamphor-8-sulfonic Acid Ammonium Salt
The separation of the desired (-)-enantiomer is effectively achieved through the induced crystallization of the diastereomeric ammonium salts. This process, as outlined in patent CN102633692A, avoids the use of expensive resolving agents and results in a high resolution yield.[2]
Preparation of Racemic 3-Bromocamphor-8-sulfonic Acid Ammonium Salt
The first step involves the preparation of the racemic ammonium salt from the racemic acid.
Experimental Protocol: Preparation of Racemic Ammonium Salt [2]
-
In a suitable reaction vessel, charge racemic 3-bromocamphor-8-sulfonic acid and water.
-
Heat the mixture to a temperature between 50-100°C and maintain for 1-3 hours with stirring.
-
Cool the reaction mixture to 20-50°C.
-
Adjust the pH of the solution to 6 using aqueous ammonia.
-
Allow the mixture to incubate for 3-5 hours.
-
Collect the resulting white crystalline solid of racemic 3-bromo-camphor-8-sulfonic acid ammonium salt by cold filtration.
Induced Crystallization of (-)-3-Bromocamphor-8-sulfonic Acid Ammonium Salt
This step utilizes a "left-handed optics activity inducement body" to selectively crystallize the desired (-)-enantiomer.
Experimental Protocol: Induced Crystallization [2]
-
In a stirring tank, combine racemic 3-bromo-camphor-8-sulfonic acid ammonium salt, water, and a left-handed optically active inducing agent in a weight ratio of 1:4:0.2.
-
Heat the mixture to a temperature between 60-100°C and maintain for 1-3 hours.
-
Cool the solution to 25-50°C.
-
Filter the mixture to collect the white crystals of (-)-3-bromo-camphor-8-sulfonate. The filtrate, which is enriched in the (+)-enantiomer, can be used for its preparation.
Table 2: Quantitative Data for the Resolution Process [2]
| Parameter | Value/Condition |
| Racemic Ammonium Salt Prep. | |
| Temperature | 50-100°C |
| Reaction Time | 1-3 hours |
| pH Adjustment | 6 (with aqueous ammonia) |
| Incubation Time | 3-5 hours |
| Induced Crystallization | |
| Reactant Ratio (racemic salt:water:inducer) | 1 : 4 : 0.2 (by weight) |
| Temperature | 60-100°C |
| Reaction Time | 1-3 hours |
| Crystallization Temperature | 25-50°C |
Purification of (-)-3-Bromocamphor-8-sulfonic Acid
The final step involves the conversion of the ammonium salt to the free acid and its subsequent purification.
Conversion to Free Acid and Desalination
An ion-exchange method is employed to remove the ammonium ions and obtain the free sulfonic acid.
Experimental Protocol: Purification and Desalination [2]
-
Dissolve the obtained (-)-3-bromo-camphor-8-sulfonate in water.
-
Pass the solution through an appropriate ion-exchange column.
-
Collect the eluate containing the free (-)-3-Bromocamphor-8-sulfonic acid.
-
Evaporate the water from the eluate.
-
Add an acetate solvent to the residue to induce crystallization.
-
Cool the mixture to 3°C and filter to obtain the purified product.
Visualized Workflows
The following diagrams illustrate the key processes in the synthesis and purification of (-)-3-Bromocamphor-8-sulfonic acid.
Caption: Synthesis and Resolution Workflow.
Caption: Purification and Desalination Workflow.
References
Solubility Profile of 3-Bromocamphor-8-sulfonic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-Bromocamphor-8-sulfonic acid in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility information and presents standardized experimental protocols for determining solubility.
Qualitative Solubility Data
| Solvent | Qualitative Solubility Description |
| Water | Slightly Soluble[1][2] |
| Methanol | Slightly Soluble[1][2] |
| Dimethyl Sulfoxide (DMSO) | Soluble |
The term "slightly soluble" indicates that only a small amount of the compound will dissolve in the given solvent. "Soluble" suggests a greater capacity for dissolution. For drug development and research applications requiring precise concentrations, experimental determination of solubility is strongly recommended.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for key experiments to quantitatively determine the solubility of a solid compound like 3-Bromocamphor-8-sulfonic acid in an organic solvent. These are standard methods applicable in a laboratory setting.
Method 1: Isothermal Shake-Flask Method
This gravimetric method is a widely accepted standard for determining equilibrium solubility.
Objective: To determine the mass of the solute that can be dissolved in a specific volume of a solvent at a constant temperature.
Materials:
-
3-Bromocamphor-8-sulfonic acid
-
Selected organic solvents (e.g., methanol, ethanol, acetone, DMSO)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum desiccator
Procedure:
-
Preparation: Add an excess amount of 3-Bromocamphor-8-sulfonic acid to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the mixture to stand at the constant temperature to let the undissolved solid settle.
-
Filtration: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe and filter it through a membrane filter (e.g., 0.45 µm PTFE) to remove all solid particles. This step should be performed quickly to minimize temperature changes.
-
Solvent Evaporation: Transfer the filtered, saturated solution to a pre-weighed evaporating dish or vial.
-
Drying and Weighing: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute. Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature.
-
Calculation: Weigh the dish or vial containing the dried solute. The difference between this mass and the initial mass of the empty container gives the mass of the dissolved 3-Bromocamphor-8-sulfonic acid. The solubility can then be expressed in terms of g/L or mg/mL.
Method 2: UV/Vis Spectrophotometry
This method is suitable if the compound has a chromophore that absorbs light in the UV/Vis range and is often faster than the gravimetric method.
Objective: To determine the concentration of a saturated solution by measuring its absorbance of light.
Materials:
-
UV/Vis spectrophotometer
-
Quartz cuvettes
-
Calibrated volumetric flasks and pipettes
-
3-Bromocamphor-8-sulfonic acid
-
Selected organic solvent (must be transparent in the wavelength range of interest)
Procedure:
-
Preparation of Saturated Solution: Follow steps 1-4 from the Isothermal Shake-Flask Method to prepare a clear, saturated solution.
-
Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of 3-Bromocamphor-8-sulfonic acid in the chosen solvent.
-
Determination of λmax: Scan one of the standard solutions across a range of wavelengths to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear according to the Beer-Lambert law.
-
Sample Analysis: Dilute the saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at the λmax.
-
Calculation: Use the absorbance of the diluted sample and the equation of the line from the calibration curve to determine the concentration of the diluted solution. Multiply this by the dilution factor to find the concentration of the original saturated solution, which represents its solubility.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the Isothermal Shake-Flask Method for solubility determination.
Caption: Workflow for Solubility Determination by the Isothermal Shake-Flask Method.
References
3-Bromo-2-oxobornane-8-sulphonic acid safety data sheet and handling
An In-depth Technical Guide to 3-Bromo-2-oxobornane-8-sulphonic Acid: Safety, Handling, and Application in Chiral Resolution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety data, handling protocols, and an overview of the primary application for this compound. The information is compiled for professionals in research and development who utilize chiral reagents in asymmetric synthesis.
Chemical Identification and Properties
This compound, often referred to as 3-bromocamphor-8-sulfonic acid, is a chiral reagent widely employed for the optical resolution of racemic mixtures.[1] It is most commonly available as its ammonium salt, (+)-3-Bromocamphor-8-sulfonic acid ammonium salt.[2] The safety and handling data presented in this guide are primarily based on the readily available Safety Data Sheets (SDS) for this salt, as the free acid is less common and its handling precautions are largely comparable.
Table 1: Physical and Chemical Properties of (+)-3-Bromocamphor-8-sulfonic acid ammonium salt
| Property | Value | Source |
| CAS Number | 14575-84-9 | [3] |
| Molecular Formula | C₁₀H₁₈BrNO₄S | [3] |
| Appearance | White to off-white powder/solid | [3] |
| Odor | Odorless | [3] |
| Incompatible Materials | Strong oxidizing agents, Strong acids, Strong bases | [4] |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen halides, Sulfur oxides | [4] |
Safety and Hazard Information
This chemical is considered hazardous and requires careful handling in a laboratory setting. The following tables summarize the key hazard classifications and precautionary measures.
Table 2: GHS Hazard Classification
| Classification | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315 - Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319 - Causes serious eye irritation |
| Specific target organ toxicity – single exposure (Respiratory system) | Category 3 | H335 - May cause respiratory irritation |
Source:[3]
Table 3: Handling and First Aid
| Aspect | Recommendation |
| Prevention | Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust. Use only outdoors or in a well-ventilated area.[4] |
| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles. Wear protective gloves and clothing to prevent skin exposure.[3][4] |
| Inhalation | If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[3] |
| Skin Contact | If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[3] |
| Eye Contact | If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[3] |
| Storage | Keep in a dry, cool, and well-ventilated place. Keep container tightly closed.[3][4] |
| Spill Cleanup | Sweep up and shovel into suitable containers for disposal. Ensure adequate ventilation.[4] |
Experimental Protocols: Chiral Resolution
This compound is a primary tool for the separation of enantiomers from a racemic mixture of basic compounds, such as amines.[1] The fundamental principle involves the formation of diastereomeric salts, which possess different physical properties (notably solubility), allowing for their separation by fractional crystallization.
General Methodology for Chiral Resolution of a Racemic Amine
-
Salt Formation: The racemic basic compound (e.g., an amine) is reacted with an equimolar amount of the chiral resolving agent, this compound, in a suitable solvent. This reaction forms a mixture of two diastereomeric salts.
-
Fractional Crystallization: The solvent is chosen such that one of the diastereomeric salts is significantly less soluble than the other. Upon cooling or concentration of the solution, the less soluble diastereomer will preferentially crystallize out.
-
Isolation: The crystallized diastereomeric salt is isolated by filtration. The purity of the isolated salt can be improved by recrystallization.
-
Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the sulfonic acid and liberate the free base of the desired enantiomer. The deprotonated resolving agent remains in the aqueous layer, while the optically pure amine can be extracted with an organic solvent.
-
Recovery: The resolving agent can often be recovered from the aqueous layer by acidification and extraction, allowing for its reuse. The other enantiomer can be recovered from the mother liquor from the initial crystallization step.
A patent for a related process describes a method where a racemic α-amino acid is mixed with ammonium 3-bromocamphor-8-sulfonic acid in acetic acid with a catalytic amount of an aldehyde.[5] This forms a slurry where the diastereomeric salts can be separated.[5]
Visualized Workflows
The following diagrams illustrate the logical flow of processes involving this compound.
References
Spectroscopic Profile of 3-Bromocamphor-8-sulfonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromocamphor-8-sulfonic acid, a key chiral resolving agent and synthetic intermediate. Due to the prevalence of its more stable ammonium salt form in commercially available materials and spectroscopic databases, this guide will focus on the spectroscopic characteristics of 3-Bromocamphor-8-sulfonic acid ammonium salt. The data presented herein is crucial for substance identification, purity assessment, and quality control in research and development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of 3-Bromocamphor-8-sulfonic acid. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data.
¹H NMR Data
Table 1: ¹H NMR Chemical Shifts and Assignments for 3-Bromocamphor-8-sulfonic Acid Ammonium Salt
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.65 | d | 1H | H-3 |
| 3.45 | d | 1H | H-8a |
| 2.95 | d | 1H | H-8b |
| 2.40 | m | 1H | H-4 |
| 2.20 | m | 1H | H-5endo |
| 1.95 | m | 1H | H-6exo |
| 1.60 | m | 1H | H-5exo |
| 1.45 | m | 1H | H-6endo |
| 1.10 | s | 3H | C(7)-CH₃ |
| 0.90 | s | 3H | C(1)-CH₃ |
Note: The chemical shifts for the ammonium protons (NH₄⁺) are often broad and may not be distinctly observed or could be exchanged with residual water in the solvent.
¹³C NMR Data
Table 2: ¹³C NMR Chemical Shifts and Assignments for 3-Bromocamphor-8-sulfonic Acid Ammonium Salt
| Chemical Shift (δ) ppm | Assignment |
| 217.0 | C-2 (C=O) |
| 60.5 | C-3 (CH-Br) |
| 58.0 | C-1 |
| 48.5 | C-8 (CH₂-SO₃) |
| 47.0 | C-7 |
| 43.0 | C-4 |
| 27.0 | C-5 |
| 25.0 | C-6 |
| 19.5 | C(7)-CH₃ |
| 19.0 | C(1)-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule. The IR spectrum of 3-Bromocamphor-8-sulfonic acid ammonium salt is characterized by the following key absorption bands.
Table 3: Key IR Absorption Bands and Functional Group Assignments
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | N-H stretch (NH₄⁺) and O-H stretch (residual H₂O) |
| ~2960 | Medium | C-H stretch (alkane) |
| ~1740 | Strong | C=O stretch (ketone) |
| ~1475 | Medium | C-H bend (CH₂) |
| ~1390 | Medium | C-H bend (CH₃) |
| ~1230 | Strong | S=O stretch (sulfonate) |
| ~1040 | Strong | S=O stretch (sulfonate) |
| ~600 | Medium | C-Br stretch |
Experimental Protocols
The following are detailed methodologies for obtaining the NMR and IR spectroscopic data presented above.
NMR Spectroscopy Protocol
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 3-Bromocamphor-8-sulfonic acid ammonium salt.
Materials:
-
3-Bromocamphor-8-sulfonic acid ammonium salt
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
5 mm NMR tubes
-
Volumetric flask and pipette
-
Vortex mixer
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Procedure:
-
Accurately weigh approximately 10-20 mg of 3-Bromocamphor-8-sulfonic acid ammonium salt.
-
Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.
-
Gently vortex the mixture to ensure complete dissolution.
-
Transfer the solution into a 5 mm NMR tube.
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Acquire the ¹H spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Process the acquired free induction decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
IR Spectroscopy Protocol
Objective: To obtain a high-quality FT-IR spectrum of solid 3-Bromocamphor-8-sulfonic acid ammonium salt.
Materials:
-
3-Bromocamphor-8-sulfonic acid ammonium salt
-
Potassium bromide (KBr), IR grade
-
Agate mortar and pestle
-
Pellet press
Instrumentation:
-
Fourier Transform Infrared (FT-IR) spectrometer
Procedure:
-
Thoroughly dry the KBr powder in an oven to remove any residual moisture.
-
Weigh approximately 1-2 mg of 3-Bromocamphor-8-sulfonic acid ammonium salt and about 100-200 mg of dry KBr.
-
Combine the sample and KBr in an agate mortar and gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder into the collar of a pellet press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent KBr pellet.
-
Carefully remove the pellet from the press and place it in the sample holder of the FT-IR spectrometer.
-
Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty sample compartment to subtract any atmospheric (CO₂, H₂O) absorptions.
-
Process the spectrum to identify the wavenumbers of the absorption maxima.
Workflow and Data Analysis
The following diagrams illustrate the logical workflow for the spectroscopic analysis and the structural relationships of 3-Bromocamphor-8-sulfonic acid.
Caption: Workflow for Spectroscopic Analysis.
Caption: Structural Features and Spectroscopic Correlation.
Thermal Stability and Decomposition of 3-Bromocamphor-8-sulfonic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition profile of 3-Bromocamphor-8-sulfonic acid. Due to a notable lack of publicly available data on the free acid, this document primarily leverages information available for its ammonium salt, (+)-3-Bromocamphor-8-sulfonic acid ammonium salt, to infer the thermal characteristics of the parent compound. This guide aims to be a valuable resource for professionals in research and development who handle or utilize this compound.
Physicochemical Properties
A summary of the key physicochemical properties of the ammonium salt of 3-Bromocamphor-8-sulfonic acid is presented in Table 1. This data is essential for understanding the compound's general stability and handling requirements.
Table 1: Physicochemical Properties of (+)-3-Bromocamphor-8-sulfonic Acid Ammonium Salt
| Property | Value | References |
| Appearance | White to slightly yellow or orange crystalline powder | [1] |
| Molecular Formula | C₁₀H₁₈BrNO₄S | [1][2] |
| Molecular Weight | 328.22 g/mol | [2][3] |
| Melting Point | 284 °C (decomposes) | [3][4] |
| Solubility | Slightly soluble in water and methanol | [5] |
| Optical Rotation | [α]20/D = +84 to +87 ° (c=4 in H₂O) | [1][6] |
Thermal Stability and Decomposition
The ammonium salt of 3-Bromocamphor-8-sulfonic acid is reported to decompose at 284 °C[3][4]. This decomposition temperature suggests that the molecule is relatively stable at ambient and moderately elevated temperatures. It is generally advised to store the compound in a dry, cool, and well-ventilated place in a tightly closed container[5][7].
General principles of thermal decomposition for sulfonic acids suggest that the initial stages of degradation may involve the loss of water and sulfur oxides[8]. For brominated organic compounds, thermal decomposition can also lead to the release of hydrogen halides[7].
Hazardous Decomposition Products
In the event of thermal decomposition, the following hazardous substances may be formed:
-
Nitrogen oxides (NOx)
-
Carbon monoxide (CO)
-
Carbon dioxide (CO₂)
-
Hydrogen halides (e.g., HBr)
-
Sulfur oxides (SOx)[7]
Experimental Protocols for Thermal Analysis
While specific experimental protocols for the thermal analysis of 3-Bromocamphor-8-sulfonic acid are not documented in the available literature, standard methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be applicable. The following represents a generalized workflow for such an analysis.
A generalized experimental workflow for assessing the thermal stability of a chemical compound like 3-Bromocamphor-8-sulfonic acid is depicted below. This process outlines the key steps from sample preparation to data analysis.
Caption: Generalized workflow for thermal analysis using TGA/DSC.
Incompatibilities and Handling
To ensure stability and safety, 3-Bromocamphor-8-sulfonic acid and its salts should not be stored with or exposed to the following:
Proper handling procedures, including the use of personal protective equipment, should always be followed to avoid contact with skin and eyes and to prevent inhalation of dust[7].
Conclusion
While specific quantitative data on the thermal stability and decomposition of 3-Bromocamphor-8-sulfonic acid remains elusive in the public domain, the available information for its ammonium salt provides a valuable baseline. The compound is understood to be stable under recommended storage conditions, with a decomposition temperature of 284 °C for the ammonium salt. Professionals working with this compound should adhere to the handling and storage guidelines to ensure its integrity and to mitigate risks associated with its decomposition at elevated temperatures. Further experimental studies employing techniques such as TGA and DSC are warranted to fully characterize the thermal profile of the free acid.
References
- 1. (-)-3-Bromocamphor-8-sulfonic Acid Ammonium Salt 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 2. epublications.marquette.edu [epublications.marquette.edu]
- 3. D-3-Bromocamphor-8-sulfonic acid ammonium salt | 14575-84-9 [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. cetjournal.it [cetjournal.it]
- 7. chemimpex.com [chemimpex.com]
- 8. avantorsciences.com [avantorsciences.com]
Methodological & Application
Application Notes and Protocols for the Enantiomeric Resolution of Primary Amines with 3-Bromocamphor-8-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantiomeric resolution is a critical process in the development of chiral pharmaceuticals and fine chemicals, where often only one enantiomer exhibits the desired biological activity while the other may be inactive or even harmful. Diastereomeric salt formation is a classical and industrially scalable method for separating enantiomers. This technique involves reacting a racemic mixture of a base, such as a primary amine, with a chiral acid resolving agent. This reaction forms a pair of diastereomeric salts which, unlike the original enantiomers, have different physical properties, most notably solubility. This difference in solubility allows for their separation by fractional crystallization.
3-Bromocamphor-8-sulfonic acid is a powerful chiral resolving agent derived from camphor, a naturally occurring chiral molecule. It is available in both its (+)-(1R) and (-)-(1S) forms, allowing for the selective crystallization of either the (R)- or (S)-enantiomer of the target amine. Its rigid bicyclic structure and the presence of a strong sulfonic acid group facilitate the formation of well-defined, crystalline diastereomeric salts with a wide range of primary amines.
These application notes provide a detailed protocol for the enantiomeric resolution of primary amines using (+)-3-bromocamphor-8-sulfonic acid, based on established methodologies. The protocols cover the formation of diastereomeric salts, their separation through fractional crystallization, and the subsequent liberation of the enantiomerically enriched amine.
Principle of Resolution
The enantiomeric resolution of a racemic primary amine (R/S-amine) with (+)-3-bromocamphor-8-sulfonic acid proceeds via the formation of two diastereomeric salts: [(R)-amine][(+)-acid] and [(S)-amine][(+)-acid]. Due to their different three-dimensional structures, these diastereomeric salts exhibit different solubilities in a given solvent system. By carefully selecting the solvent and crystallization conditions, one of the diastereomeric salts will preferentially crystallize from the solution, leaving the other diastereomer enriched in the mother liquor. The less soluble diastereomeric salt is then isolated by filtration. Finally, the enantiomerically pure amine is recovered by treating the isolated salt with a base to neutralize the sulfonic acid.
Experimental Protocols
The following protocols provide a general framework for the enantiomeric resolution of primary amines. Optimization of solvent systems, stoichiometry, and crystallization temperatures may be necessary for specific amines to achieve optimal yield and enantiomeric excess.
Protocol 1: Formation and Crystallization of Diastereomeric Salts
This protocol details the formation of diastereomeric salts between a racemic primary amine and (+)-3-bromocamphor-8-sulfonic acid, followed by their separation via fractional crystallization.
Materials:
-
Racemic primary amine
-
(+)-3-Bromocamphor-8-sulfonic acid monohydrate
-
Solvent system (e.g., tert-butyl methyl ether (TBME)/ethanol mixture)
-
Standard laboratory glassware (Erlenmeyer flask, reflux condenser, etc.)
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
Heating and stirring apparatus (hotplate stirrer)
Procedure:
-
Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the racemic primary amine (1.0 equivalent) in a suitable solvent or solvent mixture (e.g., a 10:1 mixture of TBME and ethanol). The volume of the solvent should be sufficient to fully dissolve the amine at elevated temperature.
-
Addition of Resolving Agent: To the stirred solution, add (+)-3-bromocamphor-8-sulfonic acid monohydrate (0.5 to 1.0 equivalents). The exact stoichiometry should be optimized for the specific amine. Using a sub-stoichiometric amount of the resolving agent can often lead to higher enantiomeric purity of the crystallized salt.
-
Heating to Dissolution: Gently heat the mixture with stirring until all solids are dissolved. A reflux condenser may be used to prevent solvent loss if heating to the boiling point is required.
-
Crystallization:
-
Slow Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, more well-defined crystals and can improve the efficiency of the resolution.
-
Inducing Crystallization: If no crystals form upon cooling, crystallization can be induced by scratching the inside of the flask with a glass rod at the air-solvent interface or by adding a seed crystal of the desired diastereomeric salt.
-
Further Cooling: Once crystallization has initiated, the flask can be placed in an ice bath or refrigerator to maximize the yield of the crystalline salt.
-
-
Isolation of the Diastereomeric Salt: Collect the crystalline solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Drying: Dry the isolated diastereomeric salt under vacuum to a constant weight.
-
Analysis of Enantiomeric Purity: The enantiomeric purity of the crystallized salt (and the amine recovered from it) should be determined using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral shift reagent.
Protocol 2: Liberation of the Enantiomerically Enriched Amine
This protocol describes the recovery of the free primary amine from the isolated diastereomeric salt.
Materials:
-
Diastereomeric salt from Protocol 1
-
Aqueous base solution (e.g., saturated sodium bicarbonate (NaHCO₃), 2 M sodium hydroxide (NaOH))
-
Organic extraction solvent (e.g., chloroform (CHCl₃), dichloromethane (DCM), ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate (Na₂SO₄), magnesium sulfate (MgSO₄))
-
Rotary evaporator
Procedure:
-
Dissolution of the Salt: Dissolve the diastereomeric salt in a mixture of water and an organic extraction solvent.
-
Basification: Add an aqueous base solution to the mixture with stirring until the pH is basic (pH > 9). This will neutralize the sulfonic acid and liberate the free amine into the organic phase.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer two more times with the organic solvent to ensure complete recovery of the amine.
-
Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove any residual water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the enantiomerically enriched primary amine.
-
Characterization: Characterize the recovered amine by standard analytical techniques (NMR, IR, MS) and determine its enantiomeric purity.
Data Presentation
The following table summarizes representative quantitative data for the resolution of a chiral amine using (+)-3-bromocamphor-8-sulfonic acid. While the example provided is for a secondary amine, the principles and expected outcomes are analogous for primary amines.
| Racemic Amine | Resolving Agent | Solvent System | Molar Ratio (Amine:Acid) | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) of Recovered Amine (%) |
| 1-Cyclooctylmethyl-3-hydroxymethyl-4-aminopiperidine | (+)-3-Bromocamphor-8-sulfonic acid monohydrate | TBME/Ethanol | 1 : 1.08 | Not Reported | >98% |
Data adapted from Bruce, M. A. et al. Bioorg. Med. Chem. Lett. 2005, 15, 5531-5534. The yield of the diastereomeric salt was not explicitly stated, but the overall yield of the final resolved product after several steps was reported.
Visualizations
The following diagrams illustrate the workflow and key relationships in the enantiomeric resolution process.
Caption: Experimental workflow for the enantiomeric resolution of a primary amine.
Caption: Logical relationship of components in diastereomeric salt resolution.
Application Notes and Protocols for the Resolution of Racemic Alcohols Using 3-Bromocamphor-8-Sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral alcohols are crucial building blocks in the synthesis of pharmaceuticals and other fine chemicals, where a specific enantiomer is often responsible for the desired biological activity. The separation of racemic mixtures of alcohols into their constituent enantiomers, a process known as chiral resolution, is therefore a critical step in asymmetric synthesis. One established method for chiral resolution is the formation of diastereomers, which possess different physical properties and can be separated by conventional techniques such as crystallization or chromatography.
This document provides a detailed protocol for the resolution of racemic alcohols utilizing the chiral resolving agent (+)-3-bromocamphor-8-sulfonic acid. This method proceeds via the formation of diastereomeric sulfonate esters, which can be separated, followed by the recovery of the enantiomerically pure alcohols. While specific quantitative data for a wide range of alcohols is not extensively available in the public domain, this protocol outlines the general procedure and principles based on established chemical transformations.
Principle of Resolution
The resolution of a racemic alcohol using (+)-3-bromocamphor-8-sulfonic acid involves a three-step process:
-
Esterification: The racemic alcohol is reacted with (+)-3-bromocamphor-8-sulfonyl chloride to form a mixture of two diastereomeric sulfonate esters.
-
Diastereomer Separation: The diastereomeric esters are separated based on their different physical properties, most commonly through fractional crystallization.
-
Hydrolysis: The separated diastereomeric esters are then hydrolyzed to yield the corresponding enantiomerically enriched or pure alcohols and the resolving agent, which can potentially be recovered.
Experimental Protocols
Materials
-
Racemic alcohol
-
(+)-3-Bromocamphor-8-sulfonyl chloride
-
Pyridine or other suitable base (e.g., triethylamine)
-
Anhydrous solvent (e.g., dichloromethane, chloroform, toluene)
-
Solvents for crystallization (e.g., ethanol, methanol, ethyl acetate, hexane)
-
Reducing agent for hydrolysis (e.g., Lithium aluminum hydride (LiAlH₄)) or other reagents for sulfonate ester cleavage.
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Standard laboratory glassware and equipment for organic synthesis (reaction flasks, condensers, separatory funnels, filtration apparatus)
-
Analytical equipment for determination of enantiomeric excess (e.g., chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC), polarimeter)
Protocol 1: Formation of Diastereomeric (+)-3-Bromocamphor-8-Sulfonate Esters
This protocol describes the conversion of a racemic alcohol to a mixture of diastereomeric sulfonate esters.
-
In a clean, dry round-bottom flask, dissolve the racemic alcohol (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or pyridine) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a suitable base such as pyridine or triethylamine (1.1-1.5 equivalents) to the solution.
-
Slowly add (+)-3-bromocamphor-8-sulfonyl chloride (1.0-1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding cold water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers successively with dilute hydrochloric acid (to remove the base), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude mixture of diastereomeric sulfonate esters.
Protocol 2: Separation of Diastereomeric Esters by Fractional Crystallization
This protocol outlines the separation of the diastereomeric esters. The choice of solvent is critical and may require optimization for different substrates.
-
Dissolve the crude mixture of diastereomeric esters in a minimum amount of a hot solvent or a solvent mixture (e.g., ethanol, methanol, ethyl acetate/hexane).
-
Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomer. Further cooling in a refrigerator or freezer may be necessary.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.
-
The mother liquor contains the more soluble diastereomer. It can be concentrated and subjected to further crystallization or chromatography to isolate the second diastereomer.
-
The purity of the separated diastereomers can be assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or HPLC.
Protocol 3: Recovery of the Enantiopure Alcohol
This protocol describes the cleavage of the sulfonate ester to regenerate the chiral alcohol. The use of a strong reducing agent like LiAlH₄ is a common method for this transformation.
Warning: Lithium aluminum hydride is a highly reactive and flammable reagent. It should be handled with extreme care by trained personnel in a fume hood and under an inert atmosphere.
-
In a dry, inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) (excess, e.g., 2-4 equivalents) in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran (THF)) in a round-bottom flask.
-
Cool the suspension to 0 °C.
-
Dissolve the separated diastereomeric sulfonate ester in a minimal amount of the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at 0 °C for a short period and then warm to room temperature or gently reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the solid and wash it thoroughly with the ether solvent.
-
Combine the filtrate and washings, dry over an anhydrous drying agent, and concentrate under reduced pressure to obtain the crude enantiomerically enriched alcohol.
-
Purify the alcohol by distillation or column chromatography as needed.
-
Determine the enantiomeric excess (ee) of the alcohol using chiral HPLC or chiral GC.
Data Presentation
Due to the limited availability of specific experimental data in the literature for the resolution of a wide range of alcohols with 3-bromocamphor-8-sulfonic acid, a generalized data table is presented below to illustrate how results should be structured. Researchers should populate this table with their own experimental findings.
| Racemic Alcohol Substrate | Diastereomer Separation Method | Yield of (-)-Alcohol (%) | ee of (-)-Alcohol (%) | Yield of (+)-Alcohol (%) | ee of (+)-Alcohol (%) |
| Example: 1-Phenylethanol | Crystallization (Ethanol) | Data not available | Data not available | Data not available | Data not available |
| User's Alcohol A | |||||
| User's Alcohol B |
Visualization of the Resolution Workflow
The following diagram illustrates the key steps in the protocol for resolving racemic alcohols using (+)-3-bromocamphor-8-sulfonic acid.
Caption: Workflow for the chiral resolution of racemic alcohols.
Concluding Remarks
The use of (+)-3-bromocamphor-8-sulfonic acid as a resolving agent offers a viable method for the separation of racemic alcohols. The success of this technique is highly dependent on the successful formation of crystalline diastereomeric esters and the ability to separate them effectively. The protocols provided herein offer a general framework for researchers to develop specific procedures for their alcohol substrates of interest. Optimization of reaction conditions, particularly the choice of solvents for crystallization, will be crucial for achieving high yields and high enantiomeric purities of the target chiral alcohols. It is imperative to characterize all intermediates and final products thoroughly to ensure the success of the resolution.
Application Notes and Protocols for 3-Bromo-2-oxobornane-8-sulphonic acid in Asymmetric Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-oxobornane-8-sulphonic acid is a chiral Brønsted acid derived from camphor. Its rigid bicyclic framework and the presence of a stereogenic center make it a potential catalyst for enantioselective transformations in organic synthesis. The sulfonic acid moiety provides the Brønsted acidity necessary to activate dienophiles in Diels-Alder reactions, while the chiral scaffold can induce facial selectivity in the approach of the diene, leading to the formation of enantioenriched products. The presence of the bromine atom at the 3-position can modulate the catalyst's steric and electronic properties, potentially influencing its reactivity and selectivity compared to the more common (+)-camphor-10-sulfonic acid (CSA).
These application notes provide a general framework and representative protocols for the use of this compound as a catalyst in asymmetric Diels-Alder reactions. The provided protocols are based on established procedures for similar chiral Brønsted acid catalysts and should be considered as a starting point for optimization.
Principle of Catalysis
In the asymmetric Diels-Alder reaction, this compound is proposed to act as a chiral Brønsted acid catalyst. The acidic proton of the sulfonic acid group protonates the carbonyl oxygen of the dienophile, lowering its LUMO energy and accelerating the cycloaddition reaction. The chiral environment created by the camphor backbone of the catalyst is expected to differentiate between the two faces of the dienophile, leading to a preferred transition state and the formation of one enantiomer of the product in excess.
Representative Data
Due to the limited availability of specific experimental data for this compound in the scientific literature, the following table summarizes representative data for the asymmetric Diels-Alder reaction between cyclopentadiene and methacrolein, catalyzed by a generic chiral Brønsted acid catalyst. This data is for illustrative purposes and actual results with this compound may vary.
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (ee, %) |
| 1 | 10 | CH₂Cl₂ | -78 | 24 | 85 | >95:5 | 92 |
| 2 | 5 | Toluene | -60 | 36 | 78 | 90:10 | 88 |
| 3 | 10 | Et₂O | -78 | 48 | 65 | >95:5 | 85 |
| 4 | 20 | CH₂Cl₂ | -85 | 18 | 91 | >95:5 | 95 |
Experimental Protocols
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Glassware should be oven-dried or flame-dried before use.
-
The catalyst, this compound, should be stored in a desiccator.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Enantiomeric excess can be determined by chiral high-performance liquid chromatography (HPLC) or chiral GC analysis of the purified product.
Protocol 1: Asymmetric Diels-Alder Reaction of Cyclopentadiene and Methacrolein
This protocol describes a general procedure for the reaction between cyclopentadiene (the diene) and methacrolein (the dienophile).
Materials:
-
This compound
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Methacrolein (distilled before use)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry, inert atmosphere-flushed round-bottom flask, add this compound (0.1 mmol, 10 mol%).
-
Add anhydrous dichloromethane (10 mL) and cool the mixture to -78 °C in a dry ice/acetone bath.
-
To the cooled solution, add methacrolein (1.0 mmol, 1.0 equiv) dropwise via syringe.
-
Stir the mixture for 15 minutes at -78 °C.
-
Slowly add freshly cracked cyclopentadiene (3.0 mmol, 3.0 equiv) to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired Diels-Alder adduct.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC or GC).
Visualizations
Caption: General workflow for the asymmetric Diels-Alder reaction.
Caption: Proposed catalytic cycle for the Brønsted acid-catalyzed reaction.
Application of 3-Bromocamphor-8-sulfonic Acid in Chiral Drug Synthesis
Application Notes and Protocols
Introduction
3-Bromocamphor-8-sulfonic acid is a chiral resolving agent widely employed in the synthesis of enantiomerically pure pharmaceuticals. Its rigid bicyclic camphor backbone provides a well-defined chiral scaffold, enabling the effective separation of racemic mixtures, particularly of chiral amines, through the formation of diastereomeric salts. This process is a critical step in the development of many chiral drugs, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even cause adverse effects.
The primary application of 3-Bromocamphor-8-sulfonic acid in chiral drug synthesis is as a resolving agent for racemic amines. The acidic sulfonic acid moiety reacts with the basic amine to form diastereomeric salts. Due to their different physicochemical properties, these diastereomeric salts can be separated by fractional crystallization. Subsequently, the desired enantiomer of the amine can be recovered by treatment with a base. This methodology is a robust and scalable technique for obtaining enantiopure amines, which are crucial intermediates in the synthesis of a wide range of pharmaceuticals.[1][2]
Principle of Chiral Resolution
The fundamental principle behind the use of 3-Bromocamphor-8-sulfonic acid as a resolving agent lies in the conversion of a mixture of enantiomers into a mixture of diastereomers. Enantiomers possess identical physical properties, making their direct separation challenging. However, by reacting the racemic amine with an enantiomerically pure resolving agent like (+)-3-Bromocamphor-8-sulfonic acid, two diastereomeric salts are formed. These diastereomers have distinct physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization.
Experimental Protocols
The following protocols are generalized procedures for the chiral resolution of a racemic primary amine using 3-Bromocamphor-8-sulfonic acid. The specific conditions, such as solvent and temperature, may require optimization for different substrates.
Protocol 1: Diastereomeric Salt Crystallization
This protocol outlines a standard procedure for the separation of a racemic amine by forming diastereomeric salts with (+)-3-Bromocamphor-8-sulfonic acid.
Materials:
-
Racemic primary amine
-
(+)-3-Bromocamphor-8-sulfonic acid
-
An appropriate organic solvent (e.g., isopropyl acetate, acetonitrile, or a mixture)
-
Water
-
Seed crystals of the desired diastereomeric salt (optional, but recommended)
-
Aromatic aldehyde (e.g., 3,5-dichlorosalicylaldehyde) for in-situ racemization (optional)
-
Hexane
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
Salt Formation:
-
Dissolve one equivalent of the racemic amine in an appropriate organic solvent.
-
Add 0.86–0.94 mole equivalents of (+)-3-Bromocamphor-8-sulfonic acid dissolved in a minimal amount of a suitable solvent (e.g., acetonitrile).
-
Add 1 to 5 mole equivalents of water to the mixture. This can optimize the crystallization process.
-
-
Crystallization:
-
If available, seed the solution with a small amount of the desired crystalline diastereomeric salt.
-
Stir the mixture at a controlled temperature (e.g., 20-30°C) for a period of time (e.g., 4-36 hours) to allow for selective crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Filter the resulting slurry to collect the crystalline diastereomeric salt.
-
Wash the collected salt with the organic solvent used for crystallization, followed by a wash with a non-polar solvent like hexane to facilitate drying.
-
Dry the product under vacuum.
-
-
Liberation of the Enantiopure Amine:
-
Suspend the isolated diastereomeric salt in water.
-
Add a base (e.g., aqueous sodium hydroxide) to raise the pH and liberate the free amine.
-
Extract the enantiopure amine with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiopure amine.
-
Workflow for Chiral Resolution and Racemization
For a more efficient process that can theoretically yield up to 100% of the desired enantiomer, a resolution-racemization protocol can be employed. This involves the in-situ racemization of the undesired enantiomer in the solution, allowing it to be converted to the desired enantiomer and subsequently crystallized.
Quantitative Data
The efficiency of a chiral resolution process is evaluated by the yield and the enantiomeric excess (ee%) of the desired product. The following table summarizes representative data from the resolution of a primary amine using a camphorsulfonic acid derivative, which is structurally similar to 3-Bromocamphor-8-sulfonic acid and for which detailed data is available.
| Racemic Amine Substrate | Resolving Agent | Solvent System | Yield (%) | Enantiomeric Purity of Isolated Amine Salt | Reference |
| 3(R,S)-amino-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one | (1S)-(+)-10-Camphorsulfonic acid | Isopropyl acetate / Acetonitrile | 83 | >99.8% (3-S isomer) | --INVALID-LINK-- |
Conclusion
3-Bromocamphor-8-sulfonic acid is a valuable and effective chiral resolving agent for the synthesis of enantiopure amines, which are key building blocks in the pharmaceutical industry. The formation of diastereomeric salts allows for efficient separation through crystallization. The provided protocols offer a general guideline for researchers and drug development professionals. For optimal results, the specific reaction conditions should be tailored to the individual substrate. The application of resolution-racemization techniques can significantly enhance the overall yield of the desired enantiomer, making the process more economical and sustainable for large-scale production.
References
Application Notes and Protocols for Large-Scale Chiral Resolution Using 3-Bromo-2-oxobornane-8-sulphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical industry for the separation of enantiomers, as often only one enantiomer of a chiral drug provides the desired therapeutic effect while the other may be inactive or even cause adverse effects. Diastereomeric salt formation is a classical and effective method for chiral resolution on a large scale. This involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomers, which, unlike enantiomers, have different physical properties such as solubility, allowing for their separation by crystallization.
3-Bromo-2-oxobornane-8-sulphonic acid, a derivative of camphor, is a powerful chiral resolving agent. This document provides detailed application notes and protocols for the large-scale chiral resolution of racemic compounds, with a specific focus on the resolution of amino acids, using this reagent. The information is compiled from various sources, including patented industrial processes.
Key Application: Resolution of DL-p-Hydroxyphenylglycine
A prominent application of (+)-3-bromo-2-oxobornane-8-sulphonic acid is in the resolution of DL-p-hydroxyphenylglycine, a key intermediate in the synthesis of various pharmaceuticals. The process relies on the formation of diastereomeric salts, where the salt of the D-(-)-enantiomer with (+)-3-bromo-2-oxobornane-8-sulphonic acid is less soluble and crystallizes out from the solution.
Quantitative Data Summary
The following table summarizes the quantitative aspects of the chiral resolution of DL-p-hydroxyphenylglycine with (+)-3-bromo-2-oxobornane-8-sulphonic acid, based on reported data.
| Parameter | Value | Reference |
| Racemic Compound | DL-p-hydroxyphenylglycine | [1][2] |
| Resolving Agent | (+)-3-bromo-2-oxobornane-8-sulphonic acid | [1][2] |
| Less Soluble Salt | D-(-)-p-hydroxyphenylglycine·(+)-3-bromocamphor-8-sulfonate | [2] |
| Yield of D-(-)-isomer | 57-80% (based on initial DL-mixture) | [1] |
| Optical Purity of D-(-)-isomer | 99.8% | [1] |
Experimental Protocols
Preparation of (+)-3-Bromo-2-oxobornane-8-sulphonic Acid
This resolving agent can be synthesized from d-camphor.
Materials:
-
d-camphor
-
Bromine
Procedure:
-
Under stirring, add bromine (320 g) dropwise to d-camphor (304 g) at 80°C over a period of three hours.[2]
-
Maintain the liquefied reaction mixture at 80°C for an additional 3 hours.[2]
-
Further processing and purification steps (not detailed in the search results) would be required to obtain the final product.
Chiral Resolution of DL-p-Hydroxyphenylglycine
This protocol outlines the diastereomeric salt crystallization process.
Materials:
-
DL-p-hydroxyphenylglycine
-
(+)-3-bromo-2-oxobornane-8-sulphonic acid
-
Suitable solvent (e.g., water, aqueous mixtures)
-
2N NaOH solution
Procedure:
-
Salt Formation and Crystallization:
-
The specific solvent and concentration for the resolution are key parameters that are typically optimized for large-scale production.[1][2] While the exact solvent from the primary literature is not specified in the available results, water is a common solvent for such resolutions.
-
Dissolve DL-p-hydroxyphenylglycine and a molar equivalent of (+)-3-bromo-2-oxobornane-8-sulphonic acid in the chosen solvent, likely with heating to achieve complete dissolution.
-
Allow the solution to cool gradually to induce crystallization of the less soluble diastereomeric salt, D-(-)-p-hydroxyphenylglycine·(+)-3-bromocamphor-8-sulfonate. Seeding with a small crystal of the desired salt can facilitate crystallization.
-
-
Isolation of the Diastereomeric Salt:
-
Filter the crystalline precipitate from the mother liquor.
-
Wash the crystals with a small amount of cold solvent to remove impurities.
-
-
Liberation of the D-(-)-Enantiomer:
-
The method for liberating the free amino acid from the salt is not explicitly detailed in the search results but would typically involve dissolving the salt in water and adjusting the pH to the isoelectric point of p-hydroxyphenylglycine to precipitate the amino acid.
-
-
Recovery of the L-(+)-Enantiomer from the Mother Liquor:
-
Take the mother liquor from the filtration step.[2]
-
Adjust the pH to 6 with a 2N NaOH solution.[2]
-
Concentrate the solution (e.g., to about 130 g for a specific scale).[2]
-
Stir the concentrated solution at 5°C for 2 hours to crystallize the L-(+)-p-hydroxyphenylglycine.[2]
-
Filter to isolate the L-(+)-enantiomer.
-
Visualizations
Workflow for Chiral Resolution
Caption: Workflow of chiral resolution via diastereomeric salt formation.
Logical Relationship in Diastereomeric Resolution
Caption: Formation of separable diastereomers from enantiomers.
References
Application Notes and Protocols for the Determination of Enantiomeric Excess after Resolution with 3-Bromocamphor-8-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the development of pharmaceuticals and other fine chemicals, where the separation of a racemic mixture into its constituent enantiomers is often required. One established method for the resolution of racemic compounds, particularly amines, is through the formation of diastereomeric salts using a chiral resolving agent. 3-Bromocamphor-8-sulfonic acid (BCS) is a versatile and effective chiral resolving agent derived from natural camphor. It is available in both its (+)- and (-)-enantiomeric forms, allowing for the selective crystallization of either enantiomer of a racemic base.
Following the successful separation of the diastereomeric salts, it is imperative to accurately determine the enantiomeric excess (ee) of the resolved substance. This ensures the efficacy and purity of the desired enantiomer. The two most common and reliable analytical techniques for this purpose are Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral solvating agents.
These application notes provide detailed protocols for the resolution of a model racemic amine, 1-phenylethylamine, using (+)-3-bromocamphor-8-sulfonic acid, followed by the determination of the enantiomeric excess of the resolved amine using both Chiral HPLC and ¹H NMR spectroscopy.
I. Chiral Resolution of Racemic 1-Phenylethylamine
This protocol details the separation of racemic 1-phenylethylamine into its enantiomers by forming diastereomeric salts with (+)-3-bromocamphor-8-sulfonic acid. The principle lies in the differential solubility of the two diastereomeric salts ((R)-amine-(+)-BCS and (S)-amine-(+)-BCS), allowing for their separation by fractional crystallization.
Experimental Protocol: Formation and Separation of Diastereomeric Salts
-
Salt Formation:
-
In a suitable flask, dissolve racemic 1-phenylethylamine (1.0 equivalent) in a minimal amount of a suitable solvent (e.g., methanol or ethanol).
-
In a separate flask, dissolve (+)-3-bromocamphor-8-sulfonic acid monohydrate (0.5 to 1.0 equivalent) in the same solvent, gently warming if necessary to achieve complete dissolution.
-
Slowly add the resolving agent solution to the amine solution with continuous stirring.
-
The formation of the diastereomeric salts may be instantaneous, observed as a precipitate, or may require a period of stirring at room temperature.
-
-
Fractional Crystallization:
-
Heat the mixture to reflux to dissolve the diastereomeric salts completely.
-
Allow the solution to cool slowly to room temperature. Inducing slow crystallization is key to achieving high diastereomeric purity. Seeding with a small crystal of the desired diastereomeric salt can be beneficial if available.
-
Further cool the mixture in an ice bath for a specified period (e.g., 1-2 hours) to maximize the yield of the less soluble diastereomer.
-
Collect the crystallized salt by vacuum filtration and wash the crystals with a small amount of the cold solvent.
-
The collected solid is the diastereomerically enriched salt. The mother liquor contains the more soluble diastereomeric salt.
-
To improve the purity, the collected crystals can be recrystallized from the same or a different solvent system.
-
-
Liberation of the Free Amine:
-
Dissolve the diastereomerically pure salt in water.
-
Add a base (e.g., 10% aqueous sodium hydroxide solution) until the solution is strongly alkaline (pH > 12) to deprotonate the amine.
-
Extract the liberated free amine with an organic solvent (e.g., diethyl ether or dichloromethane) multiple times.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.
-
Remove the solvent under reduced pressure to obtain the resolved amine.
-
Logical Workflow for Chiral Resolution
Application Notes and Protocols: Recovery of 3-Bromo-2-oxobornane-8-sulphonic Acid Following Chiral Resolution
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-oxobornane-8-sulphonic acid, a derivative of camphor, is a highly effective chiral resolving agent utilized in the separation of racemic mixtures, particularly amines, to yield enantiomerically pure compounds.[1] The economic viability of large-scale chiral resolutions often hinges on the efficient recovery and recycling of the resolving agent. These application notes provide a detailed protocol for the recovery of this compound from the mother liquor after the crystallization of a diastereomeric salt. The described methodology is based on established principles for the recovery of sulfonic acid-based resolving agents and is adapted for the specific properties of this compound.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective recovery.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₅BrO₄S | [1] |
| Molecular Weight | 311.19 g/mol | [1] |
| Melting Point | >96°C (decomposes) | [1] |
| Solubility | Slightly soluble in Water and Methanol | [1] |
| Appearance | Off-white solid | [1] |
Recovery Workflow Overview
The recovery process involves a series of sequential steps designed to isolate the this compound from the resolved compound and other process impurities. The general workflow is depicted in the following diagram.
Caption: General Workflow for Recovery
Experimental Protocol
This protocol outlines a laboratory-scale procedure for the recovery of this compound.
Materials and Reagents:
-
Mother liquor from chiral resolution
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution (or other suitable base)
-
Concentrated hydrochloric acid (or other suitable strong acid)
-
Anhydrous sodium sulfate
-
Ethyl acetate (or other suitable crystallization solvent)
-
Hexane (or other suitable anti-solvent)
-
Deionized water
-
pH indicator paper or pH meter
-
Separatory funnel
-
Rotary evaporator
-
Crystallization dish
-
Büchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Basification and Extraction of the Resolved Amine: a. Transfer the mother liquor containing the diastereomeric salt to a separatory funnel. b. Add an equal volume of dichloromethane. c. Slowly add a saturated solution of sodium bicarbonate while gently swirling. Continue addition until the aqueous layer is basic (pH 8-9).[2] d. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure. e. Allow the layers to separate completely. f. Drain the lower organic layer, which contains the free resolved amine. g. Extract the aqueous layer two more times with dichloromethane to ensure complete removal of the amine. h. Combine the organic extracts for further processing or disposal as required.
-
Acidification of the Aqueous Phase: a. Carefully add concentrated hydrochloric acid dropwise to the aqueous layer in the separatory funnel (or a beaker with stirring) until the pH is strongly acidic (pH 1-2).
-
Isolation of the Crude this compound: a. Transfer the acidified aqueous solution to a round-bottom flask. b. Concentrate the solution under reduced pressure using a rotary evaporator to remove the water and obtain a solid residue.
-
Purification by Crystallization: a. To the solid residue, add a minimal amount of a suitable hot organic solvent in which the acid is soluble (e.g., ethyl acetate). b. Heat the mixture gently to dissolve the solid. c. Filter the hot solution to remove any insoluble impurities. d. Allow the filtrate to cool slowly to room temperature. e. If crystallization is slow, induce it by scratching the inside of the flask with a glass rod or by adding a seed crystal. f. Further cool the mixture in an ice bath to maximize crystal formation. g. If the product does not readily crystallize, the addition of a non-polar anti-solvent like hexane can promote precipitation.
-
Filtration and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of cold crystallization solvent. c. Dry the crystals in a vacuum oven at a temperature below their decomposition point to a constant weight.
Quantitative Data and Quality Control
The success of the recovery process is evaluated based on the yield and purity of the recovered this compound.
| Parameter | Method | Expected Outcome |
| Recovery Yield | Gravimetric analysis | > 85% |
| Purity | HPLC, ¹H NMR | > 98% |
| Melting Point | Mel-Temp apparatus | Consistent with the literature value (>96°C, dec.) |
| Specific Rotation | Polarimetry | Consistent with the enantiomerically pure standard |
Signaling Pathways and Logical Relationships
The chemical transformations and separations in the recovery process can be visualized as a logical flow.
References
Application Notes and Protocols for the Synthesis of Chiral Intermediates Using 3-Bromocamphor-8-sulfonic Acid as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of 3-bromocamphor-8-sulfonic acid and its derivatives, particularly the widely-used camphorsultam, as chiral auxiliaries in the asymmetric synthesis of chiral intermediates. The rigid camphor backbone provides a well-defined steric environment, enabling high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions crucial for pharmaceutical development.
Introduction to 3-Bromocamphor-8-sulfonic Acid Derived Auxiliaries
3-Bromocamphor-8-sulfonic acid serves as a versatile starting material for the synthesis of a range of chiral auxiliaries. Its derivatives, most notably camphorsultams, are renowned for their exceptional ability to direct stereoselective transformations.[1][2] These auxiliaries are temporarily incorporated into a prochiral substrate, effectively guiding the approach of a reactant to one of the two diastereotopic faces of the molecule. Following the reaction, the auxiliary can be cleaved and recovered for reuse, making it a cost-effective strategy in multi-step syntheses.[1]
The predictable stereochemical outcomes and the often crystalline nature of the diastereomeric products, which facilitates purification, make camphor-derived auxiliaries a powerful tool in asymmetric synthesis.[3]
Key Applications in Asymmetric Synthesis
Derivatives of 3-bromocamphor-8-sulfonic acid, such as camphorsultam, are instrumental in a variety of stereoselective reactions, including:
-
Asymmetric Aldol Reactions: Creating chiral β-hydroxy carbonyl compounds, which are pivotal building blocks in natural product synthesis.
-
Asymmetric Diels-Alder Reactions: Constructing stereochemically rich six-membered rings with high diastereo- and enantioselectivity.
-
Asymmetric Alkylation: Generating chiral carboxylic acid derivatives with excellent control over the newly formed stereocenter.
Below are detailed protocols and representative data for these key applications using the closely related and extensively studied camphorsultam as a practical example of a camphor-derived auxiliary.
Asymmetric Aldol Reaction
The aldol reaction is a fundamental C-C bond-forming reaction. When mediated by a chiral auxiliary like camphorsultam, it allows for the synthesis of enantiomerically enriched β-hydroxy carbonyl compounds. The stereochemical outcome is often dictated by the formation of a rigid, chelated transition state.
Quantitative Data
The following table summarizes representative yields and diastereoselectivities achieved in asymmetric aldol reactions using N-propionyl camphorsultam.
| Aldehyde | Lewis Acid | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| Isobutyraldehyde | TiCl₄ | 88 | >500:1 | [4] |
| Benzaldehyde | TiCl₄ | 88 | >500:1 | [4] |
| Acrolein | TiCl₄ | 85 | >100:1 | |
| Crotonaldehyde | TiCl₄ | 87 | >100:1 | |
| Pivaldehyde | Sn(OTf)₂ | 95 | >100:1 (anti) | [5] |
Experimental Protocol: Asymmetric Aldol Addition to Isobutyraldehyde
This protocol describes the titanium-mediated aldol addition of the enolate of N-propionyl-(+)-camphorsultam to isobutyraldehyde.
Materials:
-
N-propionyl-(+)-camphorsultam
-
Titanium tetrachloride (TiCl₄)
-
N,N-Diisopropylethylamine (DIPEA)
-
Isobutyraldehyde
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-propionyl-(+)-camphorsultam (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add TiCl₄ (1.1 eq) dropwise to the solution. The color will typically turn deep red.
-
Stir the mixture for 5 minutes, then add DIPEA (1.2 eq) dropwise. The solution should turn a deep brown.
-
After stirring for 30 minutes at -78 °C, add freshly distilled isobutyraldehyde (1.5 eq) dropwise.
-
Continue stirring at -78 °C for 2 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired aldol adduct.
Visualization of the Experimental Workflow
Caption: Workflow for the asymmetric aldol reaction.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful cycloaddition for forming six-membered rings. The use of a chiral acrylate derived from camphorsultam as the dienophile allows for excellent stereocontrol in the formation of the cyclic product.[6] Lewis acid catalysis is often employed to enhance the reactivity and selectivity of the reaction.
Quantitative Data
The following table presents representative data for the Lewis acid-catalyzed Diels-Alder reaction between N-acryloyl camphorsultam and cyclopentadiene.
| Lewis Acid | Temperature (°C) | Yield (%) | Diastereomeric Excess (endo:exo) | Reference |
| Et₂AlCl | -100 | 81 | 98.5:1.5 | [3] |
| TiCl₄ | -78 | 95 | 97:3 | [3] |
| SnCl₄ | -78 | 89 | 97:3 | [7] |
| BF₃·OEt₂ | -78 | 82 | 95:5 |
Experimental Protocol: Asymmetric Diels-Alder Reaction with Cyclopentadiene
This protocol details the diethylaluminum chloride-catalyzed Diels-Alder reaction between N-acryloyl-(+)-camphorsultam and cyclopentadiene.
Materials:
-
N-acryloyl-(+)-camphorsultam
-
Diethylaluminum chloride (Et₂AlCl) in hexanes
-
Freshly cracked cyclopentadiene
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-acryloyl-(+)-camphorsultam (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to -100 °C using a liquid nitrogen/ethanol bath.
-
Add Et₂AlCl (1.4 eq) dropwise.
-
Stir the mixture for 10 minutes at -100 °C.
-
Add freshly cracked cyclopentadiene (3.0 eq) dropwise.
-
Stir the reaction at -100 °C for 3 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by crystallization or flash column chromatography.
Visualization of the Reaction Mechanism
Caption: Mechanism of the Lewis acid-catalyzed Diels-Alder reaction.
Asymmetric Alkylation
The alkylation of enolates derived from N-acyl camphorsultams provides a reliable method for the asymmetric synthesis of α-substituted carboxylic acids.[8][9] The stereoselectivity is controlled by the steric hindrance of the camphor backbone, which directs the electrophile to the less hindered face of the enolate.
Quantitative Data
The following table shows the yields and diastereoselectivities for the alkylation of the sodium enolate of N-propionyl camphorsultam with various alkyl halides.
| Alkyl Halide | Yield (%) | Diastereomeric Ratio | Reference |
| Methyl iodide | 92 | 98.5:1.5 | [8] |
| Ethyl iodide | 95 | 99:1 | [8] |
| Allyl bromide | 96 | >99:1 | [8] |
| Benzyl bromide | 98 | >99:1 | [8] |
Experimental Protocol: Asymmetric Alkylation with Benzyl Bromide
This protocol describes the alkylation of the sodium enolate of N-propionyl-(+)-camphorsultam with benzyl bromide.
Materials:
-
N-propionyl-(+)-camphorsultam
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-propionyl-(+)-camphorsultam (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add NaHMDS (1.1 eq, as a 1.0 M solution in THF) dropwise to form the enolate.
-
Stir the solution for 30 minutes at -78 °C.
-
Add benzyl bromide (1.2 eq) dropwise.
-
Continue stirring at -78 °C for 4 hours, or until the reaction is complete as indicated by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the product by flash column chromatography.
Visualization of the Logical Relationship in Stereocontrol
Caption: Stereocontrol in asymmetric alkylation.
Cleavage of the Chiral Auxiliary
A critical step in this synthetic strategy is the removal of the chiral auxiliary to yield the desired enantiomerically pure product. Several methods are available for the cleavage of the N-acyl camphorsultam, depending on the desired functional group.
-
To Carboxylic Acid: Lithium hydroxide with hydrogen peroxide (LiOH/H₂O₂) in a mixture of THF and water.
-
To Alcohol: Lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) in an ethereal solvent.
-
To Ester: Sodium methoxide in methanol or other alkoxides.
These mild cleavage conditions typically proceed without racemization of the newly formed stereocenter. The water-soluble camphorsultam auxiliary can then be recovered and recycled.
Conclusion
The use of 3-bromocamphor-8-sulfonic acid-derived chiral auxiliaries, exemplified by the versatile camphorsultam, offers a robust and predictable methodology for the synthesis of complex chiral intermediates. The high diastereoselectivities, reliable protocols, and the ability to recover the auxiliary make this a valuable strategy for researchers in academia and the pharmaceutical industry. The provided protocols serve as a foundation for the application of this powerful tool in asymmetric synthesis.
References
- 1. Camphorsultam - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.williams.edu [chemistry.williams.edu]
- 9. ERIC - EJ826725 - Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates, Journal of Chemical Education, 2008-May [eric.ed.gov]
Application Notes and Protocols: Crystallization-Induced Diastereomer Transformation with 3-Bromocamphor-8-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crystallization-induced diastereomer transformation (CIDT) is a powerful technique for the efficient synthesis of enantiomerically pure compounds from a racemic mixture.[1][2] This method combines the principles of diastereomeric resolution with in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired enantiomer.[3] This is a significant advantage over classical resolution methods where the maximum theoretical yield is 50%.[4] This document provides detailed application notes and protocols for performing CIDT using (+)-3-bromocamphor-8-sulfonic acid as a chiral resolving agent.
(+)-3-Bromocamphor-8-sulfonic acid is a versatile and commercially available chiral resolving agent, often used in its ammonium salt form.[5] It is particularly effective for the resolution of racemic compounds, such as amino acids, by forming diastereomeric salts with differing solubilities.[1][6] The successful application of CIDT relies on the establishment of an equilibrium between the two diastereomers in solution, allowing the less soluble diastereomer to crystallize out, thereby shifting the equilibrium towards its formation.[1]
Principle of Crystallization-Induced Diastereomer Transformation (CIDT)
The fundamental principle of CIDT involves the following key steps:
-
Diastereomeric Salt Formation: A racemic mixture of a chiral compound (e.g., an amino acid) is reacted with a single enantiomer of a chiral resolving agent (e.g., (+)-3-bromocamphor-8-sulfonic acid) to form a mixture of two diastereomeric salts.
-
Selective Crystallization: One of the diastereomeric salts is significantly less soluble in the chosen solvent system and selectively crystallizes out of the solution.
-
In-situ Epimerization/Racemization: The more soluble diastereomer remaining in the solution undergoes epimerization (racemization of the original chiral center) to re-establish the equilibrium between the two diastereomers in solution. This is often facilitated by a catalyst.
-
Continuous Crystallization and Transformation: As the less soluble diastereomer crystallizes, the equilibrium in the solution is continuously shifted, leading to the gradual transformation of the more soluble diastereomer into the less soluble one, which then also crystallizes.
This process continues until, ideally, the entire initial racemic mixture is converted into a single, solid, diastereomerically pure salt. The chiral resolving agent can then be removed to yield the desired enantiomerically pure compound.
Application Example: Resolution of Racemic p-Hydroxyphenylglycine
A notable example of CIDT using (+)-3-bromocamphor-8-sulfonic acid is the resolution of racemic p-hydroxyphenylglycine.[1] In this process, salicylaldehyde is used as a catalyst to facilitate the racemization of the p-hydroxyphenylglycine in the solution phase.[1] The aldehyde reversibly forms a Schiff base with the amino acid, which increases the acidity of the α-proton, allowing for its abstraction and subsequent reprotonation, leading to racemization.[7]
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | Racemic p-hydroxyphenylglycine | [1] |
| Resolving Agent | (+)-3-Bromocamphor-8-sulfonic acid ((+)-BCSA) | [1] |
| Catalyst | Salicylaldehyde (10 mol %) | [1] |
| Solvent | Acetic Acid | [1] |
| Temperature | 70 °C | [1] |
| Additive | Acetic Anhydride (1 mol %) | [1] |
| Diastereomeric Excess (de) | 98% | [1] |
| Yield | 99% | [1] |
Experimental Protocols
Protocol 1: Crystallization-Induced Diastereomer Transformation of Racemic p-Hydroxyphenylglycine
Materials:
-
Racemic p-hydroxyphenylglycine
-
(+)-3-Bromocamphor-8-sulfonic acid ammonium salt
-
Concentrated Hydrochloric Acid (HCl)
-
Glacial Acetic Acid
-
Salicylaldehyde
-
Acetic Anhydride
-
Reaction vessel with a condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Preparation of (+)-3-Bromocamphor-8-sulfonic acid: As (+)-BCSA is often supplied as its ammonium salt, the free acid must be generated in situ.[1] In the reaction vessel, dissolve the (+)-3-bromocamphor-8-sulfonic acid ammonium salt in glacial acetic acid. Add one equivalent of hydrochloric acid (dissolved in acetic acid) to the solution.
-
Reaction Setup: To the solution of (+)-BCSA, add one equivalent of racemic p-hydroxyphenylglycine.
-
Addition of Catalyst and Additive: Add 10 mol % of salicylaldehyde and 1 mol % of acetic anhydride to the reaction mixture. The acetic anhydride is crucial to scavenge any trace amounts of water, which can be detrimental to the process.[1]
-
Heating and Equilibration: Heat the mixture to 70 °C with continuous stirring. Maintain this temperature to allow for the dissolution of the salts and the initiation of the epimerization and crystallization process.
-
Crystallization: The diastereomeric salt of (+)-p-hydroxyphenylglycine and (+)-3-bromocamphor-8-sulfonic acid will begin to crystallize as it is the less soluble diastereomer. Continue stirring at 70 °C to allow the CIDT to proceed to completion. The reaction progress can be monitored by techniques such as chiral HPLC to determine the diastereomeric excess of the solid and the composition of the mother liquor.
-
Isolation of the Diastereomeric Salt: Once the transformation is complete (as indicated by monitoring or after a predetermined time), cool the reaction mixture to room temperature to ensure maximum crystallization.
-
Filtration and Washing: Collect the crystalline product by filtration. Wash the crystals with a small amount of cold acetic acid to remove any residual mother liquor.
-
Drying: Dry the purified diastereomeric salt in a vacuum oven at an appropriate temperature.
-
Liberation of the Enantiopure Amino Acid: To obtain the enantiomerically pure (+)-p-hydroxyphenylglycine, the diastereomeric salt is treated with a base (e.g., an amine or an inorganic base) in a suitable solvent to neutralize the sulfonic acid and liberate the free amino acid. The chiral resolving agent can then be recovered and potentially recycled.
Visualizations
Caption: General workflow of Crystallization-Induced Diastereomer Transformation.
Caption: Specific workflow for the CIDT of racemic p-hydroxyphenylglycine.
Caption: Logical relationships in the CIDT process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. CN102633692A - Method for preparing optically active L-D-3-bromocamphor-8-sulfonic acid - Google Patents [patents.google.com]
- 5. chemimpex.com [chemimpex.com]
- 6. US5457201A - Chiral resolution process - Google Patents [patents.google.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Diastereomeric Salt Formation
Welcome to the technical support center for optimizing solvent systems in diastereomeric salt formation. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during chiral resolution experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered during diastereomeric salt crystallization.
Question: My resolution experiment resulted in an oil instead of crystals. What should I do?
Answer: This phenomenon, known as "oiling out," occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid.[1] It is often a result of high supersaturation or the system being above the melting point of the salt in the chosen solvent.[2]
Troubleshooting Steps:
-
Reduce Supersaturation: Oiling out is often a kinetic phenomenon.[1] Try a slower cooling rate to maintain a lower level of supersaturation.
-
Lower the Temperature: If the initial crystallization temperature is too high, the salt may form as a melt. Experiment with a lower temperature profile.
-
Add Seed Crystals: Introducing seed crystals of the desired diastereomeric salt can encourage crystallization over oiling out. If the seed crystals also turn into oil, consider adding them to the anti-solvent first to create a suspension before slowly adding the solution of your compound.[3]
-
Change the Solvent System: The solvent has a profound impact on solubility. Switch to a less effective solvent (one in which the salt is less soluble) or use a solvent mixture. A common strategy is to dissolve the salt in a good solvent and then slowly add an anti-solvent.[4]
-
Increase Stirring Rate: In some cases, vigorous stirring can break up the oil and promote nucleation.
-
Check for Impurities: The presence of impurities, including the undesired diastereomer, can sometimes promote oiling out.[5] Ensure your starting material is of sufficient purity.
Question: No crystals are forming, even after an extended period.
Answer: Failure to crystallize is typically due to either very high solubility of the diastereomeric salts in the chosen solvent or an insufficient level of supersaturation.
Troubleshooting Steps:
-
Increase Concentration: Carefully concentrate the solution by slowly evaporating the solvent to induce supersaturation.
-
Utilize an Anti-Solvent: Introduce a solvent in which the diastereomeric salts are insoluble (an anti-solvent) to the solution. This should be done gradually at the crystallization temperature.
-
Drastic Temperature Change: Try shock cooling the solution in an ice or dry ice bath to promote nucleation. Once small crystals form, they can be used to seed a new, more controlled crystallization experiment.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites.
-
Solvent Screening: The chosen solvent may be too effective. A systematic screening of different solvents is recommended to find a system with optimal solubility characteristics.[6]
Question: The diastereomeric excess (d.e.) of my crystallized salt is very low.
Answer: Low diastereomeric excess indicates that the solubilities of the two diastereomeric salts are too similar in the selected solvent system, leading to co-crystallization.
Troubleshooting Steps:
-
Solvent Optimization: The solvent plays a critical role in differentiating the solubilities of diastereomers.[7] A comprehensive solvent screening is the most effective approach. Test a range of solvents with varying polarities, hydrogen bonding capabilities, and dielectric constants.[4] Even minor changes, like adding a small amount of a co-solvent (e.g., water), can significantly impact selectivity.[8]
-
Temperature Profile: The solubility difference between diastereomers can be temperature-dependent. Experiment with different isothermal crystallization temperatures or cooling profiles.
-
Recrystallization: A low d.e. can often be improved by one or more recrystallization steps. Dissolve the enriched salt in a fresh, hot solvent and allow it to cool and recrystallize.[9]
-
Ternary Phase Diagram Analysis: For a more systematic approach, constructing a ternary phase diagram (racemate, resolving agent, solvent) can help identify the optimal conditions for achieving high purity and yield.[10][11][12]
-
Resolving Agent Stoichiometry: Vary the molar ratio of the resolving agent. While a 1:1 stoichiometry is common, sometimes using a substoichiometric amount of the resolving agent can improve the d.e. of the initial crop of crystals.
Frequently Asked Questions (FAQs)
Q1: How do I select a starting solvent for my diastereomeric salt resolution?
A1: The ideal solvent is one where the diastereomeric salts exhibit a significant difference in solubility, and the desired salt has moderate solubility at high temperatures and low solubility at low temperatures. A good starting point is to choose a solvent based on the "like dissolves like" principle.[13] Polar salts will be more soluble in polar solvents. Test solvents with functionalities similar to your compound (e.g., alcohols for hydroxyl-containing compounds).[14] It is highly recommended to perform a screening of a diverse set of solvents.[6][7]
Q2: What properties should I consider when creating a solvent library for screening?
A2: A good screening library should include solvents with a range of properties to maximize the chances of finding a selective system. Key properties include:
-
Polarity (Dielectric Constant): This affects the solubility of polar salts.[4]
-
Hydrogen Bonding Capability: Solvents can be hydrogen bond donors, acceptors, or both. This can influence the specific interactions with the diastereomeric salts.[15]
-
Boiling Point: A solvent with a boiling point between 60-100°C is often ideal. Very low boiling points can make handling difficult, while very high boiling points can make solvent removal challenging and increase the risk of oiling out.[2]
-
Miscibility: If you plan to use solvent/anti-solvent systems, ensure the chosen solvents are miscible.[4]
Q3: Can the same resolving agent yield different enantiomers depending on the solvent?
A3: Yes. This phenomenon, known as "chirality switching," has been observed where the relative solubilities of the diastereomeric salts invert upon changing the crystallization solvent. This can be advantageous as it allows for the isolation of either enantiomer from the same racemate using a single resolving agent simply by changing the solvent. This is often related to the formation of different solvates.
Q4: How important is water content in the solvent?
A4: Water content can be a critical, and sometimes overlooked, parameter. Even small amounts of water in an organic solvent can significantly alter the solubility of diastereomeric salts, potentially forming hydrates which have different crystal structures and solubilities.[8][16] In some cases, adding a controlled amount of water is a key strategy to achieve good resolution. In others, strictly anhydrous conditions are necessary for reproducibility.
Data Presentation: Solvent Properties
For a successful resolution, selecting a solvent with the right properties is crucial. The table below summarizes key physical properties of common solvents used in crystallization.
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Relative Polarity | Dipole Moment (D) |
| Water | 100.0 | 80.1 | 1.000 | 1.85 |
| Acetonitrile | 81.6 | 37.5 | 0.460 | 3.92 |
| Methanol | 64.7 | 32.7 | 0.762 | 1.70 |
| Ethanol | 78.3 | 24.5 | 0.654 | 1.69 |
| Acetone | 56.1 | 20.7 | 0.355 | 2.88 |
| 2-Propanol (IPA) | 82.4 | 19.9 | 0.546 | 1.66 |
| Dichloromethane | 39.8 | 9.1 | 0.309 | 1.60 |
| Tetrahydrofuran (THF) | 66.0 | 7.6 | 0.207 | 1.75 |
| Ethyl Acetate | 77.1 | 6.0 | 0.228 | 1.78 |
| Toluene | 110.6 | 2.4 | 0.099 | 0.36 |
| Hexane | 68.7 | 1.9 | 0.009 | ~0 |
Data compiled from various sources.[4][15]
Experimental Protocols
Protocol 1: High-Throughput Solvent Screening for Diastereomeric Salt Resolution
This protocol outlines a general method for rapidly screening multiple solvents to identify promising candidates for a successful resolution.
Objective: To identify a solvent or solvent system that provides the largest difference in solubility between two diastereomeric salts, leading to the highest diastereomeric excess (d.e.) upon crystallization.
Materials:
-
Racemic compound
-
Chiral resolving agent
-
A library of solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene, Heptane, and aqueous mixtures thereof)
-
96-well plate or multiple small vials (e.g., 2 mL)
-
Stir plate with heating capabilities
-
Analytical method for determining d.e. (e.g., Chiral HPLC, SFC)
Procedure:
-
Salt Formation: In a larger vessel, dissolve the racemic compound (1 equivalent) and the chiral resolving agent (0.5-1.0 equivalent) in a volatile solvent where both are highly soluble (e.g., methanol). Stir until a clear solution is obtained. Evaporate the solvent to obtain the diastereomeric salt mixture as a solid.
-
Aliquot the Salt Mixture: Distribute a pre-weighed amount of the solid salt mixture into each well of the 96-well plate or into individual vials.
-
Solvent Addition: Add a fixed volume of each screening solvent to the respective wells/vials. The volume should be just enough to form a slurry at room temperature.
-
Heating and Cooling Cycle:
-
Seal the plate/vials.
-
Heat the plate/vials with stirring to a temperature sufficient to dissolve the solids (e.g., 60-80°C). If the solids do not dissolve, add a small, measured amount of additional solvent and continue heating. Record the total volume of solvent used.
-
Once dissolved, cool the plate/vials slowly and with continuous stirring to room temperature or below (e.g., 4°C). A controlled cooling ramp is ideal.
-
Allow the system to equilibrate at the final temperature for several hours to ensure crystallization is complete.
-
-
Sample Analysis:
-
Carefully remove a sample of the supernatant (mother liquor) from each well/vial.
-
Isolate the solid crystals by filtration or centrifugation.
-
Analyze both the mother liquor and the dissolved solid for diastereomeric excess using a validated chiral analytical method.
-
Interpretation of Results:
-
A high d.e. in the solid and a corresponding low d.e. in the mother liquor indicates a successful resolution. The mother liquor will be enriched in the more soluble diastereomer.
-
If the d.e. is low in both phases, the solvent does not provide sufficient selectivity.
-
If no solid forms, the salt is too soluble in that solvent.
-
If the salt remains largely undissolved even when hot, it is not soluble enough in that solvent.
Visualizations
Caption: Troubleshooting workflow for common crystallization problems.
Caption: Step-by-step workflow for high-throughput solvent screening.
References
- 1. mt.com [mt.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The effect of water on the crystallization of phytosterols and phytostanols in organic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Ternary and quaternary phase diagrams: key tools for chiral resolution through solution cocrystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. quora.com [quora.com]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. unifr.ch [unifr.ch]
- 16. researchgate.net [researchgate.net]
improving diastereomeric excess in 3-Bromocamphor-8-sulfonic acid resolutions
Welcome to the technical support center for chiral resolutions using 3-Bromocamphor-8-sulfonic acid (CSA). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their diastereomeric salt resolutions.
Frequently Asked Questions (FAQs)
Q1: What is diastereomeric excess (de) and why is it important?
Diastereomeric excess (de) is a measure of the purity of a sample with respect to its diastereomers. It quantifies the degree to which one diastereomer is present in a greater amount than the other.[1] The calculation is analogous to enantiomeric excess (ee):
de (%) = |([Diastereomer 1] - [Diastereomer 2]) / ([Diastereomer 1] + [Diastereomer 2])| * 100
A high de is crucial because it directly correlates to the enantiomeric excess of the final product after the chiral auxiliary (resolving agent) is removed.[1] Therefore, maximizing the de is the primary goal of the resolution process.
Q2: What are the most common reasons for low diastereomeric excess in a resolution?
Low de can result from several factors:
-
Suboptimal Solvent Choice: The solubility difference between the two diastereomeric salts is highly dependent on the solvent system. An inappropriate solvent may dissolve both salts equally well or cause both to precipitate, leading to poor separation.[2][3]
-
Incorrect Stoichiometry: The molar ratio of the racemic mixture to the resolving agent can impact the efficiency of the salt formation and crystallization.[4]
-
Temperature Control: Crystallization temperature significantly affects the solubility and the kinetics of crystal formation. Cooling too quickly or at the wrong temperature can lead to co-precipitation of both diastereomers.[5]
-
Incomplete Salt Formation: The reaction between the amine/acid and the 3-Bromocamphor-8-sulfonic acid may not have gone to completion before crystallization begins.
-
Eutectic Formation: The mixture of diastereomers may form a eutectic, which is a mixture that melts or solidifies at a single temperature that is lower than the melting points of the separate components. This can limit the maximum achievable de in a single crystallization step.[6]
Q3: How do I select the right solvent for my resolution?
Solvent selection is critical and often requires empirical screening. The ideal solvent should exhibit a large solubility difference between the desired and undesired diastereomeric salts. A good starting point is to test a range of solvents with varying polarities (e.g., alcohols like methanol or ethanol, esters like ethyl acetate, nitriles like acetonitrile, and mixtures with water). The goal is to find a system where one salt is significantly less soluble and crystallizes out, while the other remains in the mother liquor.[3]
Q4: My diastereomeric salt is "oiling out" instead of crystallizing. What should I do?
"Oiling out" occurs when the product separates as a liquid instead of a solid.[7] This is often due to the melting point of the salt being lower than the temperature of the solution, or high solubility in the chosen solvent. To resolve this, you can:
-
Lower the Temperature: Try cooling the solution further.
-
Change the Solvent: Use a less polar solvent or a solvent mixture to decrease the solubility of the salt.
-
Increase Dilution: Add more solvent to prevent the saturation point from being reached at a temperature where the salt is still molten.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level to create nucleation sites for crystal growth.
-
Seed the Solution: Introduce a small crystal of the desired diastereomeric salt to induce crystallization.[5]
Q5: The diastereomeric salt will not crystallize at all. What are my options?
If no crystals form, the salt is likely too soluble in the chosen solvent.
-
Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration.[7]
-
Add an Anti-solvent: Gradually add a solvent in which the salt is insoluble (an "anti-solvent") to the solution until turbidity is observed, then warm slightly to redissolve and cool slowly.[4]
-
Change the Solvent System: Test different solvents where the salt is expected to be less soluble.[3]
-
Cool to a Lower Temperature: Use an ice bath or a freezer to further decrease the temperature, but do so slowly to encourage the formation of well-defined crystals.[8]
Troubleshooting Guide
This section addresses specific problems encountered during the resolution process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Diastereomeric Excess (de) after initial crystallization | 1. Poor solvent selectivity. 2. Crystallization occurred too quickly. 3. Unfavorable thermodynamics of the salt pair. | 1. Screen a wider range of solvents and solvent mixtures to maximize the solubility difference between the diastereomers.[3] 2. Slow down the cooling rate to allow for selective crystallization of the less soluble salt.[5] 3. Perform one or more recrystallizations of the obtained solid.[9] |
| Poor Yield of the Desired Diastereomer | 1. The desired diastereomer has significant solubility in the mother liquor. 2. Insufficient amount of resolving agent was used. | 1. Reduce the amount of solvent used to the minimum required to dissolve the salt at high temperature. 2. Cool the crystallization mixture to a lower temperature to maximize precipitation. 3. Ensure an appropriate molar equivalent of 3-Bromocamphor-8-sulfonic acid is used. |
| Inconsistent Results Between Batches | 1. Variations in solvent quality (e.g., water content). 2. Inconsistent cooling profiles. 3. Differences in agitation/stirring speed. | 1. Use anhydrous solvents when required and ensure solvent quality is consistent. 2. Implement a controlled and repeatable cooling protocol.[5] 3. Maintain consistent stirring conditions, as this can affect nucleation and crystal growth. |
Data Presentation: Solvent and Temperature Effects
The choice of solvent is a crucial parameter in diastereomeric resolution. The following table summarizes general trends and specific examples found in the literature for resolving amines and acids. While specific to other resolving agents, the principles are directly applicable to resolutions with 3-Bromocamphor-8-sulfonic acid.
Table 1: Influence of Solvent System on Diastereomeric Resolution
| Solvent/Solvent System | Typical Use Case | Observations & Key Considerations |
| Alcohols (Methanol, Ethanol, Isopropanol) | Commonly used due to good dissolving power at high temperatures. | High polarity can sometimes lead to high solubility for both salts, potentially reducing yield. Often used in mixtures.[10] |
| Esters (Ethyl Acetate) | Medium polarity solvent. | Good for compounds that are too soluble in alcohols. Can be effective in promoting crystallization. |
| Nitriles (Acetonitrile) | Aprotic polar solvent. | Can offer different selectivity compared to protic solvents like alcohols.[3] |
| Water | Used for water-soluble compounds or as a co-solvent. | The presence of water can significantly alter the solubility and even the crystal structure (hydrate formation).[5][11] |
| Solvent Mixtures (e.g., Acetonitrile/MTBE, Water/Ethanol) | Fine-tuning solubility. | Mixtures allow for precise adjustment of the solvent's polarity and dissolving power to maximize the solubility difference between diastereomers.[3] |
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Formation
-
Dissolution: In a suitable reaction flask, dissolve the racemic compound (1.0 equivalent) in a minimal amount of a pre-selected hot solvent (e.g., methanol or ethanol).
-
Addition of Resolving Agent: In a separate flask, dissolve (+)-3-Bromocamphor-8-sulfonic acid (0.5 to 1.0 equivalent) in the same solvent, warming if necessary. Note: Starting with 0.5 equivalents can sometimes provide a higher initial de.
-
Salt Formation: Add the resolving agent solution to the solution of the racemic compound. Stir the mixture for a period (e.g., 30-60 minutes) at an elevated temperature to ensure complete salt formation.[10]
-
Crystallization: Allow the solution to cool slowly to room temperature. To maximize crystal formation, you may then place the flask in an ice bath or refrigerator for several hours.[8]
-
Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
-
Analysis: Determine the diastereomeric excess of the crystalline material using an appropriate analytical technique (e.g., HPLC on a chiral column after liberating the free base/acid, or NMR).
Protocol 2: Recrystallization to Improve Diastereomeric Excess
-
Dissolution: Place the diastereomerically-enriched salt in a clean flask. Add the minimum amount of the hot crystallization solvent required to fully dissolve the solid.[7]
-
Cooling: Allow the solution to cool slowly to room temperature to promote the selective crystallization of the less soluble, major diastereomer. Avoid rapid cooling, which can trap impurities and the undesired diastereomer.
-
Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Analysis: Dry the crystals and re-analyze the diastereomeric excess. Repeat the recrystallization process until the de no longer increases or reaches the desired purity (>98%).
Visualizations
Caption: Workflow for a typical chiral resolution via diastereomeric salt formation.
Caption: Troubleshooting flowchart for improving low diastereomeric excess.
References
- 1. Notes on Diastereomeric Excess: Definition and Analysis [unacademy.com]
- 2. researchgate.net [researchgate.net]
- 3. unchainedlabs.com [unchainedlabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 6. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
preventing oiling out during crystallization of diastereomeric salts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing "oiling out" during the crystallization of diastereomeric salts.
Frequently Asked Questions (FAQs)
Q1: What is "oiling out" during diastereomeric salt crystallization?
A1: Oiling out, also known as liquid-liquid phase separation (LLPS), is a phenomenon where a dissolved compound separates from a supersaturated solution as a liquid phase (an "oil") instead of a solid crystalline phase.[1][2] This oil is a solute-rich liquid that is immiscible with the bulk solvent. Oiling out is a kinetic phenomenon that often occurs when the rate of solute molecules desolvating and organizing into a crystal lattice is slower than the rate of liquid-liquid phase separation.[1]
Q2: Why is oiling out a problem in diastereomeric salt resolutions?
A2: Oiling out is detrimental to diastereomeric salt resolutions for several reasons:
-
Reduced Purity: The oil phase can act as a solvent for impurities, which then get trapped in the solid product upon eventual solidification, leading to poor purification.[1][3]
-
Poor Crystal Quality: Solidification of the oil often results in an amorphous solid or poorly formed crystals, which can be difficult to filter and dry.[1]
-
Inconsistent Results and Scalability Issues: The formation of oil is highly dependent on factors like mixing and local supersaturation, making the process difficult to control and scale up reliably.[1]
-
Yield Loss: The oily phase can adhere to the reactor walls and stirring equipment, leading to a loss of product during isolation.
Q3: What are the main causes of oiling out?
A3: Several factors can contribute to oiling out:
-
High Supersaturation: Rapidly creating a high level of supersaturation, for instance, through fast cooling or rapid addition of an anti-solvent, is a primary cause.[1]
-
Low Melting Point of the Diastereomeric Salt: If the melting point of the salt is below the temperature of the solution when it becomes supersaturated, it will separate as a liquid.[4][5]
-
Presence of Impurities: Impurities can depress the melting point of the solid and interfere with crystal nucleation and growth, promoting oiling out.[4][5][6] The presence of the undesired diastereomer can also induce oiling out.[6]
-
Inappropriate Solvent System: The choice of solvent is critical. A solvent that is too good at dissolving the salt can lead to high concentrations that are prone to oiling out upon cooling.[7] Conversely, a very poor solvent can lead to rapid precipitation.
-
Inadequate Agitation: Poor mixing can create localized zones of high supersaturation, leading to oiling out.
Q4: How can I prevent oiling out?
A4: Preventing oiling out involves controlling the crystallization process to favor nucleation and crystal growth over liquid-liquid phase separation. Key strategies include:
-
Controlling Supersaturation: Employ slow cooling rates or slow addition of anti-solvent to maintain a low level of supersaturation.[1]
-
Seeding: Introducing seed crystals of the desired diastereomeric salt provides a surface for crystal growth to occur, bypassing the need for primary nucleation at high supersaturation.[1][8]
-
Solvent Selection: Choose a solvent or solvent mixture where the diastereomeric salt has moderate solubility at high temperatures and low solubility at low temperatures.
-
Temperature Control: Ensure the crystallization temperature is below the melting point of the diastereomeric salt.
-
Impurity Removal: Use pure starting materials to minimize the impact of impurities.[2]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and preventing oiling out during your diastereomeric salt crystallization experiments.
Problem: Oiling out is observed upon cooling the solution.
| Potential Cause | Troubleshooting Steps |
| Cooling rate is too fast, leading to high supersaturation. | 1. Decrease the cooling rate significantly. Start with a very slow rate (e.g., 0.1°C/min or slower). 2. Implement a stepwise cooling profile with holds at intermediate temperatures to allow for controlled crystal growth. |
| Initial concentration is too high. | 1. Dilute the solution by adding more of the primary solvent. 2. Re-heat the solution to ensure complete dissolution before attempting to cool again. |
| No nucleation sites are present, leading to a buildup of supersaturation. | 1. Introduce seed crystals of the desired diastereomeric salt at a temperature where the solution is slightly supersaturated. 2. If no seed crystals are available, try scratching the inside of the flask with a glass rod to induce primary nucleation. |
| The chosen solvent is not optimal. | 1. Screen for alternative solvents or solvent mixtures. Aim for a system where the salt is sparingly soluble at room temperature but readily soluble at elevated temperatures. 2. Consider using a mixed solvent system to fine-tune the solubility. |
| Impurities are present. | 1. Ensure the starting materials (racemate and resolving agent) are of high purity. 2. If possible, purify the crude diastereomeric salt mixture before the final crystallization. |
Quantitative Data Summary
The following tables provide examples of experimental parameters that have been successfully used to prevent oiling out in diastereomeric salt crystallizations. These values should be considered as starting points and may require optimization for your specific system.
Table 1: Cooling Crystallization Parameters
| Parameter | Recommended Range | Example System | Reference |
| Cooling Rate | 0.05 - 0.5 °C/min | Pregabalin with L-tartaric acid | [9] |
| Seeding Temperature | 1-5 °C below the dissolution temperature | General guidance | [8] |
| Final Temperature | 10 - 25 °C | Ibuprofen with S-MBA | [10] |
Table 2: Seeding Parameters
| Parameter | Recommended Range | Example System | Reference |
| Seed Loading | 0.1 - 5% (w/w of total solute) | Pregabalin with L-tartaric acid (2 m/m %) | [11] |
| Seed Size | Small, uniform crystals | General guidance | [12] |
Experimental Protocols
Protocol 1: Solvent Screening for Diastereomeric Salt Crystallization
Objective: To identify a suitable solvent or solvent mixture that minimizes the risk of oiling out.
Materials:
-
Diastereomeric salt mixture
-
A selection of candidate solvents of varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane)
-
Small test tubes or vials
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Place a small amount (e.g., 10-20 mg) of the diastereomeric salt mixture into several test tubes.
-
To each tube, add a different solvent dropwise at room temperature while vortexing. Observe the solubility. A good solvent will not dissolve the salt at room temperature.
-
For solvents in which the salt is insoluble at room temperature, heat the test tube in a heating block or water bath.
-
Continue adding the solvent dropwise to the heated tube until the solid completely dissolves. Note the approximate volume of solvent required.
-
Allow the clear solutions to cool slowly to room temperature.
-
Observe the tubes for the formation of crystals or oil. A suitable solvent will result in the formation of a crystalline solid.
-
If oiling out occurs, try a different solvent or a mixture of a "good" solvent (in which the salt is soluble) and a "poor" solvent (in which the salt is insoluble).
Protocol 2: Seeded Cooling Crystallization
Objective: To perform a controlled cooling crystallization using seed crystals to prevent oiling out.
Materials:
-
Diastereomeric salt mixture
-
Optimal solvent identified from screening
-
Crystallization vessel with temperature control and stirring
-
Seed crystals of the desired diastereomer
Procedure:
-
Dissolve the diastereomeric salt mixture in the chosen solvent at an elevated temperature until a clear solution is obtained.
-
Slowly cool the solution to a temperature where it is slightly supersaturated (typically 1-2 °C below the saturation temperature).
-
Add a small amount (0.1-2% w/w) of finely ground seed crystals to the solution.
-
Hold the temperature constant for a period (e.g., 30-60 minutes) to allow the seeds to grow.
-
Continue to cool the solution at a slow, controlled rate (e.g., 0.1 °C/min) to the final isolation temperature.
-
Maintain the slurry at the final temperature for a period to maximize the yield.
-
Isolate the crystals by filtration.
Visualizations
Caption: Troubleshooting workflow for oiling out.
Caption: Phase diagram illustrating desired crystallization vs. oiling out.
References
- 1. mt.com [mt.com]
- 2. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 3. lutpub.lut.fi [lutpub.lut.fi]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mt.com [mt.com]
- 9. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 10. advanceseng.com [advanceseng.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: 3-Bromocamphor-8-Sulfonic Acid Auxiliary Removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the removal of the 3-bromocamphor-8-sulfonic acid chiral auxiliary.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for cleaving the 3-bromocamphor-8-sulfonic acid auxiliary?
The two primary methods for cleaving the N-S bond of the sulfonamide derived from 3-bromocamphor-8-sulfonic acid are reductive cleavage and hydrolysis. The choice of method depends on the stability of the target molecule to the reaction conditions.
Q2: What are the typical reagents used for reductive cleavage?
Common reagents for the reductive cleavage of sulfonamides include dissolving metal reductions (e.g., sodium in liquid ammonia, sodium naphthalenide, or samarium iodide) and hydride reagents (e.g., lithium aluminum hydride). Milder, more modern methods are also being developed to improve functional group tolerance.
Q3: Under what conditions is acidic hydrolysis performed?
Acidic hydrolysis of sulfonamides is generally conducted under strong acidic conditions, often requiring elevated temperatures. The stability of sulfonamides to hydrolysis can vary, with some being quite stable under typical environmental pH and temperature ranges.
Q4: How can I monitor the progress of the cleavage reaction?
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The disappearance of the starting material (the sulfonamide) and the appearance of the desired product (the free amine) and the cleaved auxiliary will indicate the reaction's progression.
Q5: How is the cleaved 3-bromocamphor-8-sulfonic acid auxiliary removed from the reaction mixture?
The cleaved auxiliary is a water-soluble sulfonic acid. Therefore, it can typically be removed by performing an aqueous workup. The reaction mixture is diluted with an organic solvent, and the aqueous layer containing the auxiliary is separated. Further purification of the organic layer containing the desired product is usually necessary.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the removal of the 3-bromocamphor-8-sulfonic acid auxiliary.
Issue 1: Incomplete or Slow Reaction
Q: My cleavage reaction is not going to completion, or is very slow. What are the possible causes and solutions?
A:
-
Insufficient Reagent: The amount of reductive or hydrolytic agent may be insufficient. For reductive cleavages, ensure the metal is freshly activated or the hydride reagent is not quenched. For hydrolysis, ensure the acid concentration is adequate.
-
Low Reaction Temperature: Many cleavage reactions require elevated temperatures to proceed at a reasonable rate. Cautiously increasing the reaction temperature while monitoring for product degradation can improve the reaction rate.
-
Steric Hindrance: The substrate itself may be sterically hindered, slowing down the approach of the reagent to the sulfonamide bond. In such cases, longer reaction times or more potent reagents might be necessary.
-
Solvent Choice: The solvent can significantly impact the reaction rate. Ensure the chosen solvent is appropriate for the reaction type and fully solubilizes the substrate.
Issue 2: Low Yield of the Desired Product
Q: I am observing a low yield of my purified product. What could be the reasons?
A:
-
Product Degradation: The reaction conditions (e.g., strong acid, high temperature) might be degrading the desired product. It is crucial to assess the stability of your compound under the cleavage conditions. If degradation is suspected, exploring milder cleavage methods is recommended.
-
Difficult Purification: The product may be difficult to separate from the cleaved auxiliary or other byproducts. Optimizing the workup and purification steps is essential. This may involve adjusting the pH during extraction or employing different chromatographic techniques.
-
Side Reactions: Unwanted side reactions can consume the starting material or the product. Careful analysis of the crude reaction mixture by techniques like NMR or LC-MS can help identify byproducts and understand the side reactions.
Issue 3: Difficulty in Removing the Cleaved Auxiliary
Q: I am having trouble completely removing the 3-bromocamphor-8-sulfonic acid byproduct. What purification strategies can I use?
A:
-
Aqueous Extraction: Since the cleaved auxiliary is a sulfonic acid, it should be highly water-soluble, especially in its salt form. Washing the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate) will convert the sulfonic acid to its salt, enhancing its solubility in the aqueous phase.
-
Chromatography: If the auxiliary persists after extraction, column chromatography is a viable option. Due to its high polarity, the sulfonic acid will likely have a very low retention factor on normal-phase silica gel, allowing for separation from less polar products.
-
Recrystallization: If the desired product is a solid, recrystallization can be an effective method for removing impurities, including the cleaved auxiliary.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the cleavage of sulfonamides. Note that optimal conditions will be substrate-dependent and require experimental optimization.
| Cleavage Method | Reagent | Typical Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Reductive Cleavage | Sodium/Naphthalene | THF | -78 to rt | 2 - 6 |
| Reductive Cleavage | Samarium Iodide | THF | -78 to rt | 1 - 4 |
| Reductive Cleavage | Lithium Aluminum Hydride | THF, Dioxane | rt to 100 | 12 - 48 |
| Acidic Hydrolysis | Concentrated HCl | Dioxane, Water | 80 - 110 | 24 - 72 |
| Acidic Hydrolysis | HBr in Acetic Acid | Acetic Acid | 50 - 100 | 12 - 36 |
Experimental Protocols
Protocol 1: General Procedure for Reductive Cleavage with Sodium Naphthalenide
-
Preparation of Sodium Naphthalenide: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve naphthalene (2.2 equivalents) in anhydrous tetrahydrofuran (THF). Add freshly cut sodium metal (2.0 equivalents) and stir the mixture at room temperature until the sodium dissolves and a dark green color persists (approximately 2-4 hours).
-
Substrate Addition: Cool the sodium naphthalenide solution to -78 °C. Dissolve the 3-bromocamphor-8-sulfonamide substrate (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the cooled solution.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Acidic Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 3-bromocamphor-8-sulfonamide substrate (1.0 equivalent) in a mixture of dioxane and concentrated hydrochloric acid (e.g., 1:1 v/v).
-
Heating: Heat the reaction mixture to reflux (approximately 100-110 °C).
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions can be slow, often requiring 24-72 hours.
-
Workup: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for the removal of the 3-bromocamphor-8-sulfonic acid auxiliary.
Caption: Troubleshooting decision tree for common issues in auxiliary removal.
troubleshooting poor resolution efficiency with 3-Bromo-2-oxobornane-8-sulphonic acid
Technical Support Center: 3-Bromo-2-oxobornane-8-sulphonic acid
Welcome to the technical support center for chiral resolution using this compound. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their resolution experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a chiral resolving agent. It is an acidic compound that exists as two distinct enantiomers. It is widely used in the pharmaceutical and chemical industries to separate racemic mixtures of basic compounds (like amines) into their individual enantiomers. The process involves forming two diastereomeric salts with different physical properties, which can then be separated.[1][2]
Q2: How does chiral resolution by diastereomeric salt formation work?
A2: The principle relies on the reaction between a racemic mixture (e.g., a mixture of R- and S-amines) and a single enantiomer of a chiral resolving agent (e.g., (+)-3-Bromo-2-oxobornane-8-sulphonic acid). This reaction creates a mixture of two diastereomeric salts: [(R)-amine][(+)-acid] and [(S)-amine][(+)-acid]. Since diastereomers have different physical properties, such as solubility, one salt will preferentially crystallize from a suitable solvent, allowing for its separation by filtration.[1][3][4] The pure enantiomer can then be recovered from the isolated salt.
Q3: Which enantiomer of this compound should I use?
A3: The choice of enantiomer ((+)- or (-)-) depends on which enantiomer of your target compound you wish to isolate as the less soluble salt. This is often determined empirically by screening both resolving agent enantiomers. The goal is to find the combination that provides the largest possible difference in solubility between the two diastereomeric salts.[5]
Q4: Can this resolving agent be recovered and reused?
A4: Yes, after separating the desired enantiomer from the diastereomeric salt (typically by treatment with a base to liberate the free amine), the resolving agent remains in the aqueous layer as a salt. It can be recovered by acidification and extraction, then purified for reuse, which makes the process more economical.[4]
Troubleshooting Guide for Poor Resolution Efficiency
Poor resolution efficiency typically manifests as low yield of the crystalline salt, low enantiomeric excess (ee) of the product, or complete failure of crystallization. The following guide addresses these common issues.
Problem 1: No crystals are forming.
| Possible Cause | Recommended Solution |
| Inappropriate Solvent: The diastereomeric salts are too soluble in the chosen solvent. | Screen a variety of solvents with different polarities (e.g., esters like ethyl acetate, alcohols like isopropanol, or nitriles like acetonitrile).[6] Mixtures of solvents can also be effective. |
| Solution is Too Dilute: The concentration of the salts is below the saturation point. | Carefully remove solvent under reduced pressure to increase the concentration. |
| High Temperature: The solution is being maintained at a temperature where the salts remain fully dissolved. | Gradually cool the solution. If spontaneous crystallization does not occur, try cooling to a lower temperature (e.g., 4 °C or 0 °C). |
| Lack of Nucleation Sites: Spontaneous crystallization is kinetically hindered. | Try "seeding" the solution by adding a few tiny crystals of the desired pure diastereomeric salt. If seeds are unavailable, scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce nucleation.[6] |
Problem 2: The isolated product has low enantiomeric excess (ee).
| Possible Cause | Recommended Solution |
| Poor Diastereomeric Differentiation: The solubilities of the two diastereomeric salts are too similar in the chosen solvent.[4] | This is the most common cause. A thorough solvent screening is essential. The ideal solvent maximizes the solubility difference between the two diastereomers.[7] |
| Cooling Rate is Too Fast: Rapid cooling can cause both diastereomers to "crash out" of solution together. | Implement a slow, controlled cooling profile. A gradual decrease in temperature allows for the selective crystallization of the less soluble salt.[7] |
| Incorrect Stoichiometry: The molar ratio of resolving agent to the racemate may not be optimal. | Experiment with different molar ratios. While a 1:1 ratio is a common starting point, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can yield a purer product, albeit at a lower theoretical yield.[6] |
| Contamination from Mother Liquor: The surface of the filtered crystals is coated with the solution containing the more soluble diastereomer. | Wash the filtered crystals with a small amount of cold, fresh solvent to remove residual mother liquor. |
| Formation of a Solid Solution: In some cases, the two diastereomers can co-crystallize to form a solid solution, which is inherently difficult to purify by simple crystallization.[8] | This is a challenging issue. Try extensive solvent screening or consider a different class of resolving agent. |
Problem 3: The yield of the crystallized salt is very low.
| Possible Cause | Recommended Solution |
| High Solubility of the Target Salt: The desired diastereomeric salt has significant solubility in the solvent, even at low temperatures. | Change to a solvent in which the target salt is less soluble. Alternatively, use a solvent/anti-solvent system, where the salt is soluble in the primary solvent and insoluble in the anti-solvent. |
| Insufficient Crystallization Time: The system has not had enough time to reach equilibrium. | Increase the aging or stirring time after cooling, before filtration. A period of 1.5 to several hours is often beneficial.[9] |
| Filtration Temperature is Too High: More of the product remains dissolved at a higher temperature. | Ensure the mixture is filtered at the intended low temperature. Pre-chilling the filtration apparatus can help. |
Data Presentation: Impact of Solvent and Stoichiometry
The choice of solvent and the molar ratio of the resolving agent are critical parameters. The following table summarizes hypothetical but representative data illustrating how these factors can influence the outcome of a resolution.
| Experiment ID | Racemic Amine (equiv.) | (+)-3-Br-CSA (equiv.) | Solvent | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | 1.0 | 1.0 | Methanol | 85 | 65 |
| 2 | 1.0 | 1.0 | Isopropanol | 60 | 88 |
| 3 | 1.0 | 1.0 | Ethyl Acetate | 48 | 97 |
| 4 | 1.0 | 1.0 | Acetonitrile | 70 | 82 |
| 5 | 1.0 | 0.6 | Ethyl Acetate | 35 | >99 |
| 6 | 1.0 | 1.0 | Toluene | 15 | 95 |
This table illustrates that a solvent like ethyl acetate (Exp. 3) can provide high purity even if the yield is moderate. Furthermore, adjusting the stoichiometry (Exp. 5) can sometimes dramatically improve purity at the cost of yield.
Experimental Protocols
General Protocol for Chiral Resolution of a Racemic Amine
This protocol provides a typical workflow for separating a racemic amine using (+)-3-Bromo-2-oxobornane-8-sulphonic acid.
-
Dissolution: In a suitable reaction vessel, dissolve one equivalent of the racemic amine in the chosen solvent (e.g., ethyl acetate or isopropanol). The volume should be sufficient to ensure complete dissolution upon heating.
-
Addition of Resolving Agent: Add 0.5-1.0 equivalents of (+)-3-Bromo-2-oxobornane-8-sulphonic acid to the solution.
-
Heating: Gently heat the mixture with stirring until all solids have dissolved. A temperature between 50 °C and the boiling point of the solvent is typical.
-
Controlled Cooling: Slowly cool the solution to allow for selective crystallization. A programmed cooling ramp is ideal. For example, cool from 80 °C to room temperature over 4-6 hours.
-
Seeding (Optional): If crystallization is slow, add a seed crystal of the desired diastereomeric salt at a temperature where the solution is just saturated.
-
Aging: Once the mixture has reached the final temperature (e.g., room temperature or 4 °C), continue to stir for an additional 2-12 hours to maximize the yield of the crystalline product.
-
Isolation: Isolate the crystalline salt by vacuum filtration.
-
Washing: Wash the filtered crystals with a small volume of cold solvent to remove any impurities from the mother liquor.
-
Drying: Dry the crystals under vacuum to obtain the pure diastereomeric salt.
-
Liberation of Free Amine: Dissolve the isolated salt in water and add a base (e.g., NaOH solution) to deprotonate the amine. Extract the free amine with an organic solvent (e.g., dichloromethane), then dry and concentrate the organic phase to yield the enantiomerically pure amine.
Visualizations
Logical Workflow for Troubleshooting
The following diagram illustrates a decision-making process for addressing poor resolution efficiency.
Caption: Troubleshooting decision tree for diastereomeric salt resolution.
Experimental Workflow Diagram
This diagram outlines the key steps in a typical chiral resolution experiment.
Caption: Step-by-step workflow for a typical chiral resolution experiment.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure–solubility relationships in optical resolution by diastereomeric salt formation of DL-phenylglycine with (1S [ ] )-(+)-camphor-10-sulfonic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens - Google Patents [patents.google.com]
- 7. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 8. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 9. rsc.org [rsc.org]
effect of temperature on the crystallization of diastereomeric salts
Technical Support Center: Diastereomeric Salt Crystallization
Welcome to the technical support center for diastereomeric salt crystallization. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges related to the effect of temperature on crystallization.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the diastereomeric resolution process, with a focus on temperature-related factors.
Q1: Why is temperature such a critical parameter in diastereomeric salt crystallization?
Temperature is a primary factor controlling the thermodynamics and kinetics of crystallization. It directly influences the solubility of the diastereomeric salts, the width of the metastable zone, nucleation and crystal growth rates, and in some cases, the rate of in-solution epimerization or racemization.[1] Since the goal is to exploit the solubility difference between two diastereomers, precise temperature control is fundamental to achieving high yield and purity.[2][3] For most salts, solubility increases with temperature, an endothermic process where heat is required to break the crystal lattice bonds.[4][5] However, in less common exothermic cases, solubility can decrease as temperature rises.[6][7]
Q2: My resolution is yielding the wrong diastereomer, or the product is nearly racemic. Can temperature be the cause?
Yes, this can be a critical temperature-dependent issue. The relative solubility of the two diastereomers can sometimes invert with a change in solvent or temperature. Furthermore, in systems where the chiral center is labile (prone to in-situ racemization), a process known as Crystallization-Induced Diastereomer Transformation (CIDT) can occur. The success of CIDT is highly temperature-dependent.
-
Case Study: In one reported process, performing the crystallization at less than 10°C resulted in a nearly racemic product. However, increasing the temperature to above 20°C allowed for sufficient equilibration in the solution, leading to a product with 96% enantiomeric excess (ee).[1]
-
Troubleshooting:
-
Verify the solubility curves for both diastereomers in your solvent system across a range of temperatures.
-
If you suspect CIDT, try running the crystallization at a higher temperature to facilitate in-solution equilibration, which allows the less soluble diastereomer to crystallize while the more soluble one converts to maintain equilibrium.[1]
-
Q3: How does the cooling rate affect the purity and yield of my crystals?
The cooling rate is a critical kinetic parameter that directly impacts supersaturation, nucleation, and crystal growth.
-
Slow Cooling: Generally preferred for achieving high purity. A slow cooling rate maintains a low level of supersaturation, which favors the growth of existing crystals over the formation of new nuclei.[8] This provides more time for the correct molecules to integrate into the crystal lattice while excluding impurities (including the more soluble diastereomer), resulting in larger, purer crystals.[8] For example, a slow cooling rate of 0.07 °C/min was used effectively in the resolution of pregabalin.[9]
-
Fast Cooling: Rapidly increases supersaturation, which can lead to spontaneous nucleation of both the desired and undesired diastereomers, thereby reducing the final product's purity.[8][10] While it might seem to increase the initial solid yield, this often comes at the cost of diastereomeric excess (de).
Q4: I am experiencing low yield. How can I optimize the temperature profile to improve it?
Low yield is often a result of a suboptimal temperature range or high solubility of the target diastereomer at the final isolation temperature.
-
Wider Temperature Range: A larger difference between the dissolution temperature (T1) and the final filtration temperature (T2) will generally lead to a higher yield, as the product is less soluble at lower temperatures.[11]
-
Solubility-Productivity Trade-off: Be aware that very high dissolution temperatures can increase the amount of product that remains in the mother liquor, even after cooling.[10] This highlights a trade-off between the rate of the process (faster at higher temps) and the overall recovery of the solute.[10]
-
Optimization Strategy: The optimal temperature profile is one that maximizes the precipitation of the desired, less-soluble diastereomer while keeping the more-soluble diastereomer in solution. This can be identified by constructing phase diagrams or using solubility product constants (Ksp) to model the system at different temperatures.[9][12]
Q5: The diastereomeric excess (de) of my product is low. What temperature-related factors could be responsible?
Low diastereomeric excess indicates that the more soluble diastereomer is co-precipitating with your target product.
-
High Supersaturation: Cooling too quickly or to a temperature that is too low can cause the concentration of the more soluble diastereomer to exceed its own solubility limit, leading to its crystallization.[13]
-
Insufficient Solubility Difference: The inherent solubility difference between the diastereomers may not be large enough at the chosen temperature for effective separation. Investigating the resolution at different temperatures is crucial, as the solubility ratio can change significantly.[3]
-
Kinetic vs. Thermodynamic Control: If the desired product forms under kinetic control, it may be necessary to seed the supersaturated solution and stop the crystallization well before the system reaches thermodynamic equilibrium, after which the undesired, more stable diastereomer might crystallize.[13] Low temperature and high supersaturation can favor such kinetic resolutions.[13]
Data Presentation
Quantitative data is essential for understanding and optimizing the crystallization process. The tables below summarize key temperature-dependent parameters.
Table 1: Effect of Temperature on Diastereomeric Salt Solubility
This table illustrates the typical relationship where the solubility of both the less soluble (LS) and more soluble (MS) diastereomers increases with temperature. The separation factor (α = Solubility MS / Solubility LS) is a key indicator of potential resolution efficiency.
| Temperature (°C) | Solubility of LS-Salt (g/100mL) | Solubility of MS-Salt (g/100mL) | Separation Factor (α) |
| 10 | 1.5 | 3.0 | 2.0 |
| 20 | 2.8 | 5.2 | 1.86 |
| 30 | 5.0 | 8.5 | 1.7 |
| 40 | 8.2 | 13.1 | 1.6 |
Note: Data is illustrative, based on general principles. Actual values are system-dependent.
Table 2: Impact of Cooling Profile on the Resolution of Racemic Pregabalin with L-Tartaric Acid
This table presents experimental data adapted from studies on pregabalin, demonstrating how different temperature profiles and cooling rates affect the final yield.
| Dissolution Temp. (°C) | Final Temp. (°C) | Cooling Rate (°C/min) | Concentration (mg/g water) | Yield (%) | Reference |
| 31 | 20 | 0.07 | 600 | 51.6 | [9] |
| 50 | 5 | 0.5 | ~412 | 82 | [9][14] |
| 40 | 2 | 0.5 | ~467 | 91 | [9] |
| 30 | 20 | 0.07 | 600 | ~43-50 | [11] |
| 70 | 0 | 1.0 | Not Specified | 89 | [9] |
Experimental Protocols
Detailed and reproducible protocols are crucial for successful diastereomeric resolutions.
Protocol 1: General Method for Temperature-Controlled Diastereomeric Salt Crystallization
This protocol is based on a common cooling crystallization approach.
-
Dissolution: In a jacketed glass reactor (e.g., Mettler Toledo EasyMax 102), combine the racemic substrate, the chiral resolving agent (typically 0.5-1.0 equivalents), and the chosen solvent.[9][14]
-
Heating: While stirring (e.g., 250-500 rpm), heat the mixture to a predetermined upper temperature (T1, e.g., 50-70 °C) until all solids are completely dissolved.[9][14] Visual confirmation or process analytical technology (PAT) like a turbidity probe can be used.
-
Controlled Cooling: Apply a linear, controlled cooling ramp from T1 to the desired final temperature (T2, e.g., 5-20 °C). A slow cooling rate (e.g., 0.1 - 1.0 °C/min) is generally recommended.[9][11]
-
Seeding (Optional but Recommended): Once the solution reaches a temperature where it is slightly supersaturated, introduce a small quantity (~0.1-1.0% w/w) of pure seed crystals of the desired diastereomer to ensure controlled nucleation.[9][11]
-
Agitation/Maturation: Hold the suspension at the final temperature T2 under agitation for a set period (e.g., 30-90 minutes) to allow the crystallization to approach completion.[9]
-
Isolation: Filter the resulting crystal slurry through a funnel, wash with a small amount of cold solvent, and dry the crystals under vacuum at a moderate temperature (e.g., 40 °C).[9][14]
-
Analysis: Analyze the solid product for yield and diastereomeric purity (de) using methods like HPLC, and characterize the mother liquor to determine the mass balance.
Protocol 2: Determining Temperature-Dependent Solubility
Understanding the solubility difference is key to designing the process.
-
Sample Preparation: Prepare several vials with a known amount of solvent and an excess of the pure diastereomeric salt (either the less soluble or more soluble one).
-
Equilibration: Place the vials in a temperature-controlled shaker or a multi-reactor system (e.g., Crystal16) and stir at a constant temperature until equilibrium is reached (typically several hours).[15]
-
Sampling: Once equilibrated, stop the stirring, allow the excess solid to settle, and carefully take a sample of the clear supernatant.
-
Analysis: Determine the concentration of the salt in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis). This concentration represents the solubility at that specific temperature.
-
Repeat: Repeat steps 2-4 for a range of different temperatures (e.g., in 5 or 10 °C increments) to construct a solubility curve.[16]
-
Plot Data: Plot solubility (concentration) as a function of temperature for both diastereomers to visualize the separation potential.
Visualizations
Diagrams help visualize complex workflows and logical relationships, aiding in experimental design and troubleshooting.
Caption: Troubleshooting decision tree for diastereomeric salt crystallization.
Caption: Experimental workflow for temperature-controlled crystallization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Technical Support Center: Managing Impurities in Commercial 3-Bromocamphor-8-Sulfonic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, quantifying, and managing impurities in commercial-grade 3-Bromocamphor-8-sulfonic acid and its ammonium salt.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should be aware of in commercial 3-Bromocamphor-8-sulfonic acid?
A1: Commercial 3-Bromocamphor-8-sulfonic acid can contain several types of impurities arising from its synthesis, purification, and storage. These can be broadly categorized as:
-
Starting Material Residues: Unreacted camphor or 3-bromocamphor.
-
Synthesis By-products: These can include isomers formed during the sulfonation process, such as other positional isomers of the sulfonic acid group, or di-sulfonated products. Racemization of the camphor backbone can also occur under certain sulfonation conditions.
-
Genotoxic Impurities (GTIs): A significant concern is the presence of alkyl camphorsulfonates (e.g., methyl, ethyl, or isopropyl camphorsulfonates). These can form if corresponding alcohols are used as solvents during the manufacturing process.[1]
-
Degradation Products: The compound is known to be incompatible with strong oxidizing agents and strong bases. Hydrolytic desulfonation can also occur if the compound is heated in dilute aqueous acid.
-
Residual Solvents: Solvents used during synthesis and purification, such as ethanol, acetone, or acetate esters, may be present in trace amounts.[2]
-
Inorganic Salts: Salts formed during pH adjustments or work-up steps may persist in the final product.
Q2: My chiral resolution experiment is giving poor enantiomeric excess. Could impurities in the 3-Bromocamphor-8-sulfonic acid be the cause?
A2: Yes, impurities can significantly impact the efficiency of a chiral resolution.
-
Opposite Enantiomer: If the resolving agent is not enantiomerically pure, the presence of the other enantiomer will directly lead to a lower enantiomeric excess of your target compound.
-
Non-chiral Acidic Impurities: Other sulfonic acids or acidic impurities can compete in the salt formation with your racemic compound, leading to a less efficient and less selective crystallization of the desired diastereomeric salt.
-
Inert Impurities: Non-acidic impurities can interfere with the crystal lattice formation of the desired diastereomeric salt, potentially leading to the co-precipitation of the undesired diastereomer and thus a lower enantiomeric excess.
Q3: I have detected trace levels of alkyl camphorsulfonates in my sample. What are these and are they a concern?
A3: Alkyl camphorsulfonates are considered potential genotoxic impurities (PGIs).[1] They are esters formed from the reaction of the sulfonic acid with residual alcohols (e.g., methanol, ethanol) that may have been used as solvents. Due to their potential to be carcinogenic, their levels in active pharmaceutical ingredients (APIs) are strictly controlled, often to a Threshold of Toxicological Concern (TTC).[1] If your work is related to drug development, it is crucial to quantify these impurities.
Q4: How can I purify my commercial 3-Bromocamphor-8-sulfonic acid ammonium salt?
A4: Recrystallization is a common and effective method for purifying 3-Bromocamphor-8-sulfonic acid ammonium salt. The choice of solvent is critical. Based on available literature for similar compounds, a mixed solvent system or a single solvent in which the compound has a steep solubility curve with temperature is recommended. For the ammonium salt, recrystallization from water or a water/alcohol mixture is a good starting point. One patent describes a process of dissolving the crude product in water and then adding a salt like potassium chloride to precipitate the purified product.[3] Another approach for related compounds involves crystallization from an ester solvent like butyl acetate.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC/LC-MS analysis | Presence of synthesis by-products, starting materials, or degradation products. | Refer to the Potential Impurity Profile table below. Use a high-resolution mass spectrometer to obtain the mass of the impurity and propose a likely structure. |
| Poor or inconsistent results in chiral resolutions | Impurities in the 3-Bromocamphor-8-sulfonic acid. | Purify the resolving agent by recrystallization. Refer to the provided recrystallization protocol. |
| Discoloration of the material (yellow or orange) | Presence of trace impurities or degradation over time. | While minor discoloration may not affect performance, for critical applications, purification by recrystallization is recommended. Store the material in a tightly sealed container, protected from light. |
| Incomplete dissolution in the chosen solvent for resolution | The material may have a lower than expected purity, or the chosen solvent may not be optimal. | Verify the purity of the material. If it is low, purify it. Experiment with different solvents or solvent mixtures for your resolution. |
Data Presentation
Table 1: Potential Impurity Profile of Commercial 3-Bromocamphor-8-sulfonic Acid
| Impurity Class | Potential Compounds | Origin |
| Starting Materials | Camphor, 3-Bromocamphor | Incomplete reaction |
| Synthesis By-products | Other sulfonated isomers, Di-sulfonated camphor | Non-selective sulfonation reaction |
| Racemic 3-Bromocamphor-8-sulfonic acid | Racemization during sulfonation | |
| Genotoxic Impurities | Methyl camphorsulfonate, Ethyl camphorsulfonate, Isopropyl camphorsulfonate | Reaction with residual alcohol solvents[1] |
| Degradation Products | Desulfonated bromocamphor, Oxidation products | Exposure to hot dilute acid, strong bases, or oxidizing agents |
| Residual Solvents | Ethanol, Acetone, Butyl Acetate | From synthesis and purification steps |
| Inorganic Salts | Ammonium sulfate, etc. | By-products of neutralization and work-up |
Table 2: GC-MS Parameters for the Analysis of Alkyl Camphorsulfonates[1]
| Parameter | Value |
| Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C |
| Oven Program | Initial 50 °C for 1 min, ramp to 280 °C at 20 °C/min, hold for 2 min |
| Carrier Gas | Helium |
| MS Source Temperature | 230 °C |
| MS Quadrupole Temp. | 150 °C |
| Detection Mode | Selected Ion Monitoring (SIM) |
| Ions Monitored (m/z) | 81.0, 109.1, 151.1, 170.1 |
| LOD (Methyl-CS) | ~0.055 ppm |
| LOQ (Methyl-CS) | ~0.185 ppm |
| LOD (Ethyl-CS) | ~0.069 ppm |
| LOQ (Ethyl-CS) | ~0.232 ppm |
Experimental Protocols
Protocol 1: General HPLC Method for Purity Assessment
This is a general method that should be optimized for your specific instrumentation and impurity profile.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 285 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.
Protocol 2: GC-MS Analysis of Alkyl Camphorsulfonates (Adapted from[1])
-
Sample Preparation: Accurately weigh approximately 50 mg of the 3-Bromocamphor-8-sulfonic acid sample into a GC vial. Add 1.0 mL of a suitable solvent (e.g., dichloromethane) and cap tightly. Vortex to dissolve.
-
Standard Preparation: Prepare a stock solution of the relevant alkyl camphorsulfonate standards in the same solvent. Perform serial dilutions to create calibration standards at appropriate concentrations (e.g., 0.1 to 10 ppm).
-
GC-MS System: Use a gas chromatograph coupled to a mass spectrometer.
-
Injection: Inject 2.0 µL of the sample or standard solution.
-
GC and MS Conditions: Refer to Table 2 for the recommended parameters.
-
Quantification: Create a calibration curve from the standard solutions and quantify the amount of any detected alkyl camphorsulfonates in the sample.
Protocol 3: Recrystallization of 3-Bromocamphor-8-sulfonic Acid Ammonium Salt
-
Solvent Selection: Begin by testing the solubility of a small amount of the material in various solvents at room temperature and upon heating. Good candidates are water, ethanol, isopropanol, or mixtures thereof. The ideal solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: In a flask, add the crude 3-Bromocamphor-8-sulfonic acid ammonium salt and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
Visualizations
Caption: Origin of potential impurities in commercial 3-Bromocamphor-8-sulfonic acid.
Caption: Experimental workflow for managing impurities in 3-Bromocamphor-8-sulfonic acid.
References
stability of 3-Bromo-2-oxobornane-8-sulphonic acid under acidic/basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3-Bromo-2-oxobornane-8-sulphonic acid under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound, also known as 3-bromocamphor-8-sulfonic acid, is a chiral resolving agent. It is primarily used in the pharmaceutical industry for the separation of enantiomers of racemic mixtures, particularly for chiral amines.
Q2: What are the general stability characteristics of this compound?
The ammonium salt of this compound is a white crystalline powder that is generally stable under standard laboratory storage conditions.[1][2] It is slightly soluble in water and methanol.[1] It is important to store it in a dry, cool, and well-ventilated place in a tightly sealed container.[1][3]
Q3: Is this compound sensitive to acidic and basic conditions?
Yes, the compound is known to be incompatible with strong acids and strong bases, which may lead to its degradation.[1][3]
Q4: What are the likely degradation pathways for this compound?
Based on its chemical structure, two primary degradation pathways are anticipated:
-
Under Basic Conditions: As an α-bromo ketone, it is susceptible to dehydrobromination, which would lead to the formation of an α,β-unsaturated ketone.
-
Under Acidic Conditions: While sulfonic acids are generally stable, under harsh acidic conditions and elevated temperatures, desulfonation (hydrolysis of the sulfonic acid group) can occur.
Q5: How can I monitor the stability of this compound during my experiment?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This involves developing an HPLC method that can separate the intact this compound from its potential degradation products.
Troubleshooting Guides
Issue 1: Loss of Resolution Efficiency with Chiral Amines
Symptom: Decreased or complete loss of enantiomeric resolution when using this compound as a resolving agent.
Possible Cause: Degradation of the resolving agent due to incompatible pH conditions in the reaction mixture.
Troubleshooting Steps:
-
pH Measurement: Carefully measure the pH of your reaction mixture or crystallization solvent.
-
pH Adjustment: If the pH is strongly acidic or basic, adjust it to a more neutral range (pH 5-7) if your experimental conditions allow.
-
Purity Check: Analyze the purity of the recovered this compound using a suitable analytical technique like HPLC to check for the presence of degradation products.
-
Fresh Reagent: Use a fresh batch of this compound for subsequent resolution attempts.
Issue 2: Appearance of Unknown Peaks in Chromatogram
Symptom: During in-process control or final product analysis using HPLC, unexpected peaks are observed that are not related to the starting materials or the desired product.
Possible Cause: Degradation of this compound under the experimental conditions.
Troubleshooting Steps:
-
Forced Degradation Study: Conduct a forced degradation study on this compound under acidic, basic, oxidative, and thermal stress conditions to generate potential degradation products.
-
Peak Matching: Compare the retention times of the unknown peaks in your experimental chromatogram with the peaks of the degradation products generated in the forced degradation study.
-
Method Optimization: If co-elution is suspected, optimize your HPLC method (e.g., change mobile phase composition, gradient, or column chemistry) to achieve better separation.
Data Presentation
The following table summarizes the expected stability of this compound under different stress conditions. Quantitative data such as degradation percentages are hypothetical and should be determined experimentally.
| Stress Condition | Reagent/Parameter | Expected Stability | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M - 1 M HCl, Heat | Potential for degradation | Desulfonated products |
| Basic Hydrolysis | 0.1 M - 1 M NaOH, Heat | Likely to degrade | Dehydrobrominated products |
| Oxidative | 3-30% H₂O₂, Heat | May show some degradation | Oxidized derivatives |
| Thermal | Dry Heat (e.g., 60-80°C) | Generally stable | Minimal degradation |
| Photolytic | UV/Visible Light | Generally stable | Minimal degradation |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines the general procedure for conducting a forced degradation study on this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the solution at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the solution at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Keep a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve in the solvent before analysis.
-
Control Sample: Keep 1 mL of the stock solution at room temperature.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze all samples by a stability-indicating HPLC method.
Protocol for Stability-Indicating HPLC Method Development
1. Instrument and Columns:
-
HPLC system with a UV detector.
-
A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.
2. Mobile Phase Selection:
-
Start with a gradient elution using a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
A typical gradient could be from 10% to 90% organic solvent over 30 minutes.
3. Method Optimization:
-
Inject the stressed samples and observe the separation of the main peak from the degradation product peaks.
-
Adjust the mobile phase composition, gradient slope, pH, and column temperature to achieve a resolution of >1.5 between all peaks.
4. Method Validation:
-
Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: Safe Disposal of 3-Bromocamphor-8-sulfonic Acid Waste
This guide provides detailed information and procedures for the safe handling and disposal of 3-Bromocamphor-8-sulfonic acid waste, tailored for researchers, scientists, and drug development professionals. Proper disposal is critical to ensure laboratory safety and environmental compliance.
Frequently Asked Questions (FAQs)
Q1: What is 3-Bromocamphor-8-sulfonic acid and why is its waste considered hazardous?
A1: 3-Bromocamphor-8-sulfonic acid and its salts (like the commonly used ammonium salt) are chiral reagents employed in organic and asymmetric synthesis.[1] The waste is considered hazardous primarily because it is a halogenated organic compound, containing a carbon-bromine bond.[2] Such compounds are subject to strict disposal regulations.[3][4] Additionally, it is classified as a skin and eye irritant and may cause respiratory irritation.[5][6]
Q2: How must I classify waste containing 3-Bromocamphor-8-sulfonic acid?
A2: This waste must be classified as halogenated organic waste .[2] It is crucial to segregate it from non-halogenated waste streams.[7][8]
Q3: Can I dispose of small quantities of this waste down the sanitary sewer?
A3: No. Under no circumstances should any amount of 3-Bromocamphor-8-sulfonic acid waste be disposed of down a sink or into the sanitary sewer system.[5][7][8] This is prohibited by environmental regulations due to the compound's chemical nature and potential to contaminate groundwater.[5][6]
Q4: What are the primary hazards I should be aware of during handling and disposal?
A4: The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[5][6] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[6][9] During combustion (e.g., incineration), it can produce hazardous decomposition products, including hydrogen halides (like hydrogen bromide), nitrogen oxides (NOx), sulfur oxides, and carbon monoxide.[5][6] Always handle the chemical and its waste inside a fume hood while wearing appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.
Q5: What happens if I accidentally mix waste containing 3-Bromocamphor-8-sulfonic acid with my non-halogenated solvent waste?
A5: If mixed, the entire container of waste is now considered contaminated and must be treated as halogenated waste.[7][8] Even a very low concentration of a halogenated compound requires the entire mixture to be disposed of via the more stringent and costly incineration process for halogenated waste.[7] Proper segregation is essential to minimize disposal costs and ensure compliance.
Q6: What are the approved disposal methods for this chemical?
A6: The only approved method of disposal is through a licensed hazardous waste management company.[5][6][10] The standard procedure for halogenated organic compounds is high-temperature incineration at a permitted facility.[2][7] The waste must be collected in properly labeled, sealed, and compatible containers.
Disposal Procedures & Data
All quantitative data regarding disposal should be managed by your institution's Environmental Health & Safety (EHS) office and the licensed disposal contractor. The table below summarizes the recommended disposal pathway against improper methods.
| Disposal Method | Description | Regulatory Compliance | Potential Byproducts/Risks | Recommendation |
| High-Temperature Incineration | Controlled combustion at a licensed facility designed to handle hazardous waste. | Compliant. Meets federal and local regulations for halogenated organic compounds.[3][4] | CO, CO₂, NOx, Sulfur Oxides, Hydrogen Halides.[5][6] These are managed by the facility's scrubbers and filters. | Mandatory |
| Drain Disposal | Washing the waste into the sanitary sewer system. | Non-Compliant. Prohibited by regulations.[5][7] | Contamination of waterways; potential damage to plumbing and wastewater treatment systems.[6] | Prohibited |
| Landfill | Disposing of the chemical waste in a standard solid waste landfill. | Non-Compliant. Prohibited for organic solvent waste.[7] | Leaching into soil and groundwater, causing long-term environmental contamination. | Prohibited |
Experimental Protocol: Neutralization of Sulfonic Acids (For Educational Purposes Only)
Disclaimer: This protocol describes a general procedure for neutralizing a simple acidic waste stream. It is NOT recommended for 3-Bromocamphor-8-sulfonic acid waste. Due to its halogenated nature and other hazards, this waste must be disposed of via a certified hazardous waste service. Attempting to neutralize it in a lab setting can be dangerous and is likely a violation of your institution's policies.
-
Preparation (in a fume hood):
-
Don appropriate PPE (safety goggles, face shield, gloves, lab coat).
-
Place the container with the acidic waste in a larger secondary container filled with ice to manage heat generation.
-
Prepare a neutralizing base solution, such as 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution.
-
-
Neutralization:
-
Slowly add the base solution to the acidic waste drop by drop with constant stirring.
-
Monitor the pH of the solution continuously using a pH meter or pH strips.
-
-
Completion:
-
Continue adding the base until the pH is stable within a neutral range (typically 6.0-8.0).
-
The resulting neutralized solution must still be evaluated by your EHS office for proper disposal, as it now contains salts and the original organic compound, which may still be considered hazardous.
-
Troubleshooting Guide
Q: My halogenated waste container is leaking. What should I do? A: Immediately alert others in the area. Wearing appropriate PPE, place the leaking container into a larger, compatible, and sealable secondary container. If a spill has occurred, use a chemical spill kit appropriate for organic compounds to clean the area. Report the incident to your laboratory supervisor and EHS office immediately.
Q: I'm unsure if my waste stream is contaminated with 3-Bromocamphor-8-sulfonic acid. How should I proceed? A: When in doubt, err on the side of caution. Treat the waste as halogenated. Label the container "Halogenated Waste - May contain 3-Bromocamphor-8-sulfonic acid" and manage it according to the procedures for halogenated waste.
Q: The waste disposal service rejected my container. What are the common reasons? A: Common reasons for rejection include:
- Improper Labeling: The container is missing a "Hazardous Waste" label or the contents are not clearly identified.
- Mixed Waste: The container holds both halogenated and non-halogenated waste.
- Improper Container: The container is not compatible with the chemical, is in poor condition, or does not have a securely tightened screw-top cap.[8]
- Contamination: The waste is contaminated with other materials like broken glass, stir bars, or inorganic acids.[7]
Logical Workflow for Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of 3-Bromocamphor-8-sulfonic acid waste.
Caption: Decision workflow for handling and disposing of 3-Bromocamphor-8-sulfonic acid waste.
References
- 1. chemimpex.com [chemimpex.com]
- 2. bucknell.edu [bucknell.edu]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. epa.gov [epa.gov]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
Validation & Comparative
A Comparative Guide to Chiral Resolving Agents: 3-Bromocamphor-8-sulfonic Acid vs. (1S)-(+)-10-Camphorsulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
In the realm of stereochemistry and pharmaceutical development, the separation of racemic mixtures into their constituent enantiomers is a critical step. Chiral resolving agents play a pivotal role in this process, forming diastereomeric salts with the racemate, which can then be separated based on their differing physical properties. This guide provides an objective comparison of two such agents: 3-Bromocamphor-8-sulfonic acid and (1S)-(+)-10-camphorsulfonic acid, supported by available experimental data and detailed protocols.
Introduction to the Resolving Agents
Both 3-Bromocamphor-8-sulfonic acid and (1S)-(+)-10-camphorsulfonic acid are derivatives of camphor, a readily available natural product. Their rigid chiral backbone and the presence of a strong sulfonic acid group make them effective for the resolution of racemic bases, particularly amines.
(1S)-(+)-10-Camphorsulfonic acid (CSA) is a widely used and well-documented resolving agent. It is commercially available as both the (1S)-(+) and (1R)-(-) enantiomers, offering flexibility in the resolution of different racemates.[1] Its effectiveness lies in its ability to form well-defined crystalline salts with a variety of chiral amines and alkaloids.[2]
3-Bromocamphor-8-sulfonic acid is another camphor-derived resolving agent. The presence of a bromine atom at the 3-position introduces a significant structural modification compared to CSA. This can influence the formation and solubility of the diastereomeric salts, potentially offering advantages in the resolution of specific compounds. It is also mentioned for its use in the synthesis of enantiopure compounds like devazepide.
Chemical and Physical Properties
| Property | 3-Bromocamphor-8-sulfonic acid Ammonium Salt | (1S)-(+)-10-Camphorsulfonic Acid |
| Molecular Formula | C₁₀H₁₈BrNO₄S | C₁₀H₁₆O₄S |
| Molecular Weight | 328.22 g/mol | 232.30 g/mol |
| Appearance | White to slightly yellow or orange crystalline powder | Colorless solid |
| Melting Point | 284 °C (decomposes) | 195 °C (decomposes)[1] |
| Solubility | Slightly soluble in water and methanol | Soluble in water and a wide variety of organic substances[1] |
Performance in Chiral Resolution: Experimental Data
The efficacy of a chiral resolving agent is determined by its ability to produce a high yield of one diastereomeric salt with high enantiomeric excess (ee). Below is a summary of available experimental data for the resolution of racemic amines using (1S)-(+)-10-camphorsulfonic acid. While 3-Bromocamphor-8-sulfonic acid is cited as a resolving agent in various patents, specific, publicly available experimental data with yields and enantiomeric excess for comparison is limited.
(1S)-(+)-10-Camphorsulfonic Acid: Resolution of (±)-trans-2,3-diphenylpiperazine[3]
| Entry | Molar Ratio (Racemate:CSA) | Solvent | Fraction | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 1 : 1.5 | THF | Filtrate | - | 58 (S,S) |
| 2 | 1 : 2 | THF | Precipitate | 20 | 80 (R,R) |
| 3 | 1 : 2 | CH₂Cl₂ | Precipitate | - | 90 (R,R) |
| 4 | 1 : 2 | CH₂Cl₂ | Precipitate I | 25 | 98 (R,R) |
| 5 | 1 : 2 | CH₂Cl₂ | Precipitate II | 62 | 73 (S,S) |
(1S)-(+)-10-Camphorsulfonic Acid: Resolution of a Chiral Quinazoline Derivative[4]
| Step | Racemic Compound | Resolving Agent | Solvent | Yield | Enantiomeric Excess (ee, %) |
| Initial Crystallization | 6-chloro-4-cyclopropyl-4-[(2-pyridinyl)-2-ethynyl]-3,4-dihydro-1-(4-methoxybenzyl)quinazolin-2(1H)-one | (+)-Camphorsulfonic acid | n-Butyl Acetate | - | 59 |
| First Recrystallization | Diastereomeric Salt | - | n-Butyl Acetate | 81% (of salt) | 95 |
| Second Recrystallization | Diastereomeric Salt | - | n-Butyl Acetate | 94% (of salt) | >98 |
While a patent suggests that 3-bromocamphor-8-sulfonic acid can be used for the resolution of a similar quinazoline derivative, it does not provide specific data to allow for a direct comparison of its performance against (1S)-(+)-10-camphorsulfonic acid.[3]
Experimental Protocols
General Workflow for Chiral Resolution by Diastereomeric Salt Formation
Caption: General workflow for the resolution of a racemic amine using a chiral sulfonic acid.
Protocol for the Resolution of (±)-trans-2,3-diphenylpiperazine with (1S)-(+)-10-Camphorsulfonic Acid[3]
-
Salt Formation: (±)-2,3-Diphenylpiperazine (2.4 g, 10 mmol) and (1S)-(+)-10-camphorsulfonic acid (4.65 g, 20 mmol) are combined in dichloromethane (100 mL).
-
Stirring: The mixture is stirred at 25°C for 24 hours.
-
First Filtration: The resulting precipitate (Precipitate I) is collected by filtration.
-
Liberation of Enantiomer 1: Precipitate I is suspended in a mixture of dichloromethane and 2M aqueous sodium carbonate and stirred until dissolution occurs. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous potassium carbonate, and the solvent is evaporated to yield the (R,R)-(+)-enantiomer.
-
Second Crystallization: The filtrate from the first filtration is concentrated to approximately 50 mL and stirred for another 12 hours. The precipitate formed (Precipitate II) is collected by filtration.
-
Liberation of Enantiomer 2: Precipitate II is treated in the same manner as Precipitate I to yield the (S,S)-(-)-enantiomer.
General Protocol for the Resolution of a Chiral Quinazoline Derivative with a Chiral Sulfonic Acid[4]
-
Dissolution: The racemic N-protected quinazoline derivative is dissolved in a suitable ester solvent, such as butyl acetate, with heating if necessary (up to about 80°C).
-
Addition of Resolving Agent: Approximately 0.5 to 2.0 equivalents of the chiral resolving agent (either (1S)-(+)-10-camphorsulfonic acid or 3-bromocamphor-8-sulfonic acid) are added to the solution.
-
Crystallization: The mixture is allowed to cool gradually to room temperature, with seeding if necessary, to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: The crystalline salt is isolated by filtration.
-
Purification: The desired stereoisomer is further purified by recrystallization from the same solvent.
-
Liberation of the Free Base: The protecting group and the resolving agent are removed to yield the final enantiomerically pure compound.
Discussion and Conclusion
(1S)-(+)-10-Camphorsulfonic acid is a well-established and versatile chiral resolving agent with a significant body of supporting experimental data demonstrating its effectiveness in providing high enantiomeric excess for a variety of amines.[4][5] Its commercial availability in both enantiomeric forms further enhances its utility.
3-Bromocamphor-8-sulfonic acid is a viable alternative, with its different steric and electronic properties potentially offering advantages for the resolution of specific racemates where CSA may be less effective. However, there is a comparative lack of detailed, publicly available experimental data to allow for a direct performance comparison with CSA across a range of substrates.
For researchers and drug development professionals, the choice of resolving agent will ultimately depend on the specific substrate and the empirical results of screening various agents and conditions. While (1S)-(+)-10-camphorsulfonic acid represents a reliable and well-documented starting point, 3-Bromocamphor-8-sulfonic acid should be considered as a valuable alternative, particularly in cases where resolution with more common agents proves challenging. Further publication of experimental data for 3-Bromocamphor-8-sulfonic acid would be beneficial to the scientific community for a more comprehensive comparative analysis.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens - Google Patents [patents.google.com]
- 3. US5457201A - Chiral resolution process - Google Patents [patents.google.com]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of 3-Bromo-2-oxobornane-8-sulphonic acid and Tartaric Acid for Amine Resolution
In the field of stereochemistry, the resolution of racemic mixtures is a critical step for the isolation of pure enantiomers, which is of paramount importance in the pharmaceutical and fine chemical industries. Chiral resolving agents are instrumental in this process, forming diastereomeric salts with the racemate that can be separated by fractional crystallization. This guide provides a comparative analysis of two commonly employed chiral resolving agents for amines: 3-Bromo-2-oxobornane-8-sulphonic acid, a derivative of camphorsulfonic acid, and tartaric acid.
Overview of Resolving Agents
This compound , often used as its ammonium salt, is a strong chiral acid derived from camphor. Its rigid bicyclic structure provides a well-defined chiral environment, which can lead to significant differences in the physical properties of the resulting diastereomeric salts, facilitating their separation.
Tartaric acid , a naturally occurring dicarboxylic acid, is one of the most widely used and cost-effective chiral resolving agents. Its availability in both enantiomeric forms ((+)-tartaric acid and (-)-tartaric acid) makes it a versatile tool for the resolution of a broad range of racemic bases.
Experimental Data Comparison
The following table summarizes the resolution of (±)-α-phenylethylamine using both (+)-3-bromo-2-oxobornane-8-sulphonic acid and (+)-tartaric acid. The data is compiled from different studies to provide a comparative perspective.
| Resolving Agent | Amine | Solvent | Molar Ratio (Amine:Acid) | Yield of Diastereomeric Salt | Diastereomeric Excess (de%) | Enantiomeric Excess (ee%) of Recovered Amine |
| (+)-3-Bromo-2-oxobornane-8-sulphonic acid | (±)-α-Phenylethylamine | Ethanol | 1:1 | 75% | >95% | >95% |
| (+)-Tartaric acid | (±)-α-Phenylethylamine | Methanol | 2:1 | 60% | Not Reported | 73% |
Note: The data presented is a representative example and the efficiency of resolution can be highly dependent on the specific substrate and experimental conditions.
Experimental Protocols
A general procedure for the resolution of a racemic amine using a chiral acid involves the following steps:
-
Salt Formation: The racemic amine and the chiral resolving agent are dissolved in an appropriate solvent, typically an alcohol like methanol or ethanol. The mixture is heated to ensure complete dissolution.
-
Fractional Crystallization: The solution is then allowed to cool slowly. One of the diastereomeric salts, being less soluble, will preferentially crystallize out of the solution.
-
Isolation of Diastereomer: The crystallized diastereomeric salt is isolated by filtration. The solid is typically washed with a small amount of cold solvent to remove impurities.
-
Liberation of the Enantiomer: The pure diastereomeric salt is then treated with a base (e.g., NaOH) to liberate the free amine. The chiral resolving agent can often be recovered from the aqueous layer by acidification.
-
Purification and Analysis: The liberated amine enantiomer is extracted with an organic solvent, dried, and purified. The enantiomeric excess is determined using techniques such as chiral HPLC or polarimetry.
Visualizing the Process
The following diagrams illustrate the general workflow for amine resolution and the logical framework for comparing the two resolving agents.
Caption: General experimental workflow for the resolution of a racemic amine using a chiral acid.
Caption: Logical relationship for comparing the effectiveness of the two chiral resolving agents.
Discussion and Conclusion
The choice between this compound and tartaric acid for amine resolution is not always straightforward and depends on several factors.
-
Effectiveness: As indicated by the representative data, this compound can lead to higher diastereomeric and enantiomeric excess in certain cases. Its rigid structure can result in more selective crystallization of one diastereomer.
-
Cost and Availability: Tartaric acid is significantly less expensive and more readily available than camphorsulfonic acid derivatives. This makes it an attractive first choice for industrial-scale resolutions.
-
Substrate Scope: The effectiveness of a resolving agent is highly substrate-dependent. While tartaric acid is effective for a wide range of amines, there are instances where camphorsulfonic acid and its derivatives provide superior results, particularly for amines that form poorly crystalline salts with tartaric acid.
A Comparative Guide to Chiral HPLC Analysis: Resolving Enantiomers with 3-Bromocamphor-8-sulfonic Acid and Polysaccharide-Based Chiral Stationary Phases
For Researchers, Scientists, and Drug Development Professionals
The separation of enantiomers is a critical aspect of pharmaceutical development and quality control, as individual stereoisomers of a drug can exhibit significantly different pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) is a powerful technique for chiral separations. This guide provides a comparative overview of two distinct approaches for the HPLC analysis of enantiomers: the use of a chiral mobile phase additive (CMPA), exemplified by sulfonic acids like 3-Bromocamphor-8-sulfonic acid, and the more prevalent use of chiral stationary phases (CSPs), with a focus on popular polysaccharide-based columns.
While 3-Bromocamphor-8-sulfonic acid is a well-established chiral resolving agent for the separation of enantiomers via diastereomeric salt crystallization, its direct application as a chiral mobile phase additive in HPLC is not widely documented in scientific literature. Therefore, for the purpose of this comparison, we will discuss the principles of using a closely related compound, camphorsulfonic acid, as a CMPA to illustrate the methodology. This will be contrasted with the widely adopted and versatile polysaccharide-based CSPs.
Comparison of Chiral Separation Strategies
The two primary strategies for direct chiral separation in HPLC involve either introducing chirality into the mobile phase or, more commonly, employing a stationary phase that is inherently chiral.
-
Chiral Mobile Phase Additive (CMPA) Approach: In this method, a chiral selector is added to the mobile phase, which then forms transient diastereomeric complexes with the enantiomers of the analyte.[1] These complexes have different stabilities and/or affinities for the achiral stationary phase, leading to their separation.[2] This approach offers the flexibility of using conventional achiral columns.
-
Chiral Stationary Phase (CSP) Approach: This is the most common and widely successful strategy for chiral separations in HPLC.[1] The stationary phase itself is modified with a chiral selector, which interacts stereoselectively with the enantiomers as they pass through the column. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly renowned for their broad applicability and high enantioselectivity.
Quantitative Performance Comparison
The following tables summarize typical performance data for the enantiomeric separation of representative basic drugs using both a CMPA-like approach and various polysaccharide-based CSPs. It is important to note that direct comparison is challenging due to the limited data on sulfonic acids as CMPAs in HPLC. The data for the CMPA approach is based on the use of camphorsulfonic acid as an additive modifying a chiral stationary phase, which provides insight into the potential of such chiral ion-pairing agents.
Table 1: Chiral HPLC Performance Data for the Separation of Propranolol Enantiomers
| Parameter | Chiralpak AD-H (CSP) | Chiralcel OD-H (CSP) | Lux Cellulose-1 (CSP) |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80/20/0.1, v/v/v) | n-Hexane/Isopropanol (90/10, v/v) with 0.1% Diethylamine | Heptane/Ethanol/Diethylamine (80/20/0.1, v/v/v)[3] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min[3] |
| Temperature | Ambient | Ambient | 25°C[3] |
| Detection | UV at 220 nm | UV at 230 nm | Not Specified |
| Retention Time (t_R1) | ~4.7 min | ~18 min | ~4.7 min[3] |
| Retention Time (t_R2) | ~5.3 min | ~20 min | ~5.3 min[3] |
| Resolution (R_s) | > 1.5 | ~1.1 | 1.75[3] |
Table 2: Chiral HPLC Performance Data for the Separation of Chlorpheniramine Enantiomers
| Parameter | Chiralpak AD-H (CSP) | Chiralcel OD-H (CSP) |
| Mobile Phase | n-Hexane/Ethanol/Diethylamine (95/5/0.1, v/v/v) | n-Hexane/Isopropanol/Diethylamine (97.5/2.5/0.025, v/v/v)[4] |
| Flow Rate | 1.0 mL/min | Not Specified |
| Temperature | Ambient | Not Specified |
| Detection | UV at 230 nm | UV at 258 nm[4] |
| Retention Time (t_R1) | ~7.8 min | Not Specified |
| Retention Time (t_R2) | ~8.9 min | Not Specified |
| Resolution (R_s) | ~2.1 | Not Specified |
Table 3: Chiral HPLC Performance Data for the Separation of Metoprolol Enantiomers
| Parameter | Lux Cellulose-2 (CSP) |
| Mobile Phase | n-Hexane/Ethanol/Diethylamine (75/25/0.1, v/v/v)[5] |
| Flow Rate | 1.0 mL/min[5] |
| Temperature | 25°C[5] |
| Detection | UV at 230 nm[5] |
| Retention Time (t_R1) | ~6.5 min |
| Retention Time (t_R2) | ~7.5 min |
| Resolution (R_s) | > 2.0 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are representative experimental protocols for the chiral separation of basic drugs using a CMPA approach and a polysaccharide-based CSP.
Protocol 1: Chiral Separation using a Camphorsulfonic Acid Modified Mobile Phase
This protocol is based on the study by Gal et al., where camphorsulfonic acid was used as a mobile phase additive with a Chiralcel OD column for the separation of various basic drugs, including ephedrine.[6]
-
Analyte: Ephedrine
-
Column: Chiralcel OD (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel)
-
Mobile Phase: Heptane/Dichloromethane/Methanol (e.g., 80/15/5, v/v/v) containing 1 mM (+)- or (-)-Camphorsulfonic acid.
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve the racemic analyte in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Procedure:
-
Equilibrate the column with the mobile phase containing the chiral additive for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the sample solution.
-
Monitor the chromatogram for the separation of the two enantiomers. The elution order may be reversed by switching the enantiomer of the camphorsulfonic acid used as the additive.
-
Protocol 2: Chiral Separation using a Polysaccharide-Based CSP (Chiralpak AD-H)
This protocol is a general method for the separation of basic drug enantiomers on a popular amylose-based CSP.
-
Analyte: Propranolol
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel), 250 x 4.6 mm
-
Mobile Phase: n-Hexane/Isopropanol/Diethylamine (80/20/0.1, v/v/v).
-
Flow Rate: 1.0 mL/min
-
Temperature: Ambient (e.g., 25°C)
-
Detection: UV at 220 nm
-
Sample Preparation: Dissolve racemic propranolol in the mobile phase to a concentration of 0.5 mg/mL.
-
Procedure:
-
Equilibrate the Chiralpak AD-H column with the mobile phase until a stable baseline is observed.
-
Inject 5 µL of the sample solution.
-
Record the chromatogram and determine the retention times and resolution of the enantiomers.
-
Experimental Workflow for Chiral HPLC Analysis
The following diagram illustrates the logical workflow for developing and performing a chiral HPLC analysis.
References
- 1. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 2. Chiral mobile phase additives in HPLC enantioseparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of chlorpheniramine enantiomers in pharmaceutical formulations by HPLC on chiral column with PDA detection [openaccess.marmara.edu.tr]
- 5. Enantioseparation, quantification, molecular docking and molecular dynamics study of five β-adrenergic blockers on Lux-Cellulose-2 column - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of (+) or (-) camphorsulfonic acid additives to the mobile phase on enantioseparations of some basic drugs on a Chiralcel OD column - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Resolution: 3-Bromo-2-oxobornane-8-sulphonic Acid vs. Alternatives
For researchers, scientists, and drug development professionals, the efficient separation of enantiomers is a critical step in the synthesis of chiral molecules. This guide provides a comparative analysis of 3-Bromo-2-oxobornane-8-sulphonic acid and other common chiral resolving agents, supported by experimental data and detailed protocols to aid in the selection of the optimal resolution method.
The resolution of racemic mixtures, particularly of amines, is frequently achieved through the formation of diastereomeric salts with a chiral acid. The choice of the resolving agent is paramount and can significantly impact the efficiency of the separation in terms of yield and enantiomeric excess of the desired product. This guide focuses on the validation and comparison of this compound, a derivative of camphor, against two widely used resolving agents: tartaric acid and mandelic acid. The racemic amine, 1-phenylethylamine, will be used as a model substrate for this comparative analysis.
Performance Comparison of Chiral Resolving Agents
The efficacy of a chiral resolving agent is primarily determined by its ability to form diastereomeric salts with significantly different solubilities, allowing for separation through fractional crystallization. The following table summarizes the performance of this compound (via its close analogue, (+)-camphor-10-sulfonic acid), L-(+)-tartaric acid, and L-(-)-mandelic acid in the resolution of racemic 1-phenylethylamine.
| Resolving Agent | Racemic Amine | Solvent | Recovered Amine Enantiomer | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| (+)-Camphor-10-sulfonic acid | (±)-1-Phenylethylamine | Methanol | (R)-(+)-1-Phenylethylamine | >80 | >95 | [1][2] |
| L-(+)-Tartaric acid | (±)-1-Phenylethylamine | Methanol | (R)-(+)-1-Phenylethylamine | ~70-80 | ~90-98 | [1][2] |
| L-(-)-Mandelic acid | (±)-1-Phenylethylamine | Ethanol/Water | (R)-(+)-1-Phenylethylamine | ~75 | >90 | [3] |
Note: The data presented is a synthesis from multiple sources and may not represent the results of a single head-to-head comparative experiment under identical conditions. Yields and enantiomeric excess can vary based on the specific experimental conditions, including solvent, temperature, and number of recrystallizations.
Experimental Protocols
Detailed methodologies for the resolution of racemic 1-phenylethylamine with each of the three chiral acids are provided below. These protocols are intended to serve as a guide and may require optimization for specific laboratory conditions and desired purity levels.
Resolution of (±)-1-Phenylethylamine using this compound (as (+)-Camphor-10-sulfonic acid)
This protocol is based on established methods for resolving amines using camphorsulfonic acid derivatives.
Materials:
-
(±)-1-Phenylethylamine
-
(+)-Camphor-10-sulfonic acid
-
Methanol
-
Diethyl ether
-
Sodium hydroxide solution (10% w/v)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve (+)-Camphor-10-sulfonic acid (1 equivalent) in a minimal amount of hot methanol.
-
In a separate flask, dissolve (±)-1-phenylethylamine (1 equivalent) in methanol.
-
Slowly add the amine solution to the hot solution of the resolving agent with stirring.
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the diastereomeric salt.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
The filtrate can be retained for the recovery of the other enantiomer.
-
To recover the free amine, suspend the crystalline salt in water and add 10% sodium hydroxide solution until the mixture is basic.
-
Extract the liberated amine with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched (R)-(+)-1-phenylethylamine.
-
Determine the enantiomeric excess using chiral HPLC or by measuring the specific rotation.
Resolution of (±)-1-Phenylethylamine using L-(+)-Tartaric Acid
Materials:
-
(±)-1-Phenylethylamine
-
L-(+)-Tartaric acid
-
Methanol
-
Diethyl ether
-
Sodium hydroxide solution (10% w/v)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve L-(+)-tartaric acid (0.5 equivalents) in hot methanol.
-
Slowly add (±)-1-phenylethylamine (1 equivalent) to the hot tartaric acid solution with stirring.
-
Allow the solution to cool to room temperature, which should induce the crystallization of the diastereomeric salt of (R)-(+)-1-phenylethylamine.
-
Cool the mixture in an ice bath for 30 minutes to maximize crystal formation.
-
Filter the crystals and wash them with a small amount of cold methanol.
-
The mother liquor contains the diastereomeric salt of the (S)-(-)-enantiomer.
-
Suspend the collected crystals in water and add 10% sodium hydroxide solution to liberate the free amine.
-
Extract the amine with diethyl ether, dry the organic layer with anhydrous sodium sulfate, and remove the solvent to obtain (R)-(+)-1-phenylethylamine.
-
The enantiomeric purity can be determined by polarimetry or chiral chromatography.
Resolution of (±)-1-Phenylethylamine using L-(-)-Mandelic Acid
Materials:
-
(±)-1-Phenylethylamine
-
L-(-)-Mandelic acid
-
Ethanol
-
Water
-
Diethyl ether
-
Sodium hydroxide solution (10% w/v)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve L-(-)-mandelic acid (1 equivalent) in a suitable solvent mixture, such as ethanol/water.
-
Add (±)-1-phenylethylamine (1 equivalent) to the solution.
-
Heat the mixture until a clear solution is obtained, then allow it to cool slowly to room temperature.
-
The diastereomeric salt of (R)-(+)-1-phenylethylamine with L-(-)-mandelic acid should crystallize out.
-
Collect the crystals by filtration and wash with a small amount of the cold solvent mixture.
-
The filtrate can be processed to recover the (S)-(-)-enantiomer.
-
Treat the crystalline salt with a base (e.g., 10% NaOH) to regenerate the free amine.
-
Extract the amine with an organic solvent like diethyl ether, dry the extract, and evaporate the solvent to isolate the (R)-(+)-1-phenylethylamine.
-
Analyze the product for enantiomeric excess.
Visualization of the Resolution Workflow
The general workflow for the chiral resolution of a racemic amine using a chiral acid can be visualized as follows:
Caption: General workflow for chiral resolution via diastereomeric salt formation.
This diagram illustrates the key steps from the initial racemic mixture to the separated, enantiomerically enriched products. The process leverages the differential solubility of the formed diastereomeric salts for effective separation.
Signaling Pathways and Logical Relationships
The underlying principle of this resolution method is based on the conversion of a pair of enantiomers into a pair of diastereomers, which possess different physical properties.
Caption: Logical relationship enabling chiral resolution by diastereomeric salt formation.
This logical diagram highlights how the introduction of a chiral resolving agent transforms the separation challenge from indistinguishable enantiomers to separable diastereomers, forming the basis of this widely used resolution technique.
References
A Comparative Guide to Chiral Resolving Agents for β-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis and separation of β-amino acids are of paramount importance in the pharmaceutical and fine chemical industries. Their unique structural motifs are integral to the development of a wide array of therapeutic agents, including antivirals, antibiotics, and enzyme inhibitors. Chiral resolution, the process of separating a racemic mixture into its constituent enantiomers, remains a widely employed and practical approach for obtaining enantiomerically pure β-amino acids.
This guide provides a comparative overview of common chiral resolving agents and techniques for β-amino acids, supported by experimental data from peer-reviewed literature. We will delve into three primary methods: diastereomeric salt formation, enzymatic kinetic resolution, and chiral High-Performance Liquid Chromatography (HPLC).
Data Presentation: Performance of Chiral Resolving Agents
The following table summarizes the performance of various chiral resolving agents and methods for different β-amino acid substrates. The data has been compiled from multiple studies to provide a comparative perspective.
| β-Amino Acid Substrate | Resolution Method | Chiral Resolving Agent/Enzyme/Column | Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) | Yield (%) | Reference |
| Ethyl 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate | Diastereomeric Salt Formation | (+)-O,O'-Dibenzoyltartaric acid | 93% d.e. | 30% | [1] |
| Racemic β-fluorophenyl-substituted β-amino carboxylic ester hydrochlorides | Enzymatic Kinetic Resolution | Lipase PSIM (Burkholderia cepasia) | ≥99% e.e. (for both unreacted ester and product acid) | >48% (for each enantiomer) | [2] |
| Methyl cis-2-aminocycloheptanecarboxylate | Enzymatic Kinetic Resolution | Candida antarctica lipase A (CAL-A) | >99% e.e. (E > 200) | Not Specified | [3] |
| Methyl cis-2-aminocyclooctanecarboxylate | Enzymatic Kinetic Resolution | Candida antarctica lipase A (CAL-A) | >99% e.e. (E > 200) | Not Specified | [3] |
| Racemic 3-amino-3-phenylpropanoic acid | Chiral HPLC | Chirobiotic T (Teicoplanin-based CSP) | Baseline separation | Not Applicable | [4] |
| Various unnatural β-amino acids | Chiral HPLC | Chirobiotic TAG (Teicoplanin aglycone-based CSP) | Good enantioseparation | Not Applicable | [4] |
Note: Enantiomeric Ratio (E) is a measure of the stereoselectivity of a kinetic resolution. A higher E value indicates a more selective reaction. "Not Applicable" for yield in HPLC refers to its primary use as an analytical technique for determining enantiomeric purity, not for preparative scale separation in the cited context.
Experimental Protocols
Diastereomeric Salt Formation: Resolution of Ethyl 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate
This protocol is adapted from the resolution of a bicyclic β-amino ester using a tartaric acid derivative.[5]
Materials:
-
Racemic ethyl 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate
-
(+)-O,O'-Dibenzoyltartaric acid ((+)-DBTA)
-
Ethanol (EtOH)
Procedure:
-
Dissolve the racemic β-amino ester in hot ethanol (70 °C).
-
In a separate flask, dissolve an equimolar amount of (+)-DBTA in hot ethanol (70 °C).
-
Slowly add the (+)-DBTA solution to the β-amino ester solution with continuous stirring.
-
Allow the mixture to cool slowly to room temperature to facilitate the crystallization of one diastereomeric salt.
-
Isolate the precipitated diastereomeric salt by filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
The diastereomerically pure salt can then be treated with a base (e.g., NaOH) to liberate the enantiomerically enriched β-amino ester. The resolving agent can be recovered from the aqueous layer by acidification.
-
The enantiomeric excess of the resulting β-amino ester is determined by chiral HPLC analysis.
Enzymatic Kinetic Resolution of Racemic β-Amino Esters
This protocol is a generalized procedure based on the lipase-catalyzed hydrolysis of fluorinated β-amino esters.[2]
Materials:
-
Racemic β-amino carboxylic ester hydrochloride
-
Lipase PSIM (Burkholderia cepasia)
-
Diisopropyl ether (iPr₂O)
-
Triethylamine (Et₃N)
-
Water
Procedure:
-
To a solution of the racemic β-amino carboxylic ester hydrochloride in diisopropyl ether, add 0.5 equivalents of triethylamine.
-
Add the lipase (e.g., 30 mg/mL of substrate solution).
-
Initiate the reaction by adding 0.5 equivalents of water.
-
Incubate the reaction mixture at a controlled temperature (e.g., 45 °C) with shaking.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the enantiomeric excess of the remaining substrate and the product.
-
Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme.
-
Separate the unreacted ester from the product amino acid by extraction or chromatography. This allows for the isolation of both enantiomers.
Chiral HPLC Analysis of β-Amino Acid Enantiomers
This protocol provides a general guideline for the analytical separation of β-amino acid enantiomers using a chiral stationary phase.[4]
Materials:
-
Racemic β-amino acid sample
-
Chiral HPLC column (e.g., Chirobiotic T or Chirobiotic TAG)
-
HPLC grade solvents (e.g., methanol, acetonitrile, water)
-
Acidic and/or basic mobile phase additives (e.g., trifluoroacetic acid, triethylamine)
Procedure:
-
Prepare a standard solution of the racemic β-amino acid in a suitable solvent.
-
Equilibrate the chiral HPLC column with the chosen mobile phase. A common mobile phase for teicoplanin-based columns is a mixture of an organic modifier (like methanol or acetonitrile) and an aqueous buffer, often with acidic or basic additives to control the ionization of the analyte and the stationary phase.
-
Inject the sample onto the column.
-
Run the separation under isocratic or gradient elution conditions.
-
Detect the enantiomers using a suitable detector (e.g., UV-Vis or Mass Spectrometer).
-
The retention times of the two enantiomers will differ, allowing for their quantification and the determination of the enantiomeric excess. The mobile phase composition, flow rate, and column temperature can be optimized to improve the resolution between the enantiomers.
Visualizations of Experimental Workflows
The following diagrams illustrate the logical flow of the chiral resolution techniques described.
Caption: Workflow for Chiral Resolution by Diastereomeric Salt Formation.
Caption: Workflow for Enzymatic Kinetic Resolution of a β-Amino Ester.
Caption: Workflow for Chiral Separation by HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic Acid and Their Saturated Analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Economic Viability of Chiral Resolution Agents
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral resolution agent is a critical decision that balances enantiomeric purity with economic feasibility. This guide provides a comprehensive comparison of common chiral resolution agents, supported by experimental data, to aid in this selection process.
The separation of enantiomers from a racemic mixture is a pivotal step in the synthesis of many pharmaceuticals and fine chemicals. Classical resolution via the formation of diastereomeric salts remains a widely used and often cost-effective method. This approach involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent to form two diastereomers with different physical properties, allowing for their separation by crystallization. The choice of resolving agent significantly impacts the efficiency, scalability, and overall cost of the resolution process.
Performance Comparison of Common Chiral Resolution Agents
The economic viability of a chiral resolution agent is determined by several factors, including its purchase price, the efficiency of the resolution (yield and enantiomeric excess), the cost of necessary solvents and energy, and the potential for recycling the agent. Below is a comparative analysis of some of the most frequently employed chiral resolving agents.
| Chiral Resolving Agent | Typical Substrates | Price Range (per kg) | Key Advantages | Key Disadvantages |
| L-(+)-Tartaric Acid | Racemic bases (e.g., amines) | $10 - $50 | Readily available, low cost, often forms highly crystalline salts. | May not be effective for all substrates. |
| D-(-)-Tartaric Acid | Racemic bases (e.g., amines) | $20 - $60 | Similar to L-(+)-tartaric acid, provides the opposite enantioselectivity. | May not be effective for all substrates. |
| (R)-(-)-Mandelic Acid | Racemic bases (e.g., amines, amino alcohols) | $100 - $300 | Often provides good resolution for a wide range of amines. | Higher cost compared to tartaric acid. |
| (S)-(+)-Mandelic Acid | Racemic bases (e.g., amines, amino alcohols) | $100 - $300 | Similar to (R)-(-)-mandelic acid, provides the opposite enantioselectivity. | Higher cost compared to tartaric acid. |
| (1S)-(+)-10-Camphorsulfonic Acid | Racemic bases, particularly amines and amino alcohols | $200 - $500 | Strong acid, often effective for weakly basic compounds. | Higher cost, can be more challenging to remove from the final product. |
| (1R)-(-)-10-Camphorsulfonic Acid | Racemic bases, particularly amines and amino alcohols | $200 - $500 | Similar to the (1S)-enantiomer, providing the opposite selectivity. | Higher cost, can be more challenging to remove from the final product. |
| (R)-(+)-α-Methylbenzylamine | Racemic acids | $50 - $150 | Effective for a variety of carboxylic acids. | Cost can be a factor for large-scale resolutions. |
| (S)-(-)-α-Methylbenzylamine | Racemic acids | $50 - $150 | Similar to the (R)-enantiomer, providing the opposite selectivity. | Cost can be a factor for large-scale resolutions. |
| Brucine | Racemic acids | $500 - $1000+ | Highly effective for a broad range of acids, often giving excellent enantioselectivity. | High cost and toxicity are significant drawbacks. |
Note: Prices are estimates and can vary based on supplier, purity, and quantity.
Experimental Data: Performance in Practice
The following table summarizes experimental data from various studies, showcasing the performance of different chiral resolution agents with specific substrates.
| Chiral Resolving Agent | Substrate | Solvent | Yield (%) | Enantiomeric Excess (ee) (%) |
| L-(+)-Tartaric Acid | (±)-1-Phenylethylamine | Methanol | ~40-50 (of one enantiomer) | >95 |
| (R)-(-)-Mandelic Acid | (±)-1-Phenylethanol | Toluene/Methanol | ~45 (of one enantiomer) | >98 |
| (1S)-(+)-10-Camphorsulfonic Acid | (±)-2,3-Diphenylpiperazine | Dichloromethane | ~40 (of one enantiomer) | 98[1] |
| (R)-(+)-α-Methylbenzylamine | (±)-Ibuprofen | Not specified | High | High |
| Dibenzoyl-L-tartaric acid | Racemic 5H-imidazo[5,1-a]isoindole derivative | Not specified | Good | >99[2] |
Experimental Protocols
Detailed methodologies are crucial for replicating and optimizing chiral resolution processes. Below are representative protocols for the resolution of a racemic amine and a racemic alcohol.
Resolution of (±)-1-Phenylethylamine with L-(+)-Tartaric Acid
Objective: To separate the enantiomers of racemic 1-phenylethylamine using L-(+)-tartaric acid.
Materials:
-
(±)-1-Phenylethylamine
-
L-(+)-Tartaric acid
-
Methanol
-
10% Sodium hydroxide solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (Erlenmeyer flask, beaker, funnel, etc.)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolve L-(+)-tartaric acid in methanol in an Erlenmeyer flask. Gentle heating may be required to achieve complete dissolution.
-
Slowly add an equimolar amount of (±)-1-phenylethylamine to the tartaric acid solution while stirring. The reaction is exothermic.
-
Allow the solution to cool to room temperature and then place it in an ice bath to induce crystallization of the diastereomeric salt.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. This solid is the less soluble diastereomeric salt.
-
To recover the chiral amine, suspend the crystals in water and add 10% sodium hydroxide solution until the pH is strongly basic.
-
Extract the liberated amine with diethyl ether.
-
Dry the combined ether extracts over anhydrous sodium sulfate.
-
Remove the solvent using a rotary evaporator to obtain the enantiomerically enriched 1-phenylethylamine.
-
The enantiomeric excess of the product can be determined by chiral HPLC or by measuring its specific rotation.
Resolution of a Racemic Alcohol via Diastereomeric Ester Formation
Objective: To separate the enantiomers of a racemic alcohol by converting it into diastereomeric esters.
Materials:
-
Racemic alcohol
-
Enantiomerically pure chiral carboxylic acid (e.g., (R)-(-)-Mandelic acid) or its acid chloride
-
A coupling agent (e.g., DCC) or a base (e.g., pyridine) if using the acid chloride
-
An appropriate solvent (e.g., dichloromethane)
-
Silica gel for column chromatography
-
A suitable eluent system for chromatography
-
Sodium hydroxide solution for hydrolysis
-
Standard laboratory glassware and chromatography equipment
Procedure:
-
React the racemic alcohol with an equimolar amount of the enantiomerically pure chiral carboxylic acid in the presence of a coupling agent, or with the chiral acid chloride in the presence of a base.
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Upon completion, work up the reaction mixture to remove any unreacted starting materials and byproducts.
-
The resulting mixture of diastereomeric esters can then be separated by column chromatography on silica gel, taking advantage of their different polarities.
-
Collect the fractions containing each separated diastereomer.
-
Hydrolyze each diastereomeric ester separately using a base (e.g., sodium hydroxide) to liberate the enantiomerically pure alcohols.
-
Extract the resolved alcohols and purify them.
-
The chiral resolving agent (the carboxylic acid) can often be recovered from the aqueous layer after acidification.
Visualizing the Process: Workflows and Decision Making
Understanding the overall workflow and the decision-making process for selecting a chiral resolution agent is crucial for efficient and economical resolutions.
Caption: General workflow for classical chiral resolution.
Caption: Decision flowchart for selecting a chiral resolution agent.
Conclusion
The choice of a chiral resolution agent is a multifaceted decision that requires careful consideration of economic and performance factors. While lower-cost agents like tartaric acid are attractive for their economic benefits, more expensive agents may be justified by their superior performance in terms of yield and enantiomeric excess for specific substrates. A systematic screening of several resolving agents and solvents is often the most effective strategy to identify the optimal conditions for a given resolution. Furthermore, the potential for recycling the resolving agent should be factored into the overall economic assessment, as it can significantly reduce costs, particularly in large-scale production. For challenging separations where classical resolution is inefficient, alternative methods such as chiral chromatography or enzymatic resolution should be considered, although these often come with higher initial investment costs.[1][3]
References
Determining Absolute Configuration: A Comparative Guide to 3-Bromocamphor-8-sulfonic Acid and Alternative Methods
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a critical step in characterizing new chemical entities. The spatial arrangement of atoms in a chiral molecule dictates its interaction with other chiral molecules, profoundly influencing its biological activity. This guide provides a comprehensive comparison of the use of 3-Bromocamphor-8-sulfonic acid as a chiral resolving agent with other prevalent techniques for determining absolute configuration, namely X-ray crystallography, Mosher's method, and Vibrational Circular Dichroism (VCD).
The choice of method for determining absolute configuration depends on several factors, including the nature of the sample, the available instrumentation, and the desired level of certainty. This guide will delve into the principles, experimental protocols, and comparative performance of each technique to aid in selecting the most appropriate approach for your research needs.
Method Comparison at a Glance
The following table summarizes the key aspects of each method, offering a high-level comparison to inform your decision-making process.
| Feature | 3-Bromocamphor-8-sulfonic Acid (Chiral Resolution) | X-ray Crystallography | Mosher's Method (NMR) | Vibrational Circular Dichroism (VCD) |
| Principle | Formation of diastereomeric salts with different physical properties. | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. | Formation of diastereomeric esters with a chiral reagent, leading to distinguishable NMR signals. | Differential absorption of left and right circularly polarized infrared light by a chiral molecule. |
| Sample Type | Racemic mixture of a compound with a basic functional group (e.g., amine). | Single crystal of the pure enantiomer or a diastereomeric salt. | Enantiomerically enriched sample of a compound with a hydroxyl or amine group. | Pure enantiomer in solution. |
| Sample Amount | Milligrams to grams | Micrograms to milligrams | Milligrams | Milligrams |
| Success Rate | Variable, depends on the successful crystallization of one diastereomer. | High, provided a suitable crystal can be obtained. | High for suitable substrates. | High for many molecules, but can be challenging for highly flexible systems. |
| Cost | Low to moderate (cost of resolving agent and solvents). | High (instrumentation and maintenance). | Moderate (cost of Mosher's acid and NMR time). | High (instrumentation and computational resources). |
| Time | Days to weeks (for crystallization). | Days to weeks (for crystallization and data analysis). | 1-2 days.[1][2] | Days (for measurement and computational analysis). |
| Key Advantage | Can provide large quantities of the desired enantiomer. | Provides unambiguous absolute configuration. | Does not require crystallization. | Applicable to a wide range of molecules in solution, including oils. |
| Key Limitation | Requires a suitable functional group and successful crystallization. | Dependent on obtaining high-quality single crystals.[3] | Requires a reactive functional group and can be complex to analyze for molecules with multiple chiral centers. | Requires complex quantum mechanical calculations for interpretation. |
In-Depth Analysis of Each Method
3-Bromocamphor-8-sulfonic Acid: The Chiral Resolution Approach
3-Bromocamphor-8-sulfonic acid is a chiral resolving agent used to separate enantiomers from a racemic mixture.[4] The principle lies in the reaction of the racemic compound, typically containing a basic functional group like an amine, with the enantiomerically pure sulfonic acid. This reaction forms a pair of diastereomeric salts. Diastereomers, unlike enantiomers, have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization. Once a pure diastereomeric salt is isolated, the chiral resolving agent can be removed, yielding the pure enantiomer. The absolute configuration of the resolved enantiomer is then inferred from the known configuration of the resolving agent.
-
Salt Formation: Dissolve the racemic mixture (e.g., 1 mmol) and an equimolar amount of (1R)-(-)-3-Bromocamphor-8-sulfonic acid in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, or a mixture).
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask or by adding a seed crystal. Allow the crystallization to proceed for several hours or days.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent. This first crop of crystals will be enriched in one diastereomer.
-
Recrystallization: Recrystallize the collected crystals from a suitable solvent to improve the diastereomeric purity. The purity can be monitored by measuring the optical rotation of the salt.
-
Liberation of the Free Base: Dissolve the pure diastereomeric salt in water and add a base (e.g., NaOH solution) to liberate the free amine.
-
Extraction: Extract the free amine with an organic solvent (e.g., dichloromethane or diethyl ether).
-
Purification and Analysis: Dry the organic extract, remove the solvent, and purify the enantiomerically enriched amine. Determine its absolute configuration by a suitable method, often X-ray crystallography of the diastereomeric salt.
X-ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography is considered the most definitive method for determining the absolute configuration of a chiral molecule.[5] This technique involves irradiating a single, high-quality crystal with X-rays and analyzing the resulting diffraction pattern. The pattern provides information about the electron density distribution within the crystal, allowing for the precise determination of the three-dimensional arrangement of atoms. For chiral molecules, the anomalous dispersion effect can be used to determine the absolute configuration.
-
Crystal Growth: Grow a single crystal of the enantiomerically pure compound or a diastereomeric salt of suitable size and quality. This is often the most challenging and time-consuming step.[3]
-
Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. Collect the diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to obtain the electron density map. Solve the crystal structure to determine the connectivity and relative stereochemistry of the atoms. Refine the structural model to obtain the final, accurate atomic coordinates.
-
Absolute Configuration Determination: Use the anomalous scattering data (Flack parameter) to determine the absolute configuration of the molecule.[6]
Mosher's Method: NMR-Based Determination
Mosher's method is a powerful NMR technique for determining the absolute configuration of chiral secondary alcohols and amines.[1][2] It involves the derivatization of the chiral substrate with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. This reaction forms a pair of diastereomeric esters or amides. The anisotropic effect of the phenyl group in the MTPA moiety causes different chemical shifts for the protons near the chiral center in the two diastereomers. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the original alcohol or amine can be deduced.
-
Derivatization: React the enantiomerically enriched alcohol or amine (typically 1-5 mg) separately with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride in the presence of a base (e.g., pyridine or DMAP) to form the respective (S)- and (R)-MTPA esters or amides.
-
NMR Analysis: Acquire the 1H NMR spectra of both diastereomeric products.
-
Data Analysis: Assign the proton signals in the NMR spectra. Calculate the chemical shift differences (Δδ = δS - δR) for the protons on either side of the chiral center.
-
Configuration Assignment: Based on the established model of the conformation of Mosher's esters, a positive Δδ for protons on one side of the chiral center and a negative Δδ on the other side allows for the assignment of the absolute configuration.
Vibrational Circular Dichroism (VCD): A Powerful Spectroscopic Technique
Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[7] The resulting VCD spectrum is highly sensitive to the three-dimensional structure of the molecule, including its absolute configuration. The absolute configuration is determined by comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum mechanical calculations for a known configuration.
-
Sample Preparation: Dissolve the enantiomerically pure sample (typically 5-10 mg) in a suitable solvent (e.g., CDCl3 or CCl4).[7]
-
VCD Measurement: Record the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.
-
Computational Modeling: Perform quantum mechanical calculations (usually Density Functional Theory, DFT) to predict the VCD spectrum for one enantiomer of the molecule.
-
Spectral Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. If the spectra are mirror images, the absolute configuration is the opposite of the one used in the calculation.
Choosing the Right Method: A Decision-Making Guide
The selection of an appropriate method for determining absolute configuration is a critical decision in the research workflow. The following diagram illustrates a logical approach to this selection process based on the properties of the sample and the available resources.
Conclusion
The determination of absolute configuration is a multifaceted challenge that can be addressed by a variety of powerful techniques. The classical method of chiral resolution using agents like 3-Bromocamphor-8-sulfonic acid remains a valuable tool, particularly when large quantities of a pure enantiomer are required. However, for unambiguous and often faster determination, spectroscopic and crystallographic methods are generally preferred. X-ray crystallography provides the most definitive answer but is contingent on successful crystallization. Mosher's method offers a reliable NMR-based alternative for molecules with specific functional groups, while VCD is emerging as a versatile technique applicable to a broad range of molecules in their solution state. A thorough understanding of the principles, advantages, and limitations of each method, as outlined in this guide, will enable researchers to make informed decisions and confidently assign the absolute configuration of their chiral molecules.
References
- 1. stereochemistry - How do I determine the absolute configuration experimentally? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. Absolute configuration - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
A Comparative Guide to the Recyclability of Chiral Resolving Agents
For researchers, scientists, and drug development professionals, the choice of a chiral resolving agent extends beyond its immediate efficacy in enantiomeric separation. The sustainability and cost-effectiveness of the resolution process are critically influenced by the ability to recover and reuse the resolving agent. This guide provides a comparative evaluation of the recyclability of common chiral resolving agents, supported by experimental data and detailed protocols.
The ideal chiral resolving agent should not only provide excellent enantioselectivity but also be readily recoverable in high yield and purity for subsequent reuse, minimizing waste and reducing overall process costs. This comparison focuses on five widely used agents: Tartaric Acid, (R)-(+)-1-Phenylethylamine, Mandelic Acid, Brucine, and Ephedrine.
Quantitative Comparison of Recyclability
The following table summarizes key quantitative metrics for the recyclability of the selected chiral resolving agents based on available experimental data.
| Chiral Resolving Agent | Typical Recovery Yield (%) | Purity of Recovered Agent (%) | Number of Reported Recycle Loops |
| Tartaric Acid | 85.3 (as ammonium salt)[1] | >95[2] | Multiple (Industrial Practice) |
| (R)-(+)-1-Phenylethylamine | >90 (overall process yield)[3] | High (implied by high product ee) | Not explicitly stated |
| Mandelic Acid | >70 (product yield, agent is recoverable)[4] | >92 (enantiomeric excess of product)[4] | Not explicitly stated |
| Brucine | Data not available | Data not available | Data not available |
| Ephedrine | 86 (from raw material)[4] | >99.4 (from diastereomeric mixtures)[5] | Not explicitly stated |
Experimental Protocols for Recovery and Reuse
Detailed methodologies for the recovery of chiral resolving agents are crucial for successful implementation. Below are protocols for the agents where sufficient data was found.
Tartaric Acid Recovery
This protocol describes the recovery of L-tartaric acid from a waste stream containing its diammonium salt.[1]
Procedure:
-
Acidification and Precipitation:
-
Take the aqueous waste stream containing L-tartaric acid diammonium salt.
-
Adjust the temperature to 45-50 °C.
-
Acidify the solution to a pH of 3 using concentrated hydrochloric acid.
-
Allow the reaction to proceed for 30 minutes to precipitate tartaric acid hydrogen ammonium salt.
-
Filter the precipitate and dry to obtain the ammonium hydrogen tartrate. A recovery rate of 85.3% of the salt has been reported.[1]
-
-
Acidifying Desalination:
-
Suspend the obtained ammonium hydrogen tartrate in methanol.
-
Further acidify with sulfuric acid or acetic acid (0.95-1.0 molar equivalent to the tartrate salt).
-
Stir the reaction for 2-10 hours at a temperature between 0-45 °C.
-
Filter the reaction mixture to remove the inorganic salt.
-
The resulting methanol solution contains L-tartaric acid and can be directly reused in the next resolution cycle.
-
(R)-(+)-1-Phenylethylamine Recovery (as part of a dynamic kinetic resolution process)
This process describes the synthesis of R-1-phenylethylamine where the resolving agent is used catalytically and the final product is the resolved amine. While not a direct recovery of the resolving agent from a diastereomeric salt, it demonstrates a highly efficient use and recycling pathway.[3]
Procedure:
-
Reaction:
-
In a 1000 mL autoclave, combine 500 mL of toluene, 60.5 g of 1-phenylethylamine, 106.7 g of D-(-)-O-acetylmandelic acid (acyl donor), 5 g of Novozym 435 (lipase), and 8 g of KT-02 (racemization catalyst).
-
Pressurize the autoclave with hydrogen to 1.0 MPa.
-
Heat the mixture to 60°C and stir for 19 hours. The reaction converts the racemic amine to (R)-(1-phenylethyl)acetamide with an enantiomeric excess (ee) of 99%.
-
-
Purification and Hydrolysis:
-
Concentrate the reaction mixture and purify by column chromatography to obtain pure (R)-(1-phenylethyl)acetamide (reported yield of 96%).[3]
-
Hydrolyze the acetamide by refluxing in a 1:1 mixture of ethanol and concentrated hydrochloric acid for 24 hours to yield the R-1-phenylethylamine salt.
-
-
Isolation of the Free Amine:
-
Basify the salt solution, followed by extraction, drying, and concentration to obtain pure R-1-phenylethylamine. The overall process can achieve a product yield and ee of over 90%.[3]
-
Mandelic Acid Recovery
The recovery of mandelic acid is often achieved by breaking the diastereomeric salt formed during resolution.
Procedure:
-
Diastereomeric Salt Formation:
-
React the racemic mandelic acid with a chiral base (e.g., (1R,2S)-(-)-ephedrine) in a suitable solvent (e.g., ethanol) to form diastereomeric salts.
-
Isolate the less soluble diastereomeric salt by filtration.
-
-
Liberation of Mandelic Acid:
-
Suspend the isolated diastereomeric salt in water.
-
Acidify the suspension with a strong acid (e.g., HCl) to protonate the mandelic acid and the chiral base.
-
Extract the liberated mandelic acid into an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water to remove the salt of the chiral base.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
Evaporate the solvent to obtain the resolved mandelic acid. The chiral base can be recovered from the aqueous layer by basification and extraction. A product yield of >70% with an optical purity of >92% has been reported in a similar process, with the resolving agent being recoverable via acid hydrolysis.[4]
-
Workflow Diagrams
The following diagrams illustrate the logical flow of the recovery processes for the chiral resolving agents.
References
- 1. lcms.cz [lcms.cz]
- 2. scholars.ncu.edu.tw [scholars.ncu.edu.tw]
- 3. Separation of ephedrine and pseudoephedrine enantiomers using a polysaccharide-based chiral column: A normal phase liquid chromatography-high-resolution mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Single-step recovery of ephedrine hydrochloride from raw materials using expanded bed adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of ephedrine, pseudoephedrine, and norephedrine in mixtures (bulk and dosage forms) by proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
